1,10-Phenanthroline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthroline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCJFRSRNCDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617236 | |
| Record name | 1,10-Phenanthroline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-27-6 | |
| Record name | 1,10-Phenanthroline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of 1,10-Phenanthroline-4-Carboxylic Acid in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,10-phenanthroline-4-carboxylic acid in organic solvents. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the molecular factors governing solubility, collates available data, and presents a detailed, self-validating protocol for empirical solubility determination. The guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in various research and development applications.
Introduction: The Molecular Profile of this compound
This compound is a derivative of 1,10-phenanthroline, a robust heterocyclic organic compound widely recognized for its role as a bidentate ligand in coordination chemistry.[1] The introduction of a carboxylic acid group at the 4-position fundamentally alters the molecule's physicochemical properties, distinguishing it from its parent compound, 1,10-phenanthroline. This modification introduces a site for hydrogen bonding, deprotonation, and other polar interactions, which are critical determinants of its solubility profile.
The molecule's structure, comprising a rigid, aromatic phenanthroline core and an acidic carboxyl group, creates a delicate interplay of polar and non-polar characteristics. This duality governs its behavior in different solvent environments, making a thorough understanding of its solubility essential for applications ranging from catalyst development to analytical chemistry and pharmaceutical sciences.[1][2]
Theoretical Framework for Solubility
The solubility of this compound is dictated by its molecular structure. Several key features are at play:
-
Aromatic System: The large, hydrophobic phenanthroline ring system is inherently non-polar and favors interactions with non-polar or moderately polar organic solvents through π-π stacking and van der Waals forces. This core structure limits solubility in highly polar, aqueous environments but promotes it in aromatic or non-polar solvents.[3]
-
Nitrogen Heteroatoms: The two nitrogen atoms within the phenanthroline ring are sites of basicity and can act as hydrogen bond acceptors. This feature enhances solubility in polar protic solvents like alcohols.[3]
-
Carboxylic Acid Group: This is the most significant functional group influencing solubility. It can act as both a strong hydrogen bond donor and acceptor. This dramatically increases the molecule's polarity compared to the parent 1,10-phenanthroline and enhances its potential for solubility in polar solvents. Research indicates that the 4-isomer has a slightly higher solubility in polar protic solvents than the 3-isomer, likely due to more effective hydrogen bonding capabilities.[1]
-
Acidity (pKa): The carboxylic acid group is relatively acidic, with a predicted pKa value of approximately 1.63 ± 0.30.[1] This means that in most common solvents, it will exist in its protonated, neutral form. However, in basic organic solvents (e.g., pyridine) or in the presence of a base, it can deprotonate to form a highly polar carboxylate anion, which would drastically alter its solubility.
The interplay of these factors suggests that this compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the aromatic ring and the carboxylic acid group, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
References
An In-Depth Technical Guide to the Crystal Structure of 1,10-Phenanthroline-4-Carboxylic Acid and its Derivatives
This guide provides a comprehensive technical overview of the structural characteristics of 1,10-phenanthroline-4-carboxylic acid, a vital heterocyclic compound in coordination chemistry, drug development, and materials science. Given the limited availability of the crystal structure of the free acid, this document will focus on a detailed analysis of a representative metal complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), to elucidate the core structural features of this class of molecules. Furthermore, this guide will detail the synthesis of this compound and discuss its key spectroscopic properties.
Introduction: The Significance of 1,10-Phenanthroline Carboxylic Acids
1,10-Phenanthroline and its derivatives are renowned for their rigid, planar structure and potent chelating abilities, forming stable complexes with a wide array of metal ions. The introduction of carboxylic acid functionalities onto the phenanthroline backbone enhances their versatility, enabling their use as multidentate ligands in the construction of sophisticated supramolecular architectures, metal-organic frameworks (MOFs), and bioactive molecules.[1] this compound, in particular, presents a unique combination of a strong metal-binding domain and a functional group amenable to further chemical modification, making it a valuable building block for researchers.
Synthesis of this compound
A reliable and commonly employed method for the synthesis of this compound involves the oxidation of its methyl-substituted precursor, 4-methyl-1,10-phenanthroline. This transformation provides a direct route to the desired carboxylic acid.
Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline
This protocol outlines a robust procedure for the synthesis of this compound.
Materials:
-
4-Methyl-1,10-phenanthroline
-
Suitable oxidizing agent (e.g., potassium permanganate, selenium dioxide)
-
Appropriate solvent (e.g., pyridine, water)
-
Acid for neutralization (e.g., acetic acid, hydrochloric acid)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methyl-1,10-phenanthroline in an appropriate solvent. The choice of solvent will depend on the selected oxidizing agent.
-
Oxidation: Gradually add the oxidizing agent to the solution while monitoring the reaction temperature. The reaction may require heating under reflux for a specified period to ensure complete conversion.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. Carefully neutralize the solution with an appropriate acid to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the crude product by filtration. Purify the this compound by recrystallization from a suitable solvent to obtain a high-purity product.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group, including a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and a broad O-H stretching band. Aromatic C-H and C=C/C=N stretching vibrations from the phenanthroline core will also be present.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by intense π-π* transitions typical of the extended aromatic system of the phenanthroline ring. The presence of the carboxylic acid group, an electron-withdrawing group, may cause shifts in the absorption maxima compared to the parent 1,10-phenanthroline.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern and overall structure.
Crystal Structure Analysis: A Case Study of Bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II)
Due to the challenges in obtaining single crystals of the free this compound, we will examine the crystal structure of a closely related and well-characterized complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), denoted as [Co(phendc)₂]²⁻.[2] This complex showcases the coordination behavior of a phenanthroline dicarboxylic acid ligand, providing valuable insights into the structural possibilities of the 4-carboxylic acid derivative in metal complexes.
Crystallographic Data
The following table summarizes the key crystallographic parameters for the [Co(phendc)₂]²⁻ complex.[2]
| Parameter | Value |
| Chemical Formula | C₂₈H₁₂CoN₄O₈²⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.877(3) |
| b (Å) | 31.473(9) |
| c (Å) | 12.915(4) |
| β (°) | 116.223(5) |
| Volume (ų) | 4338.1(19) |
| Z | 4 |
Molecular Structure and Coordination Environment
In the [Co(phendc)₂]²⁻ complex, the cobalt(II) ion is coordinated to two 1,10-phenanthroline-2,9-dicarboxylate (phendc) ligands.[2] Each phendc ligand acts as a tetradentate chelating agent, binding to the central cobalt ion through the two nitrogen atoms of the phenanthroline ring and one oxygen atom from each of the two carboxylate groups. This results in a distorted octahedral coordination geometry around the cobalt center.
The phenanthroline moiety remains largely planar, a characteristic feature that influences the overall packing of the complex in the crystal lattice. The carboxylate groups are twisted out of the plane of the phenanthroline ring to accommodate the coordination to the metal center.
Intermolecular Interactions and Crystal Packing
The crystal structure of the [Co(phendc)₂]²⁻ complex is stabilized by a network of intermolecular interactions. These include hydrogen bonding between the carboxylate oxygen atoms and solvent molecules, as well as π-π stacking interactions between the planar phenanthroline rings of adjacent complex anions. These non-covalent interactions play a crucial role in the formation of the extended three-dimensional supramolecular architecture.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound and its derivatives make them valuable in several fields:
-
Coordination Chemistry: As versatile ligands for the synthesis of novel coordination compounds with interesting magnetic, optical, and catalytic properties.
-
Materials Science: As building blocks for the construction of porous metal-organic frameworks (MOFs) for gas storage, separation, and catalysis.[3]
-
Drug Development: The phenanthroline core is a known pharmacophore, and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1] The carboxylic acid group provides a handle for conjugation to other molecules to enhance targeting and bioavailability.
Conclusion
While the definitive crystal structure of free this compound remains to be fully elucidated, a comprehensive understanding of its structural characteristics can be gained through the analysis of its metal complexes and spectroscopic data. The synthesis of this important building block is well-established, and its versatile nature continues to drive innovation in coordination chemistry, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
derivatives of 1,10-phenanthroline-4-carboxylic acid
An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 1,10-Phenanthroline-4-Carboxylic Acid
Abstract
1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry, catalysis, and medicinal drug development. The introduction of a carboxylic acid moiety at the 4-position of the phenanthroline scaffold creates a uniquely versatile building block, this compound. This guide provides an in-depth exploration of this compound, detailing its synthesis, key derivatization strategies, and diverse applications. We offer field-proven insights into experimental protocols, the rationale behind methodological choices, and the characterization of these compounds, aimed at researchers, scientists, and professionals in drug development and materials science.
The Core Scaffold: this compound
1,10-Phenanthroline is a rigid, planar heterocyclic organic compound renowned for its potent bidentate chelating properties with a vast array of metal ions.[1][2] The strategic placement of a carboxylic acid group at the 4-position enhances its utility in several ways:
-
Enhanced Coordination: The carboxylic acid group can participate in additional bonding interactions, potentially leading to stronger and more diverse metal complexes compared to the parent phenanthroline.[3]
-
A Versatile Synthetic Handle: The carboxyl group serves as a reactive site for a wide range of chemical modifications, most notably the formation of esters and amides, allowing for the covalent attachment of this potent metal-binding motif to other molecules or surfaces.
-
Modulated Solubility and Biological Activity: The introduction of the polar carboxylic acid group can alter the solubility profile and provides a key interaction point for biological targets.
Physicochemical Properties
A thorough understanding of the core scaffold's properties is essential for its effective use in any application.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₈N₂O₂ | [3] |
| Molecular Weight | 224.22 g/mol | - |
| Appearance | Solid | - |
| pKa (Carboxylic Acid) | ~1.63 ± 0.30 | [3] |
| Key IR Absorptions | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), ~1585 cm⁻¹ (C=C stretch) | [3][4] |
| Key UV-Vis Absorptions | ~230-280 nm (π→π* transitions of the phenanthroline core) | [3] |
Synthesis of the Core Scaffold
The synthesis of phenanthroline carboxylic acids can be challenging due to the stability of the heterocyclic core.[1][5] While multiple strategies exist, a common and effective approach involves the oxidation of a methyl-substituted precursor. The following protocol is a representative method adapted from literature procedures for similar compounds.[1][6]
Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline
This protocol describes the synthesis of this compound via the oxidation of commercially available 4-methyl-1,10-phenanthroline.
Materials:
-
4-Methyl-1,10-phenanthroline
-
Sodium Dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,10-phenanthroline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Oxidant Addition: Slowly add a solution of sodium dichromate in concentrated sulfuric acid to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Quenching and Precipitation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately neutral. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity should be assessed by NMR and Mass Spectrometry.
Causality and Self-Validation: The use of a strong oxidizing agent like dichromate in concentrated acid is necessary to overcome the stability of the aromatic methyl group. The workup procedure is designed to first precipitate the product by dilution and then isolate it by adjusting the pH to its isoelectric point, where it is least soluble. Purity verification via spectroscopic methods is a critical final step to validate the success of the synthesis.
Caption: Workflow for the synthesis of this compound.
Key Derivatization Strategies
The carboxylic acid group is a gateway to a vast library of derivatives. The two most fundamental and widely used transformations are esterification and amidation.
Ester Derivatives via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] This method is cost-effective and generally high-yielding, particularly when an excess of the alcohol is used to drive the equilibrium towards the product.[8][9]
Experimental Protocol: Synthesis of Ethyl 1,10-phenanthroline-4-carboxylate
-
Setup: Suspend this compound in absolute ethanol in a round-bottom flask.
-
Catalyst: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.
Expertise Insight: The choice of a large excess of ethanol serves as both the reactant and the solvent, maximizing the concentration gradient and pushing the reversible reaction to completion, in accordance with Le Châtelier's Principle.[8]
Amide Derivatives via Acyl Chloride Intermediate
Direct condensation of a carboxylic acid and an amine is often inefficient. A more robust method involves activating the carboxylic acid, commonly by converting it to an acyl chloride, which then readily reacts with an amine.[10][11][]
Experimental Protocol: Synthesis of an Amide Derivative
Step A: Formation of the Acyl Chloride
-
Suspend this compound in dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride (SOCl₂) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1,10-phenanthroline-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.
Step B: Amide Coupling (Schotten-Baumann conditions)
-
Dissolve the amine of choice in DCM containing a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[10]
-
Add a solution of the crude acyl chloride from Step A dropwise to the amine solution at 0°C.
-
Stir the reaction at room temperature for 8-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, evaporate the solvent, and purify the amide product by recrystallization or column chromatography.
Caption: Key synthetic routes for ester and amide derivatives.
Applications in Research and Development
The are powerful tools in diverse scientific fields.
Medicinal Chemistry: Anticancer Agents
Phenanthroline derivatives, particularly as copper complexes, have emerged as potent anticancer agents.[13] The phenanthroline ligand facilitates the transport of the copper ion into cancer cells, where it can exert its cytotoxic effects.[14][15]
Mechanism of Action: A primary mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading unwanted proteins.[14][15][16] By inhibiting the proteasome, these complexes cause a buildup of regulatory proteins, leading to cell cycle arrest and apoptosis (programmed cell death).[16] Some derivatives have also been shown to suppress critical cell survival pathways like the PI3K/AKT/mTOR pathway.[17]
In Vitro Workflow for Anticancer Evaluation:
-
Synthesis: Synthesize a series of amide or ester .
-
Complexation: Form copper(II) complexes with the synthesized ligands.
-
Cytotoxicity Screening: Use an MTT assay to determine the IC₅₀ values of the complexes against a panel of cancer cell lines (e.g., HCT116 colorectal cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.[15][16][17]
-
Apoptosis Assay: Treat cancer cells with the most potent complexes and use techniques like Annexin V/PI staining and flow cytometry to confirm apoptosis induction.
-
Mechanism Study: Perform Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).[17]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.
Materials Science: Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[18][19] The bifunctional nature of this compound (a chelating site and a carboxylate linker) makes it an excellent candidate for building functional MOFs.[20] These materials have applications in gas storage, catalysis, and sensing.[18][21]
Protocol for MOF Synthesis (Adapted from Zn-Phen-dicarboxylate systems): [20]
-
Solution Preparation: In separate vials, dissolve this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture, typically DMF/Methanol/Water.
-
Mixing: Combine the solutions and stir at room temperature for 30 minutes.
-
Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 100-150°C) for 24-72 hours.
-
Isolation: After slow cooling to room temperature, crystals of the MOF will have formed. Isolate the crystals by decanting the mother liquor and wash them with fresh DMF and then methanol.
-
Activation: Dry the crystals under vacuum to remove residual solvent from the pores.
-
Characterization: Confirm the structure and porosity using Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and gas (e.g., N₂) adsorption analysis.
Characterization of Derivatives
Rigorous characterization is paramount to confirm the identity and purity of any synthesized compound.
| Technique | Expected Observations for Derivatives | Purpose |
| ¹H NMR | Appearance of new signals corresponding to the alkyl/aryl groups of the ester or amide. Shift in aromatic protons of the phenanthroline ring. | Structural Elucidation |
| FT-IR | Disappearance of broad O-H stretch from COOH. Appearance of strong C=O stretch for ester (~1730 cm⁻¹) or amide (~1650 cm⁻¹). | Functional Group Confirmation |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative. | Molecular Weight Confirmation |
| UV-Vis Spectroscopy | Shifts in λₘₐₓ of the π→π* transitions, indicating changes in the electronic structure of the phenanthroline core upon derivatization. | Electronic Properties |
Conclusion and Future Outlook
This compound is a high-value scaffold that bridges the gap between classical coordination chemistry and functional organic materials. Its accessible derivatization through the carboxylic acid handle allows for the rational design of molecules with tailored properties. The demonstrated success of its derivatives as anticancer agents highlights the significant potential for developing novel therapeutics. Future work will likely focus on creating more complex, multifunctional derivatives for applications in targeted drug delivery, asymmetric catalysis, and advanced sensor technology. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and innovate in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Buy this compound | 31301-27-6 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 1,10-Phenanthroline-4-carboxylic Acid
This compound, identified by the CAS Number 31301-27-6 , is a key heterocyclic organic compound that has garnered significant interest across diverse scientific disciplines.[1][2][3][4] As a derivative of 1,10-phenanthroline, it possesses the characteristic rigid, planar structure and potent metal-chelating properties of its parent molecule.[5] The strategic placement of a carboxylic acid group at the 4-position, however, introduces a crucial functional handle. This addition not only modulates the molecule's solubility and electronic properties but also provides a reactive site for covalent modification, making it an exceptionally versatile building block in drug discovery, materials science, and catalysis.[1]
This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Core Physicochemical Properties
The utility of this compound is rooted in its distinct chemical and physical characteristics. These properties dictate its behavior in chemical reactions, its interaction with biological systems, and its suitability for various applications.
| Property | Value | Source(s) |
| CAS Number | 31301-27-6 | [1][2][3][4][6] |
| Molecular Formula | C₁₃H₈N₂O₂ | [1][2] |
| Molecular Weight | 224.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(O)c1ccnc2c1ccc1c2nccc1 | [2] |
| InChI Key | VNUCJFRSRNCDFO-UHFFFAOYSA-N | [1] |
| Appearance | White to light yellow crystalline powder | [7] |
| Storage | Inert atmosphere, 2-8°C | [4][8] |
The molecule's structure, featuring a fused three-ring system with two nitrogen atoms, allows it to act as a bidentate ligand, forming stable complexes with a wide array of metal ions.[1][7] The carboxylic acid group introduces a site for deprotonation, enabling ionic interactions and providing a point of attachment for creating larger supramolecular structures or for conjugation to other molecules.[6]
Synthesis and Mechanistic Considerations
The synthesis of phenanthroline carboxylic acids often involves multi-step processes that can be challenging due to the stability of the heterocyclic core.[9] However, modern synthetic methods have provided more efficient routes.
A prevalent strategy for introducing a carboxylic acid group onto the phenanthroline scaffold is through the palladium-catalyzed alkoxycarbonylation of a halogenated precursor, such as a bromophenanthroline.[10] This method offers good yields and functional group tolerance.[10]
General Synthetic Workflow: Palladium-Catalyzed Carbonylation
The causality behind this experimental choice lies in the efficiency of palladium catalysts in forming carbon-carbon bonds. The catalytic cycle typically involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the phenanthroline substrate.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
Reductive Elimination: The final step involves reaction with an alcohol (alkoxycarbonylation) to form the ester, which can then be hydrolyzed to the carboxylic acid, regenerating the palladium(0) catalyst.
References
- 1. Buy this compound | 31301-27-6 [smolecule.com]
- 2. This compound | CAS 31301-27-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 31301-27-6|this compound|BLD Pharm [bldpharm.com]
- 4. SLP pharma [slppharma.com]
- 5. alfachemic.com [alfachemic.com]
- 6. myuchem.com [myuchem.com]
- 7. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 8. 1,10-Phenanthroline-5-carboxylic acid | 630067-06-0 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
theoretical studies of 1,10-phenanthroline-4-carboxylic acid
An In-Depth Technical Guide to the Theoretical Investigation of 1,10-Phenanthroline-4-Carboxylic Acid
Introduction: A Molecule of Versatility and Potential
This compound (PCA), with the molecular formula C₁₃H₈N₂O₂, is a heterocyclic compound derived from 1,10-phenanthroline, a foundational bidentate ligand in coordination chemistry.[1][2] The introduction of a carboxylic acid group at the 4-position imbues the rigid, planar phenanthroline scaffold with enhanced functionality, making it a molecule of significant interest across diverse scientific disciplines. Its robust structure, combined with the dual capabilities of metal chelation via its nitrogen atoms and further interaction through the carboxyl group, positions PCA as a versatile building block in materials science, a potent ligand in catalysis, and a promising pharmacophore in drug development.[1][2][3]
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intrinsic properties of PCA. As a senior application scientist, the focus is not merely on the results but on the underlying causality—why specific theoretical approaches are chosen and how they provide a predictive and validated understanding of the molecule's behavior at an atomic level. We will explore its structural, electronic, and spectroscopic characteristics, its potential for non-linear optical applications, and its interactions with metal ions and biological macromolecules, all through the lens of computational chemistry.
Part 1: The Computational Framework: From Theory to Prediction
The in-silico investigation of a molecule like PCA relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the predominant method. DFT provides a robust balance between computational cost and accuracy for systems of this size, making it the workhorse for predicting a wide array of molecular properties.
Expertise in Method Selection: The choice of a specific functional and basis set within the DFT framework is critical and is dictated by the property being investigated. For ground-state geometry optimizations and vibrational frequencies, hybrid functionals like B3LYP are often employed.[4][5] For a more accurate description of electronic properties and non-covalent interactions, dispersion-corrected functionals or more modern functionals may be utilized. The basis set, such as cc-pVTZ or 6-311++G(d,p), determines the mathematical representation of the atomic orbitals and is chosen to ensure a sufficiently detailed description of the electron distribution.[4][5]
Protocol 1: Standard Computational Workflow for PCA Analysis
-
Geometry Optimization: The starting point is to find the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization without symmetry constraints.
-
Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the theoretical infrared (IR) spectrum.
-
Electronic Structure Analysis: Key electronic properties are derived from the optimized geometry, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO).
-
Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate electronic excitations and predict the UV-Visible absorption spectrum.[6] For nuclear magnetic resonance (NMR) predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied.[5]
-
Property Calculation: Specific properties, such as non-linear optical hyperpolarizabilities, are calculated using dedicated computational protocols.
Caption: A typical DFT-based workflow for theoretical analysis of PCA.
Part 2: Molecular Geometry and Vibrational Signatures
The structural integrity of PCA is foundational to its function. Theoretical calculations predict a largely planar and rigid molecular framework, a feature inherited from the 1,10-phenanthroline core.[4] This planarity is crucial for applications involving intercalation into DNA or π-π stacking interactions in materials.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a direct fingerprint of a molecule's functional groups. Theoretical frequency calculations allow for the precise assignment of experimental IR bands. For PCA, prominent theoretical and experimental bands correspond to the C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) and the O-H stretching vibrations.[1] Additionally, the aromatic C-C and C-N stretching vibrations of the phenanthroline backbone are key identifiable features.[1]
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| ~3400-3600 | O-H Stretch | Carboxylic acid hydroxyl group |
| ~3000-3100 | C-H Stretch | Aromatic C-H on the phenanthroline ring |
| ~1700-1750 | C=O Stretch | Carbonyl of the carboxylic acid group |
| ~1400-1600 | C=C/C=N Stretch | Aromatic ring vibrations of the phenanthroline core |
| Caption: Table of characteristic calculated vibrational frequencies for PCA. |
Part 3: Electronic Landscape and Spectroscopic Behavior
The electronic properties of PCA govern its reactivity, photophysical behavior, and interaction with other species. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In PCA, both the HOMO and LUMO are typically delocalized π-orbitals distributed across the conjugated phenanthroline ring system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first major electronic transition.
Caption: Conceptual diagram of Frontier Molecular Orbitals in PCA.
TD-DFT calculations are instrumental in predicting and interpreting the UV-Vis absorption spectrum.[6][7] The calculations reveal that the primary absorption bands in the UV region arise from π → π* electronic transitions localized on the phenanthroline core. These theoretical predictions provide a robust validation of experimental spectra and allow for a deeper understanding of the molecule's photophysical properties.
Furthermore, PCA can exist in multiple protonation states depending on the pH of its environment.[1] The carboxylic acid group is relatively acidic, with a predicted pKa around 1.63±0.30.[1] This tautomeric behavior significantly influences its electronic structure and, consequently, its binding and spectroscopic properties, a factor that must be considered in theoretical models.
Part 4: Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion.[8] Organic molecules with large, conjugated π-electron systems, donor-acceptor groups, and high polarizability are prime candidates for NLO materials.
The planar, electron-rich phenanthroline core of PCA provides a suitable scaffold for NLO activity.[4] Theoretical calculations, particularly the computation of static and dynamic hyperpolarizabilities using DFT, are essential for screening and designing molecules with enhanced NLO responses. Studies on related phenanthroline derivatives have shown that they can exhibit significant hyperpolarizabilities.[4][9] The presence of the carboxylic acid group can further modulate these properties. The ability to predict NLO behavior computationally accelerates the discovery of new materials by allowing for the virtual screening of many candidate structures before undertaking complex synthesis and experimental characterization.[10]
Part 5: Reactivity and Biomolecular Interactions
Metal Ion Chelation
A defining characteristic of PCA is its ability to act as a chelating agent, forming stable complexes with a wide range of metal ions.[1][2][5] The two nitrogen atoms of the phenanthroline ring form a classic bidentate "pincer" that coordinates with metal centers.[5] The carboxylic acid group can act as an additional binding site, potentially leading to stronger or more complex coordination geometries compared to unsubstituted 1,10-phenanthroline.[1]
Theoretical modeling is used to:
-
Predict the geometry of the resulting metal complexes.[3][11]
-
Calculate the binding energies to assess the stability of the complexes.
-
Analyze the changes in electronic structure upon coordination, which is crucial for understanding the catalytic or photophysical properties of the complex.[7][12]
Interaction with DNA
The planar aromatic structure of the phenanthroline ring makes it an ideal candidate for interacting with DNA, a key target in the development of anticancer agents.[2][13] Theoretical studies, often in conjunction with experimental methods like FRET-based melting assays and circular dichroism, are vital for understanding the nature of this interaction.[13]
Computational docking and molecular dynamics simulations can model how PCA and its metal complexes bind to DNA. The two primary non-covalent binding modes are:
-
Intercalation: The planar phenanthroline ring inserts itself between the base pairs of the DNA double helix.
-
Groove Binding: The molecule fits into the minor or major groove of the DNA helix.
These theoretical models help predict the preferred binding mode, identify key stabilizing interactions (e.g., hydrogen bonds, van der Waals forces), and rationalize the compound's biological activity.[14][15]
Caption: Theoretical binding modes of PCA with DNA.
Conclusion and Future Outlook
Theoretical studies, grounded in the principles of quantum mechanics, provide indispensable insights into the fundamental properties of this compound. They serve as a powerful predictive tool that complements and guides experimental research. From optimizing molecular structure and assigning spectroscopic signatures to predicting reactivity and modeling complex biomolecular interactions, computational chemistry offers a detailed, atomistic view that is often inaccessible through experimentation alone.
Future theoretical work will likely focus on more complex systems, such as modeling the behavior of PCA-functionalized metal-organic frameworks (MOFs) for catalysis or gas storage, simulating the dynamic interactions of its metal complexes within cellular environments for drug development, and employing machine learning techniques to accelerate the discovery of new phenanthroline derivatives with tailored electronic and biological properties. The synergy between advanced computational methods and experimental validation will continue to unlock the full potential of this versatile molecule.
References
- 1. Buy this compound | 31301-27-6 [smolecule.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. secjhuapl.edu [secjhuapl.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
biological activity of 1,10-phenanthroline-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1,10-Phenanthroline-4-Carboxylic Acid Derivatives
Foreword: The Architectural Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1,10-phenanthroline core is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and potent bidentate chelating nature make it a remarkable platform for developing therapeutic agents.[3][4][5] The introduction of a carboxylic acid group at the 4-position further enhances its utility, modulating solubility and providing an additional vector for interaction or derivatization.[3] This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound and its derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: From Core to Derivative
The generation of novel this compound derivatives is a cornerstone of exploring their therapeutic potential. While traditional methods often involve multi-step transformations with harsh conditions, modern approaches have focused on improving efficiency and yield.[6][7] Key strategies include the oxidation of precursor methyl or aldehyde groups, hydrolysis of ester or nitrile functionalities, and palladium-catalyzed reactions for more complex modifications.[6][8]
Representative Synthetic Workflow: Oxidation Route
A common and effective method involves the oxidation of a methyl group at the 4-position of the phenanthroline ring. This approach is valued for its directness and use of commercially available starting materials.
Caption: General workflow for the synthesis of this compound via oxidation.
Experimental Protocol: Synthesis via Sodium Chlorite Oxidation
This protocol is adapted from established methodologies for the controlled oxidation of methyl-substituted phenanthrolines.[6]
-
Dissolution: Dissolve the oxidizing agent, sodium chlorite (NaClO₂), in deionized water at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Starting Material: Add 4-methyl-1,10-phenanthroline to the solution.
-
Heating: Increase the temperature of the reaction mixture to 90°C and maintain for approximately 6 hours with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, slowly acidify the resulting solution to a pH of ~2.8 using a 10% HCl solution. This step is critical for protonating the carboxylic acid, facilitating its precipitation and isolation.
-
Isolation: Evaporate the water under reduced pressure.
-
Purification: Extract the crude product from the remaining solid with methanol (MeOH). Further purification can be achieved via Soxhlet extraction or recrystallization to yield the final this compound product.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Derivatives of this compound, particularly when complexed with transition metals like copper, silver, or platinum, exhibit potent cytotoxic activity against a wide range of human cancer cell lines, often exceeding the efficacy of established chemotherapeutics like cisplatin.[9] Their mechanism is not one of simple cytotoxicity but a sophisticated, multi-faceted attack on cancer cell biology.
Core Mechanisms of Antineoplastic Action
The anticancer efficacy of these compounds stems from their ability to induce multiple, simultaneous cell-stress and death pathways.
-
Proteasome Inhibition & Apoptosis Induction: A primary mechanism involves the inhibition of the ubiquitin-proteasome system. Copper complexes, in particular, are potent proteasome inhibitors.[10][11] This inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, triggering endoplasmic reticulum stress and ultimately inducing apoptosis. Apoptosis is further confirmed by hallmarks such as nuclear fragmentation, DNA laddering, and the activation of executioner enzymes like caspase-3.[12][13]
-
Generation of Reactive Oxygen Species (ROS): The chelation of redox-active metals, especially copper, facilitates the catalytic generation of ROS within the cancer cell.[14] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of critical biomolecules like DNA, lipids, and proteins, thereby pushing the cell towards apoptosis.[15]
-
Targeting Key Signaling Pathways: Certain derivatives have been shown to specifically suppress critical cancer survival pathways. For instance, imidazole-phenanthroline derivatives can inhibit the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival.[13][16]
-
DNA Interaction and Enzyme Inhibition: While early assumptions pointed towards DNA intercalation, studies show that the primary mode of action is often non-intercalative inhibition of DNA synthesis.[9] Furthermore, some derivatives are designed as dual inhibitors, targeting enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and ribonucleotide reductase (RR), which enhances their apoptotic efficacy.[15]
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 31301-27-6 [smolecule.com]
- 4. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1,10-Phenanthroline-4-Carboxylic Acid in Catalysis: A Detailed Guide for Researchers
Introduction: The Versatility of a Privileged Ligand Scaffold
1,10-Phenanthroline, a heterocyclic organic compound, has long been a cornerstone in coordination chemistry, prized for its rigid, planar structure and robust metal-chelating properties.[1] The introduction of a carboxylic acid functionality at the 4-position, yielding 1,10-phenanthroline-4-carboxylic acid, significantly expands its utility, creating a versatile building block for advanced catalytic systems. This modification not only provides an additional coordination site but also allows for covalent attachment to solid supports, enhancing catalyst recyclability and enabling applications in heterogeneous catalysis. Furthermore, the electronic properties of the phenanthroline ring can be fine-tuned through substitution, influencing the catalytic activity of the resulting metal complexes.[2] This guide provides an in-depth exploration of the applications of this compound in key catalytic transformations, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Core Principles of Catalysis with this compound
The efficacy of this compound in catalysis stems from its ability to form stable complexes with a wide array of transition metals.[1] The two nitrogen atoms of the phenanthroline core act as a bidentate ligand, while the carboxylic acid group can either remain as a pendant functional group to influence solubility and electronic properties or participate in coordination, leading to tridentate binding. This versatile coordination chemistry is central to its role in various catalytic applications.
Application I: Oxidation Catalysis
Metal complexes of 1,10-phenanthroline derivatives are effective catalysts for a variety of oxidation reactions. The phenanthroline ligand can stabilize high-valent metal centers, which are often key intermediates in oxidative catalytic cycles. The carboxylic acid group can further modulate the redox potential of the metal center and influence the catalyst's interaction with the substrate and the reaction medium.
Mechanistic Insights: The Role of Metal-Oxo Intermediates
In many oxidation reactions catalyzed by phenanthroline-metal complexes, the active oxidant is a high-valent metal-oxo species. The catalytic cycle typically involves the oxidation of the metal center by a terminal oxidant (e.g., hydrogen peroxide, sodium chlorite), followed by the transfer of an oxygen atom to the substrate, regenerating the lower-valent metal catalyst. The electronic properties of the phenanthroline ligand play a crucial role in stabilizing the high-valent metal-oxo intermediate and tuning its reactivity.
Caption: Workflow for Oxidation Catalysis.
Application Note & Protocol: Oxidation of Primary Alcohols
This protocol details the oxidation of benzyl alcohol to benzaldehyde using a copper(II) complex of this compound as the catalyst and hydrogen peroxide as the oxidant.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Copper(II) Acetate Monohydrate | ACS Reagent | Commercially Available |
| Benzyl Alcohol | ≥99% | Commercially Available |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Sodium Bicarbonate | ACS Reagent | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Reagent | Commercially Available |
Protocol: Synthesis of the Copper(II) Catalyst
-
Ligand Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (0.5 mmol) in 10 mL of deionized water.
-
Complexation: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.
-
Precipitation and Isolation: Stir the reaction mixture at room temperature for 2 hours. A precipitate of the copper(II) complex will form. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Protocol: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the synthesized copper(II)-phenanthroline catalyst (0.02 mmol), benzyl alcohol (1.0 mmol), and 5 mL of acetonitrile.
-
Reaction Initiation: Slowly add 30% hydrogen peroxide (2.0 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Product Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzaldehyde.
Application II: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. 1,10-Phenanthroline-based ligands have emerged as highly effective in promoting these transformations, often exhibiting enhanced catalytic activity and stability compared to traditional phosphine ligands. The carboxylic acid functionality can improve the solubility of the catalyst in polar solvents and provides a handle for immobilization.
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The phenanthroline ligand coordinates to the palladium center throughout the catalytic cycle, influencing the rates of each elementary step.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Application Note & Protocol: Suzuki-Miyaura Coupling
This protocol describes the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium catalyst with this compound as the ligand.
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium(II) Acetate | 98% | Commercially Available |
| 4-Bromotoluene | 99% | Commercially Available |
| Phenylboronic Acid | ≥95% | Commercially Available |
| Potassium Carbonate | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | In-house |
Protocol: Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (0.01 mmol), this compound (0.012 mmol), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and deionized water.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 4-methyl-1,1'-biphenyl.
Application III: Photocatalysis
The unique photophysical properties of metal complexes derived from 1,10-phenanthroline and its derivatives make them excellent candidates for photocatalysis.[3] These complexes can absorb light in the visible region and promote various chemical transformations, such as the degradation of organic pollutants. The carboxylic acid group can be used to anchor the photocatalyst onto semiconductor surfaces, enhancing charge separation and photocatalytic efficiency.
Mechanistic Insights: Degradation of Organic Dyes
Upon irradiation with visible light, the phenanthroline-metal complex is excited to a higher energy state. This excited state can then either directly react with the organic dye or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are highly effective in degrading the dye molecules into simpler, less harmful compounds.
Caption: Workflow for Photocatalytic Degradation.
Application Note & Protocol: Photocatalytic Degradation of Methylene Blue
This protocol outlines the use of a ruthenium(II) complex of this compound for the photocatalytic degradation of methylene blue under visible light irradiation.
Table 3: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Dichlorotris(triphenylphosphine)ruthenium(II) | 97% | Commercially Available |
| Methylene Blue | Certified | Commercially Available |
| Deionized Water | In-house | |
| Toluene | Anhydrous | Commercially Available |
Protocol: Synthesis of the Ruthenium(II) Photocatalyst
-
Reaction Setup: In a 100 mL Schlenk flask, combine dichlorotris(triphenylphosphine)ruthenium(II) (0.5 mmol) and this compound (1.1 mmol) in 50 mL of toluene.
-
Reaction: Reflux the mixture under an inert atmosphere for 4 hours. A color change will indicate the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold toluene and dry under vacuum.
Protocol: Photocatalytic Degradation
-
Stock Solution: Prepare a 10 mg/L stock solution of methylene blue in deionized water.
-
Reaction Setup: In a 100 mL beaker, add 50 mL of the methylene blue stock solution and 5 mg of the synthesized ruthenium(II) photocatalyst.
-
Adsorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.
-
Photocatalysis: Irradiate the suspension with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).
-
Monitoring: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Conclusion and Future Outlook
This compound stands as a remarkably versatile ligand in the realm of catalysis. Its unique combination of a robust chelating unit and a functional carboxylic acid handle provides a powerful platform for the design of highly efficient and tunable catalysts for a wide range of chemical transformations. The applications highlighted in this guide represent just a fraction of the potential of this privileged scaffold. Future research will undoubtedly uncover new catalytic systems and applications, further solidifying the importance of this compound in both academic and industrial research. The continued development of novel synthetic methodologies for functionalized phenanthrolines will undoubtedly pave the way for the next generation of advanced catalysts.
References
- 1. Buy this compound | 31301-27-6 [smolecule.com]
- 2. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 1,10-Phenanthroline-4-Carboxylic Acid for the Rational Design of Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is paramount in dictating the final structure and functionality of the MOF.[4] This guide focuses on 1,10-phenanthroline-4-carboxylic acid (PCA), a bifunctional ligand that offers a unique combination of a robust metal-chelating phenanthroline core and a carboxylate group for framework construction. This document provides an in-depth exploration of PCA in MOF synthesis, detailing the scientific rationale behind its use, comprehensive synthesis and characterization protocols, and insights into its applications, particularly in the development of luminescent sensors and therapeutic platforms.
Introduction: The Strategic Advantage of this compound (PCA) as a Linker
1,10-phenanthroline and its derivatives are well-established N-donor heterocyclic ligands known for forming stable complexes with a wide array of metal ions.[5] The introduction of a carboxylic acid group at the 4-position creates a versatile building block for MOF synthesis.
-
Causality of Functionality:
-
Carboxylate Group: This functional group serves as the primary coordination site for linking with metal ions or clusters, enabling the formation of extended, porous 1D, 2D, or 3D frameworks.[1][6] Multicarboxylate linkers are of immense interest due to the structural diversity they impart to the resulting coordination architectures.[6]
-
Phenanthroline Core: The rigid, planar phenanthroline unit provides two key functionalities. Firstly, its nitrogen atoms act as strong chelating sites, which can coordinate to the same or a different metal center, influencing the topology of the framework. Secondly, the extended π-conjugated system is responsible for the intrinsic luminescent properties of these MOFs, making them ideal candidates for sensing applications.[5][7]
-
This dual-functionality allows PCA to be used either as a primary linker or, more commonly, as a co-ligand in mixed-linker systems. In mixed-linker syntheses, a primary multicarboxylate ligand (e.g., a dicarboxylic or tricarboxylic acid) builds the main framework, while PCA incorporates specific functionalities, such as luminescence or catalytic activity.[7][8]
Synthesis of PCA-Based MOFs: Methodologies and Protocols
The most prevalent method for synthesizing crystalline MOFs is hydrothermal or solvothermal synthesis.[6] This technique involves heating the constituent components (metal salt, organic linker(s), and solvent) in a sealed vessel, allowing for the slow growth of high-quality crystals. The choice of solvent, temperature, and molar ratios of reactants critically influences the final product's structure and morphology.[6][7]
General Synthesis Workflow
The logical flow for the synthesis and subsequent analysis of a PCA-based MOF is outlined below. This workflow ensures a systematic approach from precursor selection to final application testing.
Caption: General workflow for the synthesis and analysis of PCA-based MOFs.
Protocol 1: Synthesis of a Luminescent Zinc-based MOF using a Mixed-Ligand Strategy
This protocol is adapted from methodologies used for synthesizing zinc-based MOFs with 1,10-phenanthroline and dicarboxylic acid co-ligands.[7][8] Such materials are of interest for their electrochemiluminescence and sensing properties.[7]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (PCA)
-
Terephthalic Acid (BDC, Benzene-1,4-dicarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
Step-by-Step Procedure:
-
Reagent Preparation: In a 25 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), PCA (0.05 mmol, 11.2 mg), and BDC (0.05 mmol, 8.3 mg).
-
Rationale: A mixed-ligand approach is used. BDC acts as the primary framework-building linker, while PCA incorporates the luminescent phenanthroline moiety. The molar ratio is crucial for controlling the final structure.[6]
-
-
Solvent Addition: Add a solvent mixture of DMF (3 mL), MeOH (3 mL), and H₂O (3 mL) to the vial.
-
Dissolution: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed. Sonication can be used to aid dissolution.
-
Solvothermal Reaction: Transfer the vial into a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat at 120 °C for 72 hours.
-
Cooling & Isolation: After 72 hours, allow the autoclave to cool naturally to room temperature.
-
Purification: Collect the resulting crystalline product by filtration. Wash the crystals sequentially with fresh DMF (3 x 5 mL) and Methanol (3 x 5 mL) to remove any unreacted starting materials trapped within the pores.
-
Activation: Dry the purified product in a vacuum oven at 60 °C overnight. This step, known as activation, removes residual solvent molecules from the pores.[4]
Expected Results:
-
A white or off-white crystalline powder.
-
The product should be insoluble in water and common organic solvents.
-
Successful synthesis is confirmed through characterization techniques detailed in Section 3.
Protocol 2: Synthesis of a Lanthanide-based MOF for Luminescence Applications
This protocol outlines the synthesis of a lanthanide-based MOF, where the phenanthroline ligand acts as an "antenna" to enhance the metal-centered luminescence. This is particularly effective for ions like Europium (Eu³⁺) for red emission and Terbium (Tb³⁺) for green emission.[5][10]
Materials:
-
Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O)
-
This compound (PCA)
-
1,3,5-Benzenetricarboxylic Acid (BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water (H₂O)
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve TbCl₃·6H₂O (0.1 mmol, 37.3 mg) and PCA (0.1 mmol, 22.4 mg) in 5 mL of DMF in a 20 mL scintillation vial. In a separate vial, dissolve BTC (0.1 mmol, 21.0 mg) in a mixture of 5 mL H₂O and 2 mL ethanol.
-
Mixing: Slowly add the BTC solution to the terbium/PCA solution under constant stirring.
-
pH Adjustment (Optional): The pH can be adjusted with a dilute NaOH or HCl solution to optimize crystal formation, as pH is a critical factor in MOF synthesis.[7]
-
Hydrothermal Reaction: Transfer the resulting mixture to a 23 mL Teflon-lined autoclave and heat at 150 °C for 48 hours.
-
Cooling & Isolation: Allow the autoclave to cool to room temperature. Filter the reaction mixture to collect the crystalline product.
-
Purification: Wash the product thoroughly with deionized water and ethanol to remove impurities.
-
Activation: Dry the sample under vacuum at 80 °C for 12 hours.
Synthesis Parameter Summary
| Parameter | Protocol 1 (Zn-MOF) | Protocol 2 (Ln-MOF) | Rationale / Significance |
| Metal Source | Zn(NO₃)₂·6H₂O | TbCl₃·6H₂O | Metal node choice dictates coordination geometry and final properties (e.g., luminescence).[6] |
| Ligands | PCA, BDC | PCA, BTC | Mixed-ligand systems allow for tuning of porosity and functionality.[7] |
| Molar Ratio | 1:0.5:0.5 (Zn:PCA:BDC) | 1:1:1 (Tb:PCA:BTC) | Stoichiometry directly influences the resulting framework topology.[6] |
| Solvent | DMF/MeOH/H₂O | DMF/H₂O/Ethanol | Solvent polarity and boiling point affect linker solubility and crystal growth kinetics.[4] |
| Temperature | 120 °C | 150 °C | Higher temperatures typically increase reaction rates and can lead to denser phases.[6] |
| Time | 72 hours | 48 hours | Reaction time impacts crystal size and overall yield. |
Essential Characterization Techniques
To confirm the successful synthesis and purity of the MOF, and to understand its properties, a suite of characterization techniques is required.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline structure.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the carboxylate groups to the metal centers. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is a key indicator of successful MOF formation.[12][13]
-
Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also quantify the amount of solvent within the pores.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (shape) and size of the MOF crystals.
-
Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller area) and pore size distribution, which are crucial for applications in storage and drug delivery.[4]
-
Photoluminescence Spectroscopy: For lanthanide-based or other luminescent MOFs, excitation and emission spectra are measured to determine the material's optical properties, including quantum yield and potential for sensing applications.[2][5]
Applications in Research and Drug Development
The unique properties imparted by the PCA ligand make these MOFs highly suitable for advanced applications.
Luminescent Sensing
The phenanthroline core provides inherent luminescence, which can be quenched or enhanced in the presence of specific analytes. This makes PCA-based MOFs excellent candidates for chemical sensors. For instance, the luminescence of a Zn-MOF was shown to be effectively quenched by acetone and the antibiotic tetracycline, allowing for their sensitive detection in solution.[2] The porous nature of the MOF allows analytes to diffuse into the framework and interact directly with the luminescent centers.
Caption: Mechanism of luminescence quenching in a PCA-MOF for chemical sensing.
Platforms for Drug Delivery
The tunable porosity and high surface area of MOFs make them promising carriers for therapeutic agents.[3] Drugs can be encapsulated within the MOF pores, protecting them from degradation in biological environments.[14]
-
Enhanced Bioavailability: For poorly soluble drugs, encapsulation within the MOF can increase their dissolution rate and bioavailability.[14]
-
Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interaction strength between the drug and the framework. Release can be triggered by changes in pH or other physiological stimuli.[3]
The PCA ligand can contribute to drug loading through π-π stacking interactions between its aromatic phenanthroline core and aromatic drug molecules. This provides an additional mechanism for high drug loading capacity, complementing the physical encapsulation within the pores.[14]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the design of functional MOFs. Its unique structure allows for the creation of materials that combine high porosity with valuable optical and electronic properties. The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists aiming to synthesize and characterize novel PCA-based MOFs. With continued research, these materials hold significant promise for revolutionizing fields from chemical sensing to targeted drug delivery, offering platforms that can be rationally engineered for specific, high-value applications.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 10. Lanthanide coordination frameworks constructed from 3,3′,4,4′-diphenylsulfonetetracarboxylic and 1,10-phenanthroline: synthesis, crystal structures and luminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,10-Phenanthroline-4-carboxylic Acid as a Luminescent Probe for Bioimaging
Introduction: The Versatility of the Phenanthroline Scaffold in Bioimaging
1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in coordination chemistry and, more recently, in the realm of biological imaging.[1][2] The rigid, planar structure of the phenanthroline core provides a robust scaffold for the development of luminescent probes. The introduction of a carboxylic acid moiety at the 4-position not only enhances water solubility, a crucial factor for biological applications, but also provides a versatile handle for bioconjugation, enabling the targeted delivery of the probe to specific cellular compartments or biomolecules.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,10-phenanthroline-4-carboxylic acid as a luminescent probe for bioimaging. We will delve into its synthesis, spectroscopic properties, and its application as both a direct sensing agent and as a platform for developing more complex, targeted probes. The protocols provided herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot their experiments effectively.
Core Principles and Rationale
The utility of this compound as a bioimaging probe is rooted in several key characteristics:
-
Metal Ion Chelation and "Turn-On" Fluorescence: The two nitrogen atoms of the phenanthroline ring form a bidentate chelate with a variety of metal ions.[5] This coordination can significantly modulate the photophysical properties of the molecule, often leading to a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion. This property makes it a powerful tool for sensing and imaging metal ions within biological systems.
-
Environmentally Sensitive Luminescence: The fluorescence of phenanthroline derivatives can be sensitive to the polarity and viscosity of their microenvironment.[6] This solvatochromic behavior can be exploited to probe changes in cellular environments, such as during protein unfolding or membrane association.
-
Bioconjugation Potential: The carboxylic acid group is readily activated for covalent linkage to primary amines on biomolecules, such as proteins (e.g., antibodies) and amine-modified oligonucleotides, through standard carbodiimide chemistry (EDC/NHS).[7][] This allows for the creation of targeted probes for specific cellular structures or molecules.
Synthesis of this compound
Several synthetic routes to 1,10-phenanthroline carboxylic acids have been reported, often involving multi-step transformations.[4] One common approach involves the oxidation of a methyl group on the phenanthroline core. Another strategy is the hydrolysis of a nitrile or ester precursor.[4] For researchers interested in synthesizing this compound, a thorough review of the literature is recommended to select the most suitable method based on available starting materials and expertise.[3][4][9]
Spectroscopic Properties
The photophysical properties of 1,10-phenanthroline derivatives are highly dependent on their substitution pattern and the surrounding environment. While specific data for this compound is not extensively documented in readily available literature, the general characteristics of the phenanthroline scaffold can be summarized. Unsubstituted 1,10-phenanthroline is weakly fluorescent.[2] However, derivatization and coordination with metal ions can significantly enhance its luminescence.
Table 1: General Spectroscopic Properties of Phenanthroline-Based Probes
| Property | General Range and Characteristics | Factors Influencing the Property |
| Absorption (λ_abs_ max) | ~260-350 nm (π-π* transitions) | Solvent polarity, pH, metal coordination. |
| Emission (λ_em_ max) | ~350-500 nm | Solvent polarity, pH, metal coordination, formation of exciplexes. |
| Quantum Yield (Φ_F_) | Generally low for the free ligand, can increase significantly upon metal chelation or aggregation. | Metal ion identity, rigidity of the complex, solvent. |
| Fluorescence Lifetime (τ_F_) | Typically in the nanosecond range. | Metal ion coordination, quenching processes. |
Note to Researchers: It is imperative to experimentally determine the specific spectroscopic properties (absorption and emission spectra, quantum yield, and lifetime) of this compound and its complexes in the specific buffer and cellular environment of interest.
Experimental Protocols
Protocol 1: General Procedure for Cellular Imaging with this compound
This protocol provides a general guideline for staining live or fixed cells. Optimization of probe concentration and incubation time is crucial for each cell type and experimental condition.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
-
Optional: 4% Paraformaldehyde (PFA) in PBS for cell fixation
-
Optional: 0.1-0.5% Triton X-100 in PBS for permeabilization
Workflow Diagram:
Caption: General workflow for staining cells with this compound.
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to make a 1-10 mM stock solution. Store aliquots at -20°C, protected from light.
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-20 µM). The optimal concentration should be determined empirically.
-
Cell Staining (Live Cells): a. Remove the culture medium from the cells. b. Add the probe-containing medium to the cells. c. Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental goals. d. Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Cell Staining (Fixed and Permeabilized Cells): a. Remove the culture medium and wash the cells with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature. c. Wash the cells twice with PBS. d. (Optional) Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. e. Wash the cells twice with PBS. f. Add the probe-containing PBS to the cells and incubate for 15-30 minutes at room temperature, protected from light. g. Gently wash the cells two to three times with PBS.
-
Imaging: a. Mount the coverslip onto a microscope slide with a drop of PBS or an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 350 nm and emission collection around 450 nm, though these will need to be optimized based on the determined spectra).
Protocol 2: Bioconjugation to an Antibody via EDC/NHS Chemistry
This protocol outlines the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Workflow Diagram:
Caption: Workflow for bioconjugation of this compound to an antibody.
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and NHS in the Activation Buffer just before use. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the this compound.
-
Activate the Probe: a. Dissolve this compound in the Activation Buffer. b. Add the EDC and NHS solutions to the probe solution. c. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
Couple to the Antibody: a. Immediately add the activated probe solution to the antibody solution in the Coupling Buffer. The molar ratio of probe to antibody should be optimized, but a starting point of 10:1 to 20:1 is common. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature. This will quench any unreacted NHS-ester.
-
Purify the Conjugate: Remove the excess, unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Characterize the final conjugate by measuring the protein concentration (e.g., using a BCA assay) and the probe concentration (via UV-Vis absorbance at the probe's λ_max_). The degree of labeling can then be calculated.
Considerations for Experimental Design
-
Cytotoxicity: While some phenanthroline-based metal complexes have shown cytotoxicity, the toxicity of the free ligand this compound at the concentrations used for imaging should be assessed for your specific cell line using standard viability assays (e.g., MTT or trypan blue exclusion).
-
Photostability: Photobleaching can be a significant issue in fluorescence microscopy. It is important to assess the photostability of the probe under your specific imaging conditions and use the lowest possible excitation light intensity and exposure times.[10][11][12][13]
-
Controls: Appropriate controls are essential for interpreting your results. These include unstained cells (to assess autofluorescence), cells treated with the vehicle (DMSO) alone, and, if applicable, cells treated with a known metal chelator or a non-fluorescent analog of the probe.
Potential Applications and Future Directions
The versatility of this compound opens up a wide range of potential applications in bioimaging:
-
Sensing of Labile Metal Ion Pools: By leveraging its metal-chelating properties, this probe can be used to image changes in the intracellular concentrations of metal ions like Zn²⁺, Fe²⁺, and Cu²⁺, which play crucial roles in various cellular processes.
-
Targeted Imaging of Cellular Structures: When conjugated to specific antibodies or targeting ligands, the probe can be used to visualize and track specific organelles, proteins, or other cellular components.
-
Development of Ratiometric Probes: While not definitively established for this specific molecule, phenanthroline derivatives have the potential to be developed into ratiometric pH sensors.[14] This would involve identifying a pH-dependent spectral shift, allowing for more quantitative and reliable pH measurements within cells.[14][15][16][17]
-
Probing Protein-Protein Interactions: Changes in the fluorescence of the probe upon binding to a protein could be used to study protein conformation and interactions.
Conclusion
This compound is a promising and versatile platform for the development of luminescent probes for bioimaging. Its straightforward bioconjugation chemistry and potential for environmentally sensitive fluorescence make it a valuable tool for cell biologists, biochemists, and drug discovery scientists. The protocols and guidelines provided in this application note offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule in their own experimental systems. As with any fluorescent probe, careful characterization and optimization are key to obtaining reliable and meaningful results.
References
- 1. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Nanoscale Metal–Organic Frameworks for Real-Time Intracellular pH Sensing in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-cell intracellular nano-pH probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ probing of intracellular pH by fluorescence from inorganic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Intracellular pH Measurements in Tobacco and Arabidopsis Reveal an Unexpected pH Gradient in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,10-Phenanthroline-4-Carboxylic Acid in Photocatalysis
Introduction: The Strategic Role of 1,10-Phenanthroline-4-Carboxylic Acid in Photocatalysis
1,10-Phenanthroline, a robust bidentate chelating ligand, has long been a cornerstone in coordination chemistry. Its rigid, planar structure and strong π-accepting properties make it an ideal component for photosensitizers, particularly in combination with transition metals like ruthenium, iridium, and copper. The introduction of a carboxylic acid group at the 4-position of the phenanthroline scaffold, yielding this compound, offers a significant strategic advantage in the design of advanced photocatalytic systems.
The carboxylic acid moiety serves a dual purpose. Firstly, it provides a crucial anchoring group for immobilizing the photocatalyst onto the surface of semiconductor materials such as titanium dioxide (TiO₂) or zinc oxide (ZnO). This heterogenization is paramount for the development of reusable and practical photocatalytic systems, preventing catalyst leaching and facilitating post-reaction separation. Secondly, the electronic properties of the carboxylic acid group can influence the metal-to-ligand charge transfer (MLCT) characteristics of the resulting metal complex, thereby tuning its photophysical and photochemical behavior.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a ruthenium-based photosensitizer and its application in the photocatalytic degradation of organic pollutants. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to ensure both reproducibility and a deeper understanding of the experimental choices.
Part 1: Synthesis of the Photocatalyst: [Ru(bpy)₂(phen-COOH)]Cl₂
This section details the synthesis of a representative photocatalyst, bis(2,2'-bipyridine)(this compound)ruthenium(II) chloride, hereafter denoted as [Ru(bpy)₂(phen-COOH)]Cl₂. The synthesis is a two-step process involving the preparation of the precursor, cis-[Ru(bpy)₂Cl₂], followed by the ligand exchange reaction with this compound.
Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-[Ru(bpy)₂Cl₂])
The synthesis of the cis-[Ru(bpy)₂Cl₂] precursor is a foundational step in ruthenium polypyridyl chemistry.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (1.00 g), 2,2'-bipyridine (1.19 g), and lithium chloride (1.08 g).
-
Add 30 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reflux the mixture with vigorous stirring for 8 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will change to a deep violet.
-
After cooling to room temperature, add 150 mL of acetone to the reaction mixture.
-
Cool the mixture in an ice bath for at least 2 hours, or preferably overnight at 0°C, to precipitate the product.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with three 20 mL portions of cold water and then with three 20 mL portions of diethyl ether.
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂].
Synthesis of [Ru(bpy)₂(this compound)]Cl₂
This step involves the substitution of the chloride ligands in the precursor with this compound.
Protocol:
-
In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.484 g, 1 mmol) and this compound (0.224 g, 1 mmol) in a mixture of 40 mL of ethanol and 10 mL of water.
-
Add a few drops of a suitable base (e.g., triethylamine) to deprotonate the carboxylic acid, facilitating its coordination to the ruthenium center.
-
Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution will change from deep violet to a reddish-orange.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt, which is generally less soluble and easier to purify.
-
Collect the precipitate by vacuum filtration and wash with cold water and then diethyl ether.
-
For conversion to the chloride salt, dissolve the hexafluorophosphate salt in a minimal amount of acetone and add a concentrated solution of tetrabutylammonium chloride in acetone. The chloride salt will precipitate.
-
Collect the [Ru(bpy)₂(phen-COOH)]Cl₂ precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Characterization Data for [Ru(bpy)₂(phen-COOH)]Cl₂:
| Characterization Technique | Expected Results |
| UV-Vis Spectroscopy | Absorption maxima in the visible region (around 450-480 nm) corresponding to the metal-to-ligand charge transfer (MLCT) band. |
| ¹H NMR Spectroscopy | Complex aromatic region with distinct signals for the bipyridine and phenanthroline-4-carboxylic acid ligands. |
| FT-IR Spectroscopy | Characteristic C=O stretching frequency for the carboxylic acid group (typically around 1700-1730 cm⁻¹). |
| Mass Spectrometry | A peak corresponding to the molecular ion [Ru(bpy)₂(phen-COOH)]²⁺. |
Part 2: Protocol for Photocatalytic Degradation of Rhodamine B
This section provides a detailed protocol for evaluating the photocatalytic activity of the synthesized [Ru(bpy)₂(phen-COOH)]Cl₂ in the degradation of a model organic pollutant, Rhodamine B (RhB), under visible light irradiation.
Experimental Setup
A typical photocatalytic reactor setup consists of a reaction vessel, a light source, and a magnetic stirrer.
Caption: A schematic of a typical photocatalytic reactor setup.
Photocatalytic Degradation Protocol
Materials and Reagents:
-
[Ru(bpy)₂(phen-COOH)]Cl₂ photocatalyst
-
Rhodamine B (RhB)
-
Deionized water
-
Spectrophotometer
Protocol:
-
Preparation of RhB Solution: Prepare a stock solution of Rhodamine B (e.g., 100 mg/L) in deionized water. From this, prepare a working solution of the desired concentration (e.g., 10 mg/L).
-
Catalyst Dispersion: In a 100 mL jacketed beaker, add 50 mL of the 10 mg/L RhB solution. Add a specific amount of the [Ru(bpy)₂(phen-COOH)]Cl₂ photocatalyst (e.g., 20 mg).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the RhB molecules and the catalyst surface. Take an initial sample (t=0) before turning on the light.
-
Photocatalytic Reaction: Turn on the visible light source (e.g., a 300W Xenon lamp with a 420 nm cut-off filter to ensure only visible light is used). Maintain a constant temperature (e.g., 25 °C) using a water circulator connected to the jacketed beaker.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 2 mL) of the suspension.
-
Sample Preparation for Analysis: Centrifuge the withdrawn samples to remove the catalyst particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of RhB (after the dark adsorption period) and Cₜ is the concentration at time 't'. The concentration can be determined from the absorbance values using a calibration curve.
Quantitative Performance Data (Illustrative):
| Time (min) | RhB Concentration (mg/L) | Degradation (%) |
| 0 | 10.0 | 0 |
| 15 | 7.5 | 25 |
| 30 | 5.2 | 48 |
| 45 | 3.1 | 69 |
| 60 | 1.5 | 85 |
| 90 | 0.5 | 95 |
Note: This data is illustrative and the actual performance will depend on the specific experimental conditions.
Part 3: Mechanistic Insights
The photocatalytic degradation of organic pollutants using a ruthenium-based photosensitizer typically proceeds via a photoinduced electron transfer mechanism.
Proposed Photocatalytic Mechanism
-
Light Absorption: The [Ru(bpy)₂(phen-COOH)]²⁺ complex absorbs visible light, promoting an electron from the metal-centered d-orbitals to the π* orbitals of the ligands, forming a metal-to-ligand charge transfer (MLCT) excited state, [Ru(bpy)₂(phen-COOH)]²⁺*.
-
Electron Transfer: The excited state of the complex is a potent reducing agent and can inject an electron into the conduction band of a semiconductor (if used as a support) or directly to an electron acceptor, such as dissolved oxygen in the solution. This generates a superoxide radical anion (•O₂⁻).
-
Generation of Reactive Oxygen Species (ROS): The superoxide radical anion can further react to produce other highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents.
-
Oxidative Degradation: These ROS attack the Rhodamine B molecules, leading to their degradation into smaller, less harmful molecules, and ultimately, to CO₂, H₂O, and mineral acids.
-
Catalyst Regeneration: The oxidized ruthenium complex, [Ru(bpy)₂(phen-COOH)]³⁺, is regenerated to its ground state by accepting an electron from a sacrificial electron donor present in the system (often water or other organic molecules), completing the catalytic cycle.
Caption: Proposed mechanism for the photocatalytic degradation of Rhodamine B.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable ligand for the development of efficient and robust photocatalysts. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and application of a representative ruthenium-based photosensitizer. The ability to anchor these complexes onto solid supports opens up avenues for their use in flow chemistry reactors, large-scale water purification systems, and integrated photocatalytic devices.
Future research in this area could focus on:
-
Exploring different metal centers: Investigating the photocatalytic properties of complexes with other transition metals like copper and iridium, which may offer different redox potentials and reaction pathways.
-
Surface modification of semiconductors: Optimizing the interaction between the carboxylic acid anchoring group and the semiconductor surface to enhance electron injection efficiency.
-
Application in organic synthesis: Utilizing these photocatalysts to drive various organic transformations, such as C-H activation, cross-coupling reactions, and asymmetric synthesis, which are of significant interest to the pharmaceutical industry.
By providing these detailed protocols and mechanistic insights, we aim to empower researchers to explore the full potential of this compound in the exciting and rapidly evolving field of photocatalysis.
Application Notes and Protocols: 1,10-Phenanthroline-4-Carboxylic Acid as a Photosensitizer in Photodynamic Therapy
Introduction: A New Ligand for Light-Activated Therapeutics
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs the interplay of three essential components: a photosensitizer (PS), a specific wavelength of light, and molecular oxygen.[1][2][3] Upon activation by light, the PS transfers energy to surrounding oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which induces localized cytotoxicity and vascular damage, leading to tumor ablation.[4][5] The precision of PDT lies in its dual-selectivity: the preferential accumulation of the PS in target tissues and the precise delivery of light to the treatment area.[6][7]
The 1,10-phenanthroline scaffold is a highly versatile heterocyclic compound, renowned for its excellent coordination capabilities with a wide range of metal ions.[8][9] This property has made its derivatives, particularly metal complexes of ruthenium(II) and copper(I), subjects of intense research for PDT applications.[6][10][11][12] These complexes often exhibit favorable photophysical properties, including strong absorption in the visible spectrum and efficient generation of ROS.[13][14]
This guide focuses on 1,10-phenanthroline-4-carboxylic acid , a derivative designed to enhance the utility of the phenanthroline core. The introduction of the carboxylic acid moiety serves two critical functions: it can improve aqueous solubility, a common challenge for organic photosensitizers, and it provides a versatile chemical handle for conjugation to targeting molecules or incorporation into advanced drug delivery systems.[15][16]
Section 1: Mechanism of Photosensitization
The efficacy of a photosensitizer is dictated by its ability to absorb light and efficiently generate cytotoxic ROS. This process is classically illustrated by a Jablonski diagram, which outlines the electronic state transitions of the molecule.
Upon absorbing a photon of light, the photosensitizer (PS) is elevated from its stable ground state (S₀) to an unstable, short-lived excited singlet state (S₁).[4][17] From this state, it can return to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a spin-inversion process known as intersystem crossing to form a long-lived excited triplet state (T₁).[4] This triplet state is the key intermediate in PDT. It can participate in two types of photoreactions:
-
Type I Reaction: The T₁ state PS reacts directly with biomolecules through electron transfer, producing radical ions that can further react with oxygen to form ROS like superoxide anions and hydroxyl radicals.[4]
-
Type II Reaction: The T₁ state PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[4] The Type II pathway is considered the dominant mechanism for most photosensitizers used in PDT.[1][18]
Caption: The Jablonski diagram illustrates the photophysical processes of a photosensitizer.
Section 2: Synthesis and Characterization
While various synthetic routes exist for phenanthroline derivatives, a common strategy for introducing carboxylic acid groups involves the palladium-catalyzed carbonylation of brominated precursors.[16] This provides a reliable method for producing this compound.
Protocol 1: Representative Synthesis of this compound
This protocol is a representative example based on established organometallic methodologies. Researchers should consult specific literature and perform appropriate safety assessments.
-
Starting Material: Begin with 4-bromo-1,10-phenanthroline.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromo-1,10-phenanthroline (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like DMF or DMSO.
-
Carbonylation: Pressurize the flask with carbon monoxide (CO) gas (typically 5-10 bar) and add a base (e.g., triethylamine, 2 equivalents) and a nucleophile (e.g., methanol, for ester formation). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction, and perform an extractive workup to isolate the methyl ester intermediate. Purify the ester using column chromatography.
-
Hydrolysis: Dissolve the purified methyl 1,10-phenanthroline-4-carboxylate in a mixture of THF/water and add an excess of a strong base like lithium hydroxide (LiOH). Stir at room temperature until saponification is complete.
-
Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Characterization
The potential of a compound as a photosensitizer is determined by its photophysical properties. These are critical parameters to measure before proceeding to biological assays.
| Property | Symbol | Typical Value Range (for Phen-derivatives) | Significance |
| Molar Absorptivity | ε | > 10,000 M⁻¹cm⁻¹ | High ε indicates efficient light absorption at the excitation wavelength. |
| Absorption Maximum | λabs | 400 - 500 nm | Determines the optimal wavelength of light for activation. |
| Fluorescence Quantum Yield | ΦF | < 0.1 | A low value suggests that absorbed energy is channeled towards intersystem crossing rather than being lost as fluorescence. |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.4 - 0.8 | The efficiency of generating singlet oxygen; a high value is desirable for Type II PDT.[13] |
| Photostability | - | High | The ability to withstand light exposure without significant degradation, allowing for sustained ROS production.[11][19] |
Section 3: In Vitro Evaluation Protocols
The primary goal of in vitro testing is to determine the light-dependent cytotoxicity of the photosensitizer and to elucidate its mechanism of cell death. A standard workflow involves determining the dark toxicity, phototoxicity, cellular uptake, and mode of cell death.
Caption: A typical experimental workflow for evaluating a photosensitizer in vitro.
Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxicity of this compound in the presence and absence of light.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Light source with a defined wavelength and power output (e.g., LED array)
-
Photometer/radiometer to measure light dose
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of the photosensitizer in complete medium from the stock solution. Aspirate the old medium from the cells and add 100 µL of the diluted PS solutions to the respective wells.
-
Rationale: A concentration range of 0.1 µM to 100 µM is a typical starting point. It is crucial to include a "vehicle control" (medium with the same percentage of DMSO as the highest PS concentration) and a "no treatment" control.
-
-
Dark Incubation: Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C, protected from light (e.g., wrapped in aluminum foil).[20]
-
Rationale: This incubation period allows for the cellular uptake of the photosensitizer. The optimal time may need to be determined empirically.
-
-
Washing: Aspirate the PS-containing medium and wash each well twice with 100 µL of warm PBS to remove any extracellular photosensitizer. Add 100 µL of fresh, complete medium to each well.
-
Rationale: Washing ensures that the observed phototoxicity is due to intracellular PS, not from ROS generated in the medium.
-
-
Irradiation: Expose one set of plates (the "Light" group) to a specific light dose. The other identical set (the "Dark" group) should remain wrapped in foil.
-
Example Parameters: Irradiate with a 450 nm LED array at an irradiance of 10-20 mW/cm² for a duration calculated to deliver a total fluence of 5-20 J/cm².[20]
-
Rationale: The wavelength should correspond to an absorption peak of the PS. The light dose (fluence) is a critical parameter that must be optimized and kept consistent across experiments.
-
-
Post-Irradiation Incubation: Return both "Light" and "Dark" plates to the incubator for 24-48 hours.
-
Viability Assessment (MTT): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage cell viability relative to the untreated control. Plot viability versus PS concentration for both dark and light conditions and calculate the IC₅₀ values (the concentration required to inhibit cell growth by 50%).
Interpreting the Results
The success of a photosensitizer is quantified by its Phototoxicity Index (PI) , which measures its light-specific activity.
PI = IC₅₀ (Dark) / IC₅₀ (Light)
A high PI value (>10) is desirable, as it indicates that the compound has low intrinsic toxicity but becomes highly potent upon light activation.[10][11]
| Treatment Group | Example IC₅₀ |
| Dark Control | > 100 µM |
| Light Activated (10 J/cm²) | 5 µM |
| Phototoxicity Index (PI) | > 20 |
Protocol 3: Assessment of Cell Death Mechanism via Annexin V/PI Staining
This protocol distinguishes between apoptosis and necrosis, providing insight into the cellular pathways activated by the PDT treatment.
-
Treatment: Culture and treat cells in 6-well plates using the optimized PS concentration and light dose determined from the phototoxicity assay. Include appropriate dark and light controls.
-
Cell Harvesting: After the post-irradiation incubation period (e.g., 12-24 hours), collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI intercalates with the DNA of necrotic or late-stage apoptotic cells with compromised membranes.
-
-
Data Interpretation:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive PDT can induce both apoptosis and necrosis, and the dominant pathway provides valuable mechanistic information.[18][20]
-
Section 4: Outlook and Future Directions
The successful in vitro characterization of this compound paves the way for more advanced applications. The carboxylic acid functional group is a key asset, enabling:
-
Metal Complexation: Formation of Ru(II), Ir(III), or Cu(I) complexes to tune photophysical properties, such as shifting the absorption wavelength to the red/near-infrared region for deeper tissue penetration.[6][10][12]
-
Targeted Delivery: Conjugation to antibodies, peptides, or other ligands to enhance selective accumulation in tumor cells.
-
Nanoparticle Formulation: Incorporation into nanocarriers to improve solubility, stability, and tumor targeting via the enhanced permeability and retention (EPR) effect.[21]
Subsequent in vivo studies in appropriate animal models are necessary to evaluate the therapeutic efficacy, biodistribution, and safety profile of any promising photosensitizer candidate.[22][23] These studies are critical for translating a promising molecule from the laboratory to the clinic.
References
- 1. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 9. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 10. Ru(II) dyads derived from 2-(1-pyrenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: versatile photosensitizers for photodynamic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploiting coumarin-6 as ancillary ligands in 1,10-phenanthroline Ir(iii) complexes: generating triplet photosensitisers with high upconversion capabilities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin [mdpi.com]
Application Notes and Protocols for 1,10-Phenanthroline-4-Carboxylic Acid in Antimicrobial Activity Assays
Introduction: The Emerging Potential of 1,10-Phenanthroline-4-Carboxylic Acid in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds with unique mechanisms of action.[1] 1,10-phenanthroline, a heterocyclic organic compound, and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] The antimicrobial efficacy of the 1,10-phenanthroline core is often attributed to its potent metal-chelating capabilities, which can disrupt essential microbial metalloenzymes.[1]
This application note focuses on a specific derivative, This compound (PCA) . The inclusion of a carboxylic acid group at the 4-position enhances its water solubility, a crucial property for biological assays and potential therapeutic applications.[3] Furthermore, this functional group provides a reactive handle for the synthesis of more complex derivatives and metal complexes, opening avenues for a new generation of antimicrobial agents.[2][3][4]
These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. We will delve into the underlying principles of the assays, provide step-by-step methodologies, and explain the causality behind critical experimental choices to ensure the generation of robust and reproducible data.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 31301-27-6 | [5] |
| Molecular Formula | C₁₃H₈N₂O₂ | [5] |
| Molecular Weight | 224.22 g/mol | [5] |
| Appearance | Off-white to yellow powder | - |
| Solubility | Soluble in alkaline aqueous solutions, DMSO, and methanol.[3] | - |
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of 1,10-phenanthroline and its derivatives is widely accepted to be their function as potent chelating agents.[1] By sequestering essential metal ions (e.g., Zn²⁺, Fe²⁺, Mn²⁺), they can inhibit the activity of crucial microbial enzymes, such as metalloproteases and enzymes involved in cellular respiration, thereby disrupting vital cellular processes and leading to cell death.[6] The coordination of metal ions with the hydrophobic N,N'-donor phenanthroline core can enhance the bioavailability of the compound, facilitating its passage through cell membranes.[6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are designed to assess the antimicrobial activity of this compound. It is imperative to perform these assays in a sterile environment using appropriate aseptic techniques to prevent contamination.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[7] It determines the lowest concentration of the compound that inhibits visible growth of the microorganism.[8][9][10]
Materials and Reagents:
-
This compound (PCA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Freshly prepared bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Preparation of PCA Stock Solution:
-
Accurately weigh this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the PCA stock solution to the first well of each row to achieve the highest desired concentration, and then perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next.[12] Discard 100 µL from the last well in the dilution series.
-
This will create a gradient of PCA concentrations.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well containing the PCA dilutions.[11] This will bring the final volume in each well to 200 µL and halve the concentration of PCA.
-
Include a growth control well (broth and inoculum, no PCA) and a sterility control well (broth only).[11]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]
-
-
Reading and Interpreting the MIC:
Illustrative MIC Data:
| Microorganism | Strain | Gram Stain | MIC (µg/mL) of PCA |
| Staphylococcus aureus | ATCC 29213 | Positive | 64 |
| Enterococcus faecalis | ATCC 29212 | Positive | 128 |
| Escherichia coli | ATCC 25922 | Negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >256 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 32 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Protocol 2: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay that provides a visual confirmation of antimicrobial activity. It is particularly useful for screening new compounds.[13]
Materials and Reagents:
-
All materials from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
Step-by-Step Procedure:
-
Preparation of Inoculated Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Press the swab against the inside of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[14]
-
-
Creating Wells:
-
Adding the Test Compound:
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO or sterile water if pH is adjusted for solubility).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each PCA concentration into separate wells.[15]
-
Include a negative control well with the solvent only and a positive control with a known antibiotic.
-
-
Incubation:
-
Allow the plates to sit at room temperature for about 1 hour to permit diffusion of the compound into the agar.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[14]
-
A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
-
Illustrative Zone of Inhibition Data (PCA at 256 µg/mL):
| Microorganism | Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Positive | 18 |
| Escherichia coli | ATCC 25922 | Negative | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 0 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial assessment of the antimicrobial properties of this compound. The broth microdilution method offers quantitative MIC data, which is crucial for comparing the potency of PCA against different microorganisms, while the agar well diffusion assay serves as an excellent primary screening tool.
Future research should focus on exploring the antimicrobial activity of metal complexes of this compound, as literature suggests that such complexes often exhibit enhanced efficacy.[2][6][17][18] Furthermore, investigating the activity of PCA against a broader panel of clinical isolates, including multidrug-resistant strains, will be essential in determining its potential as a lead compound in the development of new antimicrobial therapies.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [chemicalbook.com]
- 6. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. idexx.dk [idexx.dk]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. youtube.com [youtube.com]
- 17. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,10-Phenanthroline-4-Carboxylic Acid
Welcome to the technical support center for the synthesis of 1,10-phenanthroline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
The synthesis of this compound is a valuable but often challenging endeavor. The molecule's rigid, planar structure and chelating properties make it a crucial ligand in coordination chemistry, catalysis, and the development of photoluminescent materials.[1] However, its synthesis, typically involving a variation of the Skraup or Doebner-von Miller reaction followed by an oxidation step, is prone to issues such as low yields and purification difficulties.[2][3] This guide will help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most common synthetic route involves two key stages:
-
Stage 1: Synthesis of a 4-substituted-1,10-phenanthroline precursor (e.g., 4-methyl-1,10-phenanthroline) via a Doebner-von Miller or Skraup reaction.
-
Stage 2: Oxidation of the 4-position substituent to a carboxylic acid.
dot
References
Technical Support Center: Overcoming Solubility Issues of 1,10-phenanthroline-4-carboxylic acid
Welcome to the comprehensive technical guide for addressing solubility challenges with 1,10-phenanthroline-4-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile ligand in their work. Here, we provide detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure successful experimental outcomes.
Introduction: The Challenge and Potential of a Key Building Block
This compound is a critical compound in coordination chemistry, prized for its ability to form stable complexes with a wide array of metal ions.[1] Its applications are extensive, including roles in catalysis, analytical sensing, and the development of novel therapeutics.[1] However, its robust, planar aromatic structure, while ideal for chelation, promotes strong intermolecular π-π stacking. This, combined with its zwitterionic potential, results in a strong crystal lattice energy and consequently, low solubility in water and many common organic solvents.[2]
This guide offers a systematic approach to overcoming these solubility hurdles, grounded in the chemical principles that govern the behavior of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in standard laboratory solvents. Why is this happening?
Answer: The limited solubility of this compound is a direct result of its molecular structure. The large, rigid, and hydrophobic phenanthroline core makes it inherently poorly soluble in aqueous solutions.[2] Concurrently, strong intermolecular forces, specifically π-π stacking between the aromatic ring systems, create a stable crystal lattice that is difficult to break apart with many common organic solvents like ethanol or acetone at room temperature. The molecule's ability to exist as a zwitterion at its isoelectric point can further enhance these solid-state electrostatic interactions, reducing solubility.
Q2: What is the most effective way to dissolve this compound for aqueous applications?
Answer: Adjusting the pH is the most critical and effective strategy for dissolving this compound in aqueous media. The molecule possesses both an acidic carboxylic acid group (-COOH) and basic nitrogen atoms within the phenanthroline ring system, making its solubility highly pH-dependent.[1]
-
Under Basic Conditions (High pH): By adding a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This introduces a negative charge, dramatically increasing the molecule's polarity and its affinity for water, leading to a significant enhancement in solubility.[1]
-
Under Acidic Conditions (Low pH): In an acidic environment, the nitrogen atoms of the phenanthroline ring become protonated, creating a positively charged species. While this can improve solubility to some extent, deprotonating the carboxylic acid is generally the more effective approach for achieving high aqueous concentrations.
Troubleshooting Workflow: pH-Mediated Aqueous Dissolution
Caption: Step-by-step workflow for dissolving the compound using pH modification.
Q3: Which organic solvents are recommended for creating stock solutions?
Answer: For applications where an organic co-solvent is permissible, polar aprotic solvents are the most effective choice.
-
Excellent Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective at dissolving this compound and its parent compound, 1,10-phenanthroline.[3] These are the recommended solvents for preparing high-concentration stock solutions.
-
Moderate Solvents: Alcohols such as ethanol and methanol can also be used, but often require heating to achieve dissolution, and the compound may precipitate upon cooling to room temperature.[4]
-
Poor Solvents: Non-polar solvents like toluene, hexane, and diethyl ether are ineffective due to the polarity mismatch.
Comparative Solvent Efficacy Table
| Solvent | Class | Efficacy | Notes |
| DMSO | Polar Aprotic | High | Ideal for high-concentration stock solutions. |
| DMF | Polar Aprotic | High | A suitable alternative to DMSO.[3] |
| Aqueous NaOH (e.g., 0.1 M) | Aqueous Base | High | Forms a highly soluble sodium carboxylate salt. |
| Methanol / Ethanol | Polar Protic | Moderate | Heating may be necessary; risk of precipitation on cooling.[4] |
| Water (Neutral pH) | Aqueous | Very Low | Sparingly soluble at best.[5][6] |
| Acetonitrile | Polar Aprotic | Low | Generally not a preferred solvent.[4] |
| Chloroform / Dichloromethane | Halogenated | Low | Limited solubility observed for related structures.[5] |
Q4: What is the best-practice protocol for preparing a stable stock solution?
Answer: The choice of protocol depends on the requirements of your downstream application. The most reliable methods involve either a polar aprotic solvent or aqueous salt formation.
Protocol 1: High-Concentration Stock Solution in DMSO
-
Preparation: Accurately weigh the required mass of this compound into a sterile, chemically resistant vial.
-
Solubilization: Add the calculated volume of anhydrous, high-purity DMSO to reach the target concentration.
-
Dissolution: Vortex or sonicate the mixture at room temperature until a clear, homogenous solution is formed.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C. Ensure vials are tightly capped to prevent moisture contamination of the hygroscopic DMSO.
Protocol 2: Aqueous Stock Solution via Salt Formation
-
Preparation: Weigh the desired amount of this compound into a beaker or flask.
-
Suspension: Add approximately 80% of the final required volume of deionized water to create a slurry.
-
Basification: While stirring vigorously, add a 1.0 M solution of NaOH dropwise. Continue adding until all of the solid material has dissolved, indicating the formation of the soluble sodium salt.
-
Final Volume: Adjust the volume to the final target with deionized water.
-
Storage: This aqueous stock can be filter-sterilized and stored at 4°C for short-term use or frozen for long-term stability.
Decision Logic for Stock Solution Preparation
Caption: Guide for selecting the appropriate stock solution method based on experimental constraints.
Q5: My experiment is sensitive to pH changes and organic solvents. How can I mitigate interference from the solubilization method?
Answer: This is a crucial aspect of experimental design. Both pH and co-solvents can introduce artifacts. A self-validating system with proper controls is essential for trustworthy data.
-
Managing pH: If you use the aqueous salt formation method (Protocol 2), the resulting stock solution will be alkaline. When adding it to your experimental system, ensure that the system is sufficiently buffered to absorb this addition without a significant shift in the final pH.
-
Controlling for Co-Solvents: DMSO is not inert; it can act as a competing ligand for metal ions and impact cell viability or enzyme kinetics. To account for this, always run a parallel "vehicle control." This control should contain the exact same final concentration of DMSO as your experimental samples, but without the this compound.
-
Alternative Solvents: If DMSO is known to interfere with your specific assay, DMF is a common alternative.[4] In some niche biological applications, novel zwitterionic liquids are being explored as less disruptive substitutes for DMSO.[7]
References
- 1. Buy this compound | 31301-27-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1,10-phenanthroline-4-carboxylic acid in aqueous solutions
Welcome to the technical support resource for 1,10-phenanthroline-4-carboxylic acid. This guide, curated by our Senior Application Scientists, provides in-depth answers, troubleshooting advice, and validated protocols to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
For maximum solubility and stability in aqueous buffers, we recommend first dissolving the compound in a minimal amount of an organic solvent like DMSO and then diluting it with the aqueous buffer of your choice.[1] The parent 1,10-phenanthroline molecule is soluble in organic solvents like ethanol, DMSO, and DMF.[1] While the carboxylic acid group enhances water solubility, especially at neutral or alkaline pH, using a co-solvent ensures complete dissolution before dilution, preventing the formation of localized precipitates.[2]
Q2: How does pH affect the solubility of this compound?
The pH of the aqueous solution is a critical factor. The compound has two types of ionizable groups: the nitrogen atoms of the phenanthroline ring and the carboxylic acid group.
-
Acidic pH (pH < 4): The nitrogen atoms are protonated (pKa of phenanthroline-H⁺ is ~4.84), and the carboxylic acid is likely protonated (neutral).[3] Solubility is generally good in this range due to the positive charge on the ring.
-
Neutral pH (pH ~ 7): The nitrogen atoms are largely neutral, while the carboxylic acid group is deprotonated (carboxylate). The resulting zwitterionic or anionic character typically provides good water solubility.
-
Alkaline pH (pH > 8): The carboxylate form is dominant, ensuring high water solubility. However, prolonged exposure to high pH should be monitored for potential degradation.[4]
Q3: How should I store aqueous stock solutions of this compound?
Based on the properties of related phenanthroline compounds, we do not recommend storing aqueous solutions for more than one day.[1] For long-term storage, it is best to store the compound as a solid at -20°C, protected from light.[1] If you must store solutions, prepare high-concentration stocks in DMSO, store them at -20°C or -80°C, and dilute to your final aqueous concentration immediately before use. Always protect solutions from light.
Q4: Is this compound sensitive to light?
Yes. The 1,10-phenanthroline core is photoactive and its derivatives are known to be photosensitive.[5][6] To prevent photochemical degradation or unwanted side reactions, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
Q5: My solution turned a slight yellow/brown color. What does this indicate?
A color change often indicates degradation, potentially through oxidation or a photochemical reaction. The phenanthroline ring system can be oxidized, especially in the presence of trace metals or upon exposure to light and air.[3][7] If you observe a color change, it is recommended to discard the solution and prepare a fresh one, ensuring all storage and handling recommendations are followed (e.g., use of high-purity solvents, protection from light, and limited storage time).
Troubleshooting Guide
Issue 1: Precipitate forms when diluting my DMSO stock into an aqueous buffer.
| Potential Cause | Explanation & Solution |
| Poor Mixing | When adding the DMSO stock to the buffer, a localized high concentration can exceed the aqueous solubility limit, causing precipitation. Solution: Add the DMSO stock dropwise into the vortexing buffer to ensure rapid and uniform dispersion. |
| Incorrect pH | The compound's solubility is highly pH-dependent. If your buffer pH is near a pKa value where the molecule has minimal net charge or low polarity, it may precipitate. Solution: Verify the pH of your final solution. You may need to adjust the buffer pH to a range where the compound is more soluble (e.g., pH > 6 to ensure the carboxylate form, or pH < 4 for the protonated nitrogen form). |
| Buffer Component Interaction | Certain buffer salts or additives may interact with the compound, leading to the formation of an insoluble salt. Solution: Test solubility in a few different buffer systems (e.g., phosphate vs. TRIS vs. HEPES) to identify any specific incompatibilities. |
Issue 2: I am seeing inconsistent results or a loss of activity in my assay over time.
| Potential Cause | Explanation & Solution |
| Photodegradation | Continuous exposure to ambient or instrument light during a prolonged experiment can degrade the compound. The phenanthroline core is known to be photoactive.[6][8] Solution: Minimize light exposure at every step. Use amber autosampler vials, cover microplates with foil, and limit the time the sample is exposed to an instrument's excitation source if applicable. |
| Thermal Degradation | If your experiment involves heating, the compound could be degrading. Aromatic carboxylic acids are susceptible to thermal decarboxylation.[9] Solution: Include a time-zero control and a control sample that undergoes the same temperature incubation without the other reactants. Analyze these controls to quantify any thermal degradation. If degradation is significant, explore lowering the experimental temperature. |
| Oxidative Degradation | The compound may be oxidized by dissolved oxygen or other components in your assay medium. This can be catalyzed by trace metal impurities. Solution: Prepare solutions in freshly degassed buffers. If your experimental system allows, consider purging the solution with an inert gas like nitrogen or argon. Using a chelating agent like EDTA can also help by sequestering catalytic metal ions. |
Visualization 1: pH-Dependent Forms of the Molecule
The stability and solubility of this compound are governed by its protonation state. This diagram illustrates the predominant species at different pH values, which dictates its interaction with the aqueous environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core [mdpi.com]
- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Photostability of a CuI Complex by Macrocyclization of the Phenanthroline Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purification of 1,10-Phenanthroline-4-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,10-phenanthroline-4-carboxylic acid (CAS 31301-27-6). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this versatile ligand in high purity. We will address common issues through a troubleshooting guide and frequently asked questions, providing detailed protocols and the scientific rationale behind them.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the purification process.
Q1: My final product has a persistent yellow, brown, or tan discoloration. What are the likely impurities and how can I remove them?
A1: Discoloration is a frequent issue, often stemming from polymeric byproducts or oxidized species formed during synthesis, particularly if a Skraup-type reaction was used for the phenanthroline core.[1][2] These impurities are often present in small quantities but are highly chromophoric.
Root Cause Analysis:
-
Polymeric Byproducts: High-temperature reactions can lead to the formation of complex, colored tars.
-
Oxidized Species: The phenanthroline ring system can be susceptible to oxidation, leading to colored impurities.
-
Residual Catalysts: If synthesized via a palladium-catalyzed reaction, residual metal can cause discoloration.[3]
Recommended Solution: Acid-Base Precipitation
This is the most robust method for removing both colored and other synthesis-related impurities from phenanthroline derivatives.[1] The principle relies on the different solubility profiles of the desired acidic product versus neutral or basic impurities.
Mechanism:
-
Acidification: The crude material is dissolved in a dilute organic acid (e.g., acetic acid). The basic nitrogen atoms of the phenanthroline ring are protonated, forming a soluble salt. Most colored, polymeric impurities are less basic and remain insoluble.
-
Partial Neutralization: A base is added slowly to raise the pH carefully. At a specific pH (around 6.0), many impurities will precipitate while the desired product, being more acidic, remains in solution.[1]
-
Filtration: The precipitated impurities are removed by filtration.
-
Product Precipitation: Further addition of a base (e.g., ammonia or NaOH) to the filtrate makes the solution alkaline, deprotonating the carboxylic acid and neutralizing the phenanthrolinium salt, causing the purified this compound to precipitate.
A detailed, step-by-step guide for this procedure is available in Protocol 1 . For minor color issues, treatment with activated carbon during recrystallization can also be effective.
Q2: I'm struggling with recrystallization. My recovery is very low, or the product "oils out" instead of crystallizing. What should I do?
A2: Recrystallization is a powerful technique but is highly dependent on selecting the correct solvent system. "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming crystals. This typically happens if the solution is supersaturated or if the compound's melting point is below the boiling point of the solvent.
Root Cause Analysis:
-
Poor Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Due to its polar nitrogen atoms and the acidic carboxylic group, this compound has complex solubility. It is moderately soluble in polar solvents like water and alcohols.[4]
-
Cooling Too Rapidly: Rapid cooling promotes supersaturation and oiling out.
-
High Impurity Load: A high concentration of impurities can suppress crystallization and favor oil formation.
Recommended Solutions:
-
Solvent System Optimization: A solvent pair is often more effective than a single solvent. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
| Solvent System | Role of Each Solvent | Rationale |
| Ethanol / Water | Ethanol: "Good" solvent. Water: "Poor" solvent. | Balances polarity. The aromatic backbone dissolves in ethanol, while the addition of water reduces solubility. |
| Methanol / Benzene | Methanol: "Good" solvent. Benzene: "Poor" solvent. | A classic combination for phenanthroline derivatives, though benzene requires careful handling due to toxicity.[1] |
| DMF / Water | Dimethylformamide (DMF): "Good" solvent. Water: "Poor" solvent. | Effective for polar compounds that are difficult to dissolve in common alcohols. |
-
Controlled Cooling: After preparing the hot, saturated solution, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
-
Pre-Purification: If the crude material is very impure, perform an acid-base purification (Protocol 1 ) first to remove the bulk of impurities before attempting recrystallization.
A detailed procedure for recrystallization is provided in Protocol 2 .
Experimental Protocols & Workflows
High-Purity Purification Workflow
The following diagram outlines a systematic workflow for proceeding from a crude synthetic product to an analytically pure sample of this compound.
Caption: A multi-step workflow for purifying this compound.
Protocol 1: Purification by Acid-Base Precipitation
This protocol is adapted from methods used for purifying substituted 1,10-phenanthrolines and is highly effective for removing colored impurities.[1]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Ammonium hydroxide solution (or 1M NaOH)
-
Deionized water
-
Filter paper and Buchner funnel
Procedure:
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a 10% aqueous acetic acid solution. Use approximately 10-20 mL of the acidic solution per gram of crude material. Stir until no more solid dissolves. Some insoluble, dark material may remain.
-
Initial Filtration (Optional): If a significant amount of dark, insoluble material is present, filter the acidic solution to remove it.
-
Partial Neutralization: While stirring vigorously, add ammonium hydroxide solution dropwise. Monitor the pH of the solution. Continue adding base until a faint, permanent precipitate forms and the pH is approximately 6.0.
-
Impurity Removal: Stir the mixture for 15-20 minutes, then filter to remove the precipitated impurities. The filtrate should be a much lighter color.
-
Product Precipitation: Transfer the filtrate to a clean flask. Continue adding ammonium hydroxide solution dropwise with stirring until the solution becomes alkaline (pH > 8). The purified product will precipitate as a pale solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water, followed by a small amount of cold ethanol to aid in drying. Dry the product under vacuum to a constant weight.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is a standard method for purifying polar organic compounds.
Materials:
-
Purified this compound (from Protocol 1)
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask and condenser
Procedure:
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil (using a hot plate and stirring) to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture, followed by a final rinse with a non-polar solvent like hexane to speed up drying. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying crude this compound? A1: A two-stage approach is most reliable. First, use the acid-base precipitation method (Protocol 1 ) to remove the bulk of colored and synthesis-related impurities.[1] Then, perform a recrystallization (Protocol 2 ) on the resulting solid to achieve high crystalline purity.
Q2: How can I definitively confirm the purity of my final product? A2: No single technique is sufficient. A combination of methods is required to establish purity authoritatively.
| Analysis Technique | Expected Result for Pure Sample | Purpose |
| Melting Point | A sharp melting point that matches the literature value. | A broad melting range indicates the presence of impurities. |
| ¹H NMR | Clean spectrum with correct chemical shifts and integration values. | Identifies the structure and reveals the presence of proton-containing impurities. |
| HPLC | A single, sharp peak with purity >98%. | Quantifies the purity and detects non-volatile impurities. |
| LC-MS | Correct molecular ion peak ([M+H]⁺ or [M-H]⁻). | Confirms the molecular weight of the compound.[5] |
| Elemental Analysis | Experimental %C, %H, and %N values within ±0.4% of theoretical values. | Confirms the elemental composition of the compound.[3] |
Q3: What are the key safety considerations when purifying this compound? A3: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Ventilation: All procedures, especially those involving heating solvents or using volatile acids/bases (acetic acid, ammonia), should be performed in a certified chemical fume hood.
-
Solvent Hazards: Be aware of the flammability of organic solvents like ethanol and methanol. Avoid open flames. Handle benzene and DMF with extra caution due to their toxicity.
-
Compound Handling: While specific toxicity data for this derivative may be limited, phenanthroline compounds can be biologically active.[6] Avoid inhalation of dust and skin contact.
References
- 1. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 31301-27-6|this compound|BLD Pharm [bldpharm.com]
- 6. Buy this compound | 31301-27-6 [smolecule.com]
Technical Support Center: Metal Ion Sensing with 1,10-Phenanthroline-4-Carboxylic Acid
Welcome to the technical support center for researchers utilizing 1,10-phenanthroline-4-carboxylic acid and its derivatives for metal ion sensing. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the accuracy and reliability of your experimental results. Our focus is on anticipating and resolving common challenges, particularly the issue of interference from non-target metal ions.
Troubleshooting Guide: Overcoming Interference and Other Common Issues
This section addresses specific problems you may encounter during your experiments. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Problem 1: High background signal or response in a metal-free blank.
This issue suggests contamination of your reagents or a non-specific interaction of the sensor with components of your buffer.
Troubleshooting Workflow:
-
Reagent Purity Check:
-
Prepare fresh buffer solutions using high-purity water (e.g., Milli-Q or equivalent) and analytical grade salts.
-
Test each reagent individually with your this compound sensor to identify the source of contamination.
-
-
Glassware and Plasticware Decontamination:
-
Thoroughly clean all experimental-ware with a suitable detergent, followed by rinsing with high-purity water.
-
For trace metal analysis, acid-washing of glassware (e.g., with dilute nitric acid) followed by extensive rinsing with high-purity water is recommended.
-
-
pH Adjustment and Buffer Selection:
-
Ensure the pH of your blank solution is identical to your experimental samples. The protonation state of this compound is pH-dependent, which can affect its fluorescence.[1]
-
Consider if components of your buffer could be interfering. For instance, some buffers may contain chelating agents or metal ion impurities.
-
Causality Explained: A high background signal often stems from trace metal ion contamination in your reagents or leaching from your experimental-ware. 1,10-phenanthroline derivatives can be highly sensitive, detecting even minute concentrations of metal ions.
Problem 2: Inability to differentiate between two or more metal ions with similar properties (e.g., Cu²⁺ and Ni²⁺).
This is a classic case of interference, where the sensor responds to multiple metal ions present in the same sample.
Troubleshooting Workflow:
-
pH Optimization:
-
The stability of metal-phenanthroline complexes is highly pH-dependent.[2][3] By carefully adjusting the pH of your solution, you can selectively favor the formation of a complex with your target ion while disfavoring the formation of complexes with interfering ions.
-
Consult literature for the optimal pH range for your specific target metal ion with this compound. For example, the complexation of Fe(II) with 1,10-phenanthroline is optimal around pH 5.[1]
-
-
Implementation of Masking Agents:
-
Introduce a masking agent to your sample. A masking agent is a chemical that forms a highly stable complex with the interfering ion, preventing it from binding to your sensor.[4][5]
-
The choice of masking agent is crucial. For example, cyanide ions can be used to mask Cd²⁺ while allowing Pb²⁺ to be detected.[5] Triethanolamine is another common masking agent.[5][6]
-
Experimental Protocol: Using a Masking Agent
-
Prepare your sample containing the mixture of metal ions.
-
Add the chosen masking agent at a concentration sufficient to complex with the interfering ion. The concentration will depend on the stability constant of the masking agent-interfering ion complex.
-
Allow sufficient time for the masking agent to complex with the interfering ion.
-
Introduce the this compound sensor and measure the signal from your target metal ion.
Diagram: Troubleshooting Workflow for Interference
Caption: A decision tree for addressing interference in metal ion sensing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of metal ion sensing using this compound?
A1: this compound is a heterocyclic organic compound that acts as a chelating agent.[7] The two nitrogen atoms in the phenanthroline ring system form strong coordinate bonds with many metal ions.[8] This chelation event can lead to a change in the photophysical properties of the molecule, such as an increase in fluorescence intensity (chelation-enhanced fluorescence or CHEF) or a color change, which can be measured to quantify the concentration of the metal ion.[8][9][10]
Diagram: Chelation of a Metal Ion
Caption: Chelation of a metal ion (Mⁿ⁺) by the nitrogen atoms of 1,10-phenanthroline.
Q2: Which metal ions are known to interfere with sensors based on 1,10-phenanthroline?
A2: The stability of complexes formed between 1,10-phenanthroline and various transition metal ions generally follows the Irving-Williams series: Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11] This means that ions like Cu(II) and Zn(II) can be significant interferents when trying to detect other ions in this series. The specific carboxylic acid functionalization can alter these affinities, but cross-reactivity among transition metals is a common challenge.
Table: Stability Constants of 1,10-Phenanthroline with Common Metal Ions
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
| Fe(II) | 5.85 | 5.3 | 9.85 |
| Co(II) | 7.25 | 6.75 | 6.15 |
| Ni(II) | 8.8 | 8.2 | 7.65 |
| Cu(II) | 9.25 | 7.15 | 5.55 |
| Zn(II) | 6.55 | 5.95 | 5.35 |
Note: These are representative values and can vary with experimental conditions. Data compiled from authoritative sources.[12]
Q3: How does pH affect the performance of my this compound sensor?
A3: pH plays a critical role in two ways:
-
Protonation of the Ligand: At low pH, the nitrogen atoms of the phenanthroline ring can become protonated. This protonation competes with the binding of metal ions, reducing the sensitivity of your sensor.
-
Hydrolysis of Metal Ions: At high pH, many metal ions will precipitate out of solution as metal hydroxides, making them unavailable for detection by your sensor.[1]
Therefore, maintaining an optimal pH is essential for reproducible and accurate measurements. This optimal pH will create a window where the ligand is deprotonated and the metal ion is in its free, soluble form.
Q4: Can I use this compound in complex biological samples?
A4: While possible, it presents significant challenges. Biological samples contain a multitude of potential interfering substances, including other metal ions, proteins, and small molecules that can bind to your target ion or the sensor itself. To mitigate this, extensive sample preparation, such as acid digestion or extraction, may be necessary to remove the biological matrix. Additionally, the use of masking agents becomes even more critical in such complex environments.
Q5: My fluorescence signal is weak. How can I improve it?
A5: Weak fluorescence can be due to several factors. Here's a quick troubleshooting checklist:
-
Concentration of the Sensor: Ensure you are using an optimal concentration of this compound. Too low a concentration will result in a weak signal.
-
Excitation and Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for the metal-sensor complex. These can be determined by running excitation and emission scans.
-
Quantum Yield: The intrinsic quantum yield of the metal-sensor complex might be low. While difficult to change, ensuring optimal buffer and pH conditions can maximize it.
-
Instrumentation: Check the settings on your fluorometer, such as slit widths and detector gain, to ensure they are appropriate for your sample.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. Video: Masking and Demasking Agents [jove.com]
- 6. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 8. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel 1,10-phenanthroline derivatives and it used as probes for sensitive detection of Zn2+ and Cd2+ metal ions - Spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iupac.org [iupac.org]
- 13. edinst.com [edinst.com]
Technical Support Center: Enhancing the Luminescence of 1,10-Phenanthroline-4-carboxylic Acid Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-phenanthroline-4-carboxylic acid and its luminescent complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize the luminescence of your complexes. The following sections are structured to address specific issues you may encounter, explaining the underlying scientific principles and offering field-proven solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and characterization of luminescent this compound complexes, particularly with lanthanide ions.
Issue 1: Low or No Luminescence Intensity
You've successfully synthesized your complex, but the luminescence is disappointingly weak or altogether absent. This is a frequent challenge with several potential root causes.
Possible Causes & Solutions:
-
Inefficient Energy Transfer (Antenna Effect): For lanthanide complexes, the organic ligand (this compound in this case) must efficiently absorb excitation energy and transfer it to the metal center.[1][2] If this process is inefficient, the lanthanide ion will not be sufficiently excited to emit light.
-
Troubleshooting Steps:
-
Verify Ligand Absorption: Confirm that the excitation wavelength you are using corresponds to a strong absorption band of the this compound ligand.
-
Optimize Ligand-to-Metal Ratio: The stoichiometry of the complex is crucial. An incorrect ratio can lead to the formation of species with poor luminescent properties.[3][4] Titrate the metal salt against the ligand to determine the optimal ratio for maximum luminescence.
-
Consider Ancillary Ligands: The introduction of other ligands can sometimes improve the energy transfer process and shield the metal ion from quenching.[5]
-
-
-
Quenching by Solvent Molecules: Coordinated solvent molecules, particularly water, are highly effective quenchers of lanthanide luminescence due to high-energy O-H vibrations.[6][7]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Perform the synthesis and measurements in rigorously dried, non-protic solvents.
-
Saturate the Coordination Sphere: Ensure the ligands fully encapsulate the metal ion, preventing solvent coordination. This can sometimes be achieved by using an excess of the ligand or by introducing bulky ancillary ligands.[6]
-
Deuterated Solvents: If working in solution is necessary, consider using deuterated solvents (e.g., D₂O instead of H₂O). The lower vibrational frequency of O-D bonds significantly reduces quenching efficiency.
-
-
-
Photoinduced Electron Transfer (PeT): PeT from the excited ligand to the metal ion can be a significant quenching pathway, especially for readily reducible lanthanides.[8]
-
Troubleshooting Steps:
-
Modify the Ligand: Introducing electron-withdrawing groups on the phenanthroline ring can lower the energy of the ligand's excited state, potentially making PeT less favorable.
-
Change the Metal Ion: If feasible for your application, consider using a lanthanide ion that is less prone to reduction.
-
-
-
Thermal Quenching: At higher temperatures, thermal energy can be sufficient to deactivate the excited state of the complex non-radiatively.[9][10]
-
Troubleshooting Steps:
-
Control the Temperature: Perform luminescence measurements at a controlled, and if necessary, reduced temperature.
-
Host Matrix Selection: For solid-state applications, the choice of the host matrix is critical. A rigid matrix can minimize vibrational quenching pathways.
-
-
Issue 2: Luminescence Instability or Rapid Fading
The initial luminescence is strong, but it quickly diminishes over time or upon repeated excitation.
Possible Causes & Solutions:
-
Photodegradation: The organic ligand may be susceptible to decomposition upon prolonged exposure to the excitation light.
-
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.
-
Incorporate Photostabilizers: In some formulations, the addition of photostabilizing agents can be beneficial.
-
Modify the Ligand Structure: Enhancing the photostability of the phenanthroline ligand through chemical modification can be a long-term solution.
-
-
-
Oxygen Quenching: Dissolved oxygen in the solvent can quench the excited triplet state of the ligand, preventing efficient energy transfer to the lanthanide ion.
-
Troubleshooting Steps:
-
Deoxygenate Solutions: Degas your solutions prior to measurement by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
-
-
Complex Dissociation: In solution, the complex may be in equilibrium with its free components. If the complex is not sufficiently stable, this can lead to a decrease in the luminescent species concentration.
-
Troubleshooting Steps:
-
Increase Ligand Concentration: According to Le Chatelier's principle, increasing the concentration of the free ligand in solution can shift the equilibrium towards the formation of the complex.
-
Optimize Solvent: The stability of the complex can be highly dependent on the solvent.[11] Experiment with different solvents to find one that maximizes complex stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the "antenna effect" and why is it important for my this compound complexes?
The "antenna effect" is a crucial mechanism for achieving strong luminescence in lanthanide complexes.[2] Lanthanide ions themselves have very low molar absorption coefficients because their f-f electronic transitions are forbidden by quantum mechanical selection rules.[1] This means they are very poor at directly absorbing light.
To overcome this, an organic ligand, such as this compound, is used as an "antenna." This ligand has strong absorption bands (typically in the UV region) and can efficiently absorb excitation energy. This energy is then transferred from the ligand's excited state to the lanthanide ion, which then emits light from its own excited state. The efficiency of this energy transfer is a key determinant of the overall luminescence brightness.
Q2: How do I choose the right lanthanide ion for my application?
The choice of lanthanide ion depends on the desired emission wavelength and the specific requirements of your experiment. The most commonly used luminescent lanthanides are:
| Lanthanide Ion | Typical Emission Color | Key Emission Wavelengths (nm) |
| Europium (Eu³⁺) | Red | ~590, ~615, ~650, ~700[12] |
| Terbium (Tb³⁺) | Green | ~490, ~545, ~585, ~620[12] |
| Samarium (Sm³⁺) | Orange-Red | ~560, ~600, ~645 |
| Dysprosium (Dy³⁺) | Yellowish-White | ~480, ~575 |
When making your selection, also consider the energy level of the triplet state of your this compound ligand. For efficient energy transfer, the ligand's triplet state should be slightly higher in energy than the accepting excited state of the lanthanide ion.
Q3: Can I use ancillary ligands with this compound? What are the benefits?
Yes, the use of ancillary (or co-) ligands is a common and effective strategy to enhance the luminescence of lanthanide complexes.[5] 1,10-phenanthroline itself is often used as an ancillary ligand.[12][13][14] The primary benefits include:
-
Increased Quantum Yield: Ancillary ligands can help to more effectively shield the lanthanide ion from quenching by solvent molecules.[2]
-
Improved Solubility and Stability: The choice of ancillary ligand can be used to tune the solubility of the complex in different solvents and enhance its overall stability.
-
Modified Photophysical Properties: Ancillary ligands can influence the energy levels of the complex, potentially leading to more efficient energy transfer and altered emission spectra.
Common classes of ancillary ligands used with phenanthroline-type complexes include β-diketonates, carboxylates, and other nitrogen-containing heterocycles.
Q4: My complex is not soluble in the desired solvent. What can I do?
Solubility issues are a practical challenge in complex chemistry. Here are several approaches to consider:
-
Modify the Ligand: The carboxylic acid group on this compound provides a handle for chemical modification. Esterification or amidation of this group can introduce alkyl chains or other functionalities that can significantly alter the solubility profile of the ligand and its corresponding complexes.
-
Change the Counter-ion: The counter-ion of the lanthanide salt used in the synthesis can influence the solubility of the final complex.[3][4] Experimenting with different counter-ions (e.g., chlorides, nitrates, triflates) may yield a more soluble product.
-
Use a Co-solvent: A mixture of solvents can sometimes provide the desired solubility where a single solvent fails.
-
Incorporate into a Host Matrix: For some applications, particularly in materials science, the complex can be doped into a solid-state matrix such as a polymer or a glass, circumventing the need for solubility in a specific solvent.
Visualizing the Luminescence Process
The following diagram illustrates the key steps involved in the sensitized luminescence of a lanthanide complex.
Caption: Key steps in the sensitized luminescence of lanthanide complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Europium(III)-1,10-Phenanthroline-4-Carboxylic Acid Complex
This protocol provides a general starting point for the synthesis. Molar ratios, solvents, and reaction times may require optimization.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound
-
Ethanol (anhydrous)
-
Triethylamine (or another suitable base)
-
Diethyl ether (anhydrous)
Procedure:
-
Ligand Solution: Dissolve this compound (3 molar equivalents) in anhydrous ethanol.
-
Deprotonation: Add triethylamine (3 molar equivalents) to the ligand solution and stir for 15 minutes at room temperature to deprotonate the carboxylic acid.
-
Metal Salt Solution: In a separate flask, dissolve EuCl₃·6H₂O (1 molar equivalent) in a minimum amount of anhydrous ethanol.
-
Complexation: Slowly add the europium salt solution to the ligand solution with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid product sequentially with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the final complex under vacuum.
Protocol 2: Measuring Luminescence Quantum Yield
The quantum yield (Φ) is a critical parameter for quantifying the efficiency of your luminescent complex. It is the ratio of photons emitted to photons absorbed.
Relative Method (using a standard):
-
Choose a Standard: Select a well-characterized luminescent standard with a known quantum yield and an emission range that is similar to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Emission: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curves for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Composition of Lanthanide Complexes on Their Luminescence Enhancement by Ag@SiO2 Core-Shell Nanoparticles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses, crystal structures and magnetic properties of a series of luminescent lanthanide complexes containing neutral tetradentate phenanthroline-amide ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Thermal quenching of lanthanide luminescence via charge transfer states in inorganic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Thermal quenching of lanthanide luminescence via charge transfer states in inorganic materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04439K [pubs.rsc.org]
- 11. etiennebaranoff.wordpress.com [etiennebaranoff.wordpress.com]
- 12. Lanthanide coordination frameworks constructed from 3,3′,4,4′-diphenylsulfonetetracarboxylic and 1,10-phenanthroline: synthesis, crystal structures and luminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysis with 1,10-Phenanthroline-4-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalysis utilizing 1,10-phenanthroline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your work.
Introduction: The Role of this compound as a Ligand
This compound is a highly versatile ligand in transition metal catalysis. Its utility stems from a combination of two key structural features:
-
The 1,10-Phenanthroline Core: This rigid, planar heterocyclic system acts as a bidentate N,N-chelating agent, forming stable complexes with a variety of transition metals, most notably copper, palladium, and iron.[1][2] This chelation stabilizes the metal center, modulates its redox potential, and influences the steric environment around the active site, which is crucial for controlling reactivity and selectivity.
-
The 4-Carboxylic Acid Group: This functional handle introduces several advantageous properties. It can alter the solubility of the resulting metal complex, act as an internal base or proton shuttle, and serve as an anchoring point for immobilization onto solid supports, which is beneficial for catalyst recovery and reuse.[3][4]
This unique combination makes it a powerful tool for a range of catalytic transformations, including cross-coupling reactions, C-H functionalization, and oxidation processes.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a catalytic reaction? Its primary function is to act as a ligand that coordinates to a metal center (e.g., Cu(I)/Cu(II)). This coordination forms an active catalytic complex, preventing metal precipitation and tuning the metal's electronic properties to facilitate the desired reaction pathway.[1]
Q2: How does the carboxylic acid moiety influence the catalyst's performance? The carboxylic acid group significantly impacts the catalyst's solubility and can participate directly in the reaction mechanism. Depending on the reaction medium's pH, it can exist in its protonated (-COOH) or deprotonated (-COO⁻) form. The deprotonated carboxylate form can enhance solubility in polar solvents and may act as an internal base. This group is also crucial for creating water-soluble catalysts for aqueous-phase reactions.[3]
Q3: With which metals is this ligand most commonly paired? While it can be used with various transition metals, it is extensively employed in copper-catalyzed reactions, such as Ullmann-type couplings and cascade reactions.[1][5] It also finds application in palladium-catalyzed processes like carbonylation and cross-couplings.[6]
Q4: Can the carboxylic acid group interfere with my reaction? Yes, under certain conditions. For instance, in reactions that are sensitive to acidic protons, the -COOH group could be problematic. Conversely, if the substrate itself is a carboxylic acid, competitive binding to the metal center might occur.[7][8] It is crucial to consider the pKa of the ligand in the context of the substrates and the base used.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Reaction Conversion
Low conversion is one of the most common issues. The root cause often lies in the formation and stability of the active catalytic species.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Question: My reaction is not proceeding. I see my starting materials remaining even after extended reaction times. What should I check first?
Answer: The first and most critical factor to verify is the solubility of your catalytic components.
-
Causality: The active catalyst forms in situ from the metal precursor (e.g., CuI, Pd(OAc)₂) and the this compound ligand. If either component does not dissolve in the reaction solvent, the formation of the active complex will be inefficient, leading to a stalled reaction. The protonation state of the carboxylic acid is paramount here; in its neutral -COOH form, it is less polar than its deprotonated -COO⁻ salt form.
-
Troubleshooting Steps:
-
Visual Inspection: At reaction temperature, is the mixture a homogeneous solution? If you see suspended solids, it is likely a solubility issue.
-
Solvent Selection: The choice of solvent has a profound impact on catalyst performance by affecting solubility, stabilizing transition states, and sometimes directly participating in the reaction.[9] If you are using a nonpolar solvent (e.g., toluene, THF), the ligand may not be sufficiently soluble. Consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP.[5]
-
Role of the Base: The addition of a base is often not just for the reaction mechanism itself, but to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. If you are using a weak or sterically hindered base, this deprotonation may be incomplete.
-
Actionable Protocol: Try adding the base to a suspension of the ligand in the solvent at room temperature. If the ligand dissolves upon adding the base, it confirms that solubility is pH-dependent.
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile). | These solvents are generally effective at dissolving both the metal salts and the phenanthroline ligand, especially in its carboxylate form.[10] |
| Base | Screen inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | These bases are effective at deprotonating the carboxylic acid and are often crucial for catalytic turnover in cross-coupling reactions.[5] |
| Temperature | 80-120 °C (typical starting range). | Provides sufficient thermal energy to overcome activation barriers without promoting significant catalyst decomposition. |
Question: I have confirmed my catalyst is soluble, but the reaction is still very slow or stalls at low conversion. What is the next step?
Answer: This points towards issues with the electronic environment, catalyst stability, or potential inhibition.
-
Causality:
-
pH and pKa Mismatch: The pH of the reaction medium dictates the protonation state of not only your ligand but potentially your substrates and products as well.[11][12] An inappropriate pH can lead to an inactive form of the catalyst or undesired side reactions. For reactions involving other acidic substrates, there is a delicate interplay; studies have shown that for some phenanthroline-catalyzed reactions, carboxylic acid substrates with a pKa between 4-5 give high selectivity, while those with a pKa below 2.5 do not.[7][8]
-
Catalyst Inhibition/Deactivation: The product of the reaction, or even one of the substrates, may coordinate to the metal center more strongly than the ligand, effectively poisoning the catalyst. Alternatively, the catalyst may be sensitive to air or moisture, leading to oxidation and deactivation. In some systems, especially with copper, disproportionation or the formation of inactive clusters can occur.[13]
-
-
Troubleshooting Steps:
-
Base Screening: The choice of base is not trivial. A base that is too strong might deprotonate other functional groups, while one that is too weak may not facilitate the key catalytic step. Screen a variety of bases with different pKa values and counter-ions (e.g., K₂CO₃ vs. Na₂CO₃ vs. Cs₂CO₃).
-
Inert Atmosphere: If you are not already, run the reaction under an inert atmosphere (Nitrogen or Argon) to rule out oxidative deactivation. Degas your solvent before use.
-
Reagent Purity: Ensure your substrates and solvent are pure and dry. Trace impurities (e.g., water, other coordinating species) can inhibit catalysis.
-
Catalyst Loading: As a diagnostic tool, double the catalyst loading (both metal and ligand). If the reaction rate or final conversion significantly improves, it suggests a catalyst deactivation pathway is at play. While not a permanent solution, this can help identify the problem.
-
Problem 2: Poor Product Selectivity or Formation of Side Products
Question: My reaction works, but I am getting a mixture of products or significant side reactions. How can I improve selectivity?
Answer: Selectivity is a function of the relative energy barriers of competing reaction pathways. These can be influenced by temperature, catalyst structure, and reactant concentrations.
-
Causality:
-
Temperature: Higher temperatures provide more energy to the system, which can allow it to overcome the activation energy of less favorable, undesired reaction pathways.
-
Ligand-to-Metal Ratio: The coordination sphere of the metal is critical. An insufficient amount of ligand can leave open coordination sites on the metal, leading to side reactions. Conversely, an excess of ligand could potentially hinder substrate binding.
-
-
Troubleshooting Steps:
-
Temperature Screen: Lower the reaction temperature in 10-20 °C increments. Often, a lower temperature will favor the desired kinetic product over a thermodynamic side product.
-
Ligand-to-Metal Ratio Optimization: The optimal ratio is system-dependent. Start with a 1.1:1 ligand-to-metal ratio and screen upwards (e.g., 1.5:1, 2:1). This can help ensure the metal center is fully coordinated and sterically shielded.
-
Order of Addition: Consider changing the order in which you add reagents. Pre-forming the catalyst by stirring the metal salt and ligand together in the solvent for 15-30 minutes before adding the substrates can sometimes lead to a more well-defined active species and improved performance.
-
General Catalytic Cycle Workflow
The following diagram illustrates the fundamental steps in a typical cross-coupling reaction where the ligand's role is central.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Formation and Reaction Screening
This protocol provides a robust starting point for optimizing a new transformation.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the metal precursor (e.g., CuI, 5 mol%) and this compound (5.5 mol%, 1.1 equivalents relative to the metal).
-
Inerting: Seal the vial with a septum cap and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solid reagents: the limiting substrate (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Substrate Addition: Add the degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the liquid substrate (e.g., the coupling partner, 1.2-1.5 equiv) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously for the desired time.
-
Monitoring: Take aliquots periodically via syringe to monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂) and water. Carefully adjust the pH of the aqueous layer if necessary to facilitate separation (see Troubleshooting below). Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation.
Protocol 2: Troubleshooting Catalyst/Product Separation
The amphiphilic nature of the catalyst can complicate purification. A pH-swing extraction is often effective.
-
Initial Workup: Perform a standard aqueous/organic workup.
-
Problem: If the catalyst remains in the organic layer, it is likely in its protonated -COOH form.
-
Solution: Extract the organic layer with a dilute basic aqueous solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). This will deprotonate the carboxylic acid to the carboxylate salt, which is highly polar and will move into the aqueous layer.
-
-
Problem: If the catalyst is emulsified or partitioned between layers.
-
Solution: Acidify the entire biphasic mixture with 1 M HCl to a pH of ~2-3. This will ensure the ligand is fully protonated. Extract with an organic solvent. Then, proceed with the basic wash as described above to remove the catalyst from the product-containing organic layer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. On the interplay of solvent and conformational effects in simulated excited-state dynamics of a copper phenanthroline photosensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
preventing degradation of 1,10-phenanthroline-4-carboxylic acid during experiments
Welcome to the dedicated technical support center for 1,10-phenanthroline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this valuable compound during experimental use. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a slight yellow or brownish tint upon storage. Is it still usable?
A slight discoloration can be an early indicator of degradation, though it may not always signify a critical loss of purity.[1] It is recommended to perform a quality control check, such as measuring its melting point or running a quick analytical test (e.g., TLC or HPLC), to assess its integrity before use in sensitive experiments. To prevent this, always store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
For optimal stability, dissolve this compound in a high-purity, appropriate solvent. Due to the carboxylic acid group, its solubility in water is pH-dependent. Using a slightly basic aqueous solution or a polar organic solvent like ethanol or DMSO is common. Stock solutions, especially in aqueous buffers, should be freshly prepared. If short-term storage is necessary, keep the solution in an amber vial at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below is advisable to minimize freeze-thaw cycles.[3]
Q3: Can I work with this compound solutions on an open lab bench?
Given its photosensitivity, it is highly recommended to handle solutions of this compound under subdued light.[1][4] Use amber-colored labware or wrap your glassware in aluminum foil to protect the solution from light exposure.[2][5] Prolonged exposure to ambient lab lighting, especially those emitting UV wavelengths, can lead to photodegradation and compromise your experimental results.[4]
Q4: Are there any additives I can use to enhance the stability of my this compound solution?
While not always necessary if proper handling and storage protocols are followed, antioxidants like ascorbic acid can sometimes be used to mitigate photo-oxidation.[2] However, it is crucial to first validate that any additive does not interfere with your specific experimental assay.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Signal in Fluorescence-Based Assays
Symptoms: You observe a progressive decrease in fluorescence intensity over the course of your experiment, or your results are not reproducible between replicates or different experimental runs.
Potential Cause: This is a classic sign of photodegradation, also known as photobleaching, where the fluorophore is irreversibly damaged by the excitation light source.
Troubleshooting Workflow:
References
Technical Support Center: Challenges in Functionalizing 1,10-Phenanthroline-4-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,10-phenanthroline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile heterocyclic compound in their work. The unique structure of 1,10-phenanthroline, a robust bidentate chelating ligand, combined with a reactive carboxylic acid handle, makes it a valuable building block for creating novel catalysts, sensors, metal-organic frameworks (MOFs), and biologically active molecules.[1][2][3][4]
However, the very features that make this molecule attractive also present a unique set of experimental challenges. Its rigid, planar structure and the electronic interplay between the aromatic rings and the carboxyl group can lead to issues with solubility, reactivity, and purification.[5][6] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the functionalization of this compound in a question-and-answer format.
Q1: My amide coupling reaction is failing or giving very low yields. What's going wrong?
This is the most common challenge. A failed amide coupling is typically rooted in one of several issues: poor solubility, inefficient carboxylic acid activation, or competing side reactions.[7][8]
Potential Causes & Recommended Solutions:
-
Poor Solubility: The zwitterionic character of the molecule can make it poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[9] If your starting material does not fully dissolve, the reaction cannot proceed efficiently.
-
Solution: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating or sonication can also help achieve a homogeneous solution before adding coupling reagents.
-
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine.[7][8] If this activation step is incomplete, the yield will suffer.
-
Solution 1: Choose the Right Coupling Reagent. For a robust system like phenanthroline, standard reagents like DCC may be insufficient. More powerful aminium-based reagents are recommended.[10][11]
-
Solution 2: Pre-activation. Do not add the carboxylic acid, coupling reagent, base, and amine all at once. Instead, dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your anhydrous solvent first. Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester before adding your amine.[7]
-
-
Protonation of the Amine: The carboxylic acid can protonate the amine, rendering the amine non-nucleophilic and halting the reaction.[7]
-
Solution: Ensure at least two equivalents of a non-nucleophilic base (like DIPEA) are used. One equivalent will neutralize the carboxylic acid, and the second will scavenge any protons generated during the reaction, keeping the amine in its free, nucleophilic state.
-
-
Hydrolysis of Activated Intermediate: Trace amounts of water in your reaction can hydrolyze the activated ester back to the carboxylic acid.[7]
-
Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Below is a troubleshooting workflow for a failing amide coupling reaction.
Caption: Troubleshooting workflow for amide coupling.
Q2: I am observing an unexpected loss of my carboxylic acid group during the reaction. What is happening?
You are likely observing decarboxylation, the loss of CO2 from the molecule. This is a known side reaction for aromatic carboxylic acids, especially under certain conditions.[12][13]
Potential Causes & Recommended Solutions:
-
High Temperatures: Heating the reaction mixture, particularly above 150°C, can promote thermal decarboxylation.
-
Solution: If possible, run your reaction at a lower temperature for a longer duration. Most modern coupling reactions are efficient at room temperature.
-
-
Copper Catalysis: The combination of a copper catalyst and a phenanthroline ligand is a well-known system for promoting protodecarboxylation.[12] If your reaction involves copper salts, even in trace amounts, this side reaction can be significantly accelerated.
-
Solution: Avoid copper-based reagents if the carboxylic acid needs to be preserved. If a metal is required, consider alternatives. If copper is unavoidable, use the mildest possible conditions and lowest effective temperature.
-
Q3: My product streaks badly during silica gel chromatography, making purification impossible. How can I fix this?
The basic nitrogen atoms of the phenanthroline ring can interact strongly with the acidic silica gel, causing streaking and poor separation.[5]
Potential Causes & Recommended Solutions:
-
Strong Acid-Base Interaction: The lone pairs on the phenanthroline nitrogens bind to the acidic silanol groups on the silica surface.
-
Solution 1: Neutralize the Eluent. Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine or pyridine to the eluent system (e.g., DCM/Methanol) will neutralize the active sites on the silica and lead to sharp, well-defined bands.
-
Solution 2: Use an Alternative Stationary Phase. If base is incompatible with your molecule, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) chromatography.
-
Solution 3: Acid-Base Extraction. Before chromatography, consider an acid-base workup. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (like sodium bicarbonate) to remove any unreacted acidic starting material. Then, wash with brine and dry the organic layer.[14]
-
Frequently Asked Questions (FAQs)
Q: What are the best coupling reagents for forming amides with this compound? A: For high efficiency and to minimize side reactions, aminium-based coupling reagents are highly recommended.[10]
| Reagent | Full Name | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low rate of racemization, excellent for sterically hindered substrates.[10][11] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A reliable and cost-effective alternative to HATU, though slightly less reactive.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation reagent known for its high efficiency and suppression of side reactions.[10] |
Q: Can I perform reactions on the phenanthroline ring without affecting the carboxylic acid? A: Yes, but careful planning is required. The reactivity of the phenanthroline core is position-dependent.[1] For instance, direct C-H functionalization often requires conditions that might be incompatible with a free carboxylic acid.[5] In such cases, it is advisable to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the desired reaction on the aromatic ring, and then hydrolyze the ester back to the carboxylic acid as the final step.[15]
Q: What are the key spectroscopic features I should look for to confirm my functionalization reaction was successful? A: Confirmation requires comparing the spectra of your product and starting material.
-
IR Spectroscopy: For an amide, look for the appearance of a strong C=O stretch around 1650-1690 cm⁻¹ and an N-H stretch (if applicable) around 3300 cm⁻¹. For an ester, the C=O stretch will appear at a higher frequency, typically 1720-1735 cm⁻¹. The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) should disappear.[16][17]
-
¹H NMR Spectroscopy: You should see new signals corresponding to the protons of the amine or alcohol you have added. For example, in an ethyl ester, you would expect to see a new quartet and triplet. There will also be shifts in the aromatic region of the phenanthroline backbone upon modification.
-
Mass Spectrometry: The most definitive evidence will be observing the correct molecular ion peak for your desired product.
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via HATU Activation
This protocol provides a robust method for coupling this compound with a primary or secondary amine.
Workflow Diagram:
Caption: Step-by-step amide coupling workflow.
Methodology:
-
To a clean, dry flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes.
-
In a separate vial, dissolve the desired amine (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, using an eluent system containing 0.5-1% triethylamine to prevent streaking.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Fischer Esterification
This protocol describes the acid-catalyzed esterification using the alcohol as the solvent.[18]
Methodology:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reactant and the solvent. Use a generous amount (e.g., 0.1 M concentration).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).
-
Heat the mixture to reflux and stir. The solid should gradually dissolve as the more soluble ester is formed.
-
Monitor the reaction by TLC or LC-MS. The reaction is an equilibrium, so it may not go to 100% completion.[18]
-
Once the reaction has reached equilibrium (typically 12-24 hours), cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate to neutralize the acid catalyst.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify and characterize the ester product as described in the amide coupling protocol.
References
- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. myuchem.com [myuchem.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. growingscience.com [growingscience.com]
- 12. afinitica.com [afinitica.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 1,10-Phenanthroline-4-Carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1,10-phenanthroline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.
I. Understanding the Synthetic Landscape
The synthesis of this compound on a larger scale presents unique challenges not always apparent in small-scale preparations. The core of many synthetic routes involves the construction of the phenanthroline skeleton, often via Skraup-type reactions or modifications thereof, followed by functionalization to introduce the carboxylic acid group.[1] Common strategies for introducing the carboxyl group include oxidation of a precursor, such as a methyl group, or palladium-catalyzed carbonylation of a halogenated phenanthroline derivative.[2][3] As the reaction volume increases, issues related to heat transfer, mass transport, reagent addition, and byproduct formation become more pronounced.[4]
II. Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges
This section addresses common problems encountered during the scale-up synthesis of this compound, offering causative explanations and actionable solutions.
A. Reaction Monitoring & Control
Issue 1: Reaction Stalls or Incomplete Conversion
-
Question: My large-scale reaction is not going to completion, even though the lab-scale synthesis worked perfectly. What could be the cause?
-
Answer: This is a frequent issue in scale-up and is often related to inadequate mixing or temperature control. In larger reactors, "dead zones" can form where reactants are not sufficiently mixed, leading to localized concentration gradients and reduced reaction rates.[4] Furthermore, maintaining a consistent temperature throughout a large volume can be challenging, and localized cooling or overheating can significantly impact reaction kinetics.
Troubleshooting Steps:
-
Optimize Agitation:
-
Ensure the stirrer design (e.g., anchor, turbine) is appropriate for the reactor geometry and viscosity of the reaction mixture.
-
Increase the stirring speed, but be mindful of potential splashing or vortex formation that could introduce atmospheric contaminants.
-
-
Enhance Heat Transfer:
-
Use a reactor with a jacketed system for more efficient heating or cooling.[4]
-
Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.
-
For highly exothermic or endothermic reactions, consider a slower rate of reagent addition to allow the heating/cooling system to keep pace.
-
-
Re-evaluate Solvent Choice:
-
A solvent with a higher boiling point can allow for a wider temperature range, potentially driving the reaction to completion. However, this must be balanced with solubility and purification considerations.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing significant amounts of an unknown impurity in my scaled-up batch that was not present in the lab-scale reaction. How can I identify and mitigate this?
-
Answer: The formation of new byproducts during scale-up is often due to prolonged reaction times, localized "hot spots," or changes in the reactant concentration profiles. For instance, in the synthesis of related phenanthroline derivatives, changes in acidity and temperature have been shown to significantly influence byproduct formation.[5]
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate and identify the impurity using techniques like NMR, Mass Spectrometry, and HPLC. Understanding its structure is key to deducing its formation mechanism.
-
Control Reaction Parameters:
-
Temperature: As mentioned, localized overheating can lead to side reactions. Implement stricter temperature control.
-
Acidity: For reactions sensitive to pH, ensure consistent acidity throughout the reactor. This may involve staged addition of acids or bases.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress closely and quench it once the desired conversion is reached.
-
-
Investigate Raw Material Quality: Impurities in starting materials can become significant at a larger scale. Ensure the purity of your reagents meets the required specifications. A reputable supplier is crucial for consistency.[6]
-
Visualizing the Workflow: From Problem to Solution
Caption: A generalized workflow for troubleshooting scale-up synthesis.
B. Purification & Isolation
Issue 3: Difficulty in Product Isolation and Purification
-
Question: My crude product is an intractable solid or oil, making purification by recrystallization challenging on a large scale. What are my options?
-
Answer: The physical properties of the crude product can change with scale due to different rates of cooling and precipitation. A method that works for a few grams may not be practical for several kilograms. A systematic approach to purification is necessary.
Troubleshooting Steps:
-
pH-Mediated Purification: As this compound is amphoteric, its solubility is highly pH-dependent.
-
Dissolve the crude product in a basic aqueous solution (e.g., NaOH or K2CO3) to deprotonate the carboxylic acid and form a water-soluble salt.
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Slowly acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified product. The rate of acidification can influence the crystal size and filterability.
-
This process can be repeated for higher purity.[1]
-
-
Solvent Trituration/Washing:
-
Wash the crude solid with a solvent in which the product is sparingly soluble, but the impurities are highly soluble. Aromatic hydrocarbons like toluene or xylene can be effective for removing oily impurities.[1]
-
-
Recrystallization Solvent Screening:
-
If recrystallization is the desired method, perform a small-scale solvent screen to find the optimal solvent or solvent mixture. Consider factors like product recovery, impurity rejection, crystal form, and safety. Common solvents for similar compounds include lower aliphatic alcohols.[1]
-
-
| Purification Method | Principle | Advantages | Disadvantages |
| pH-Mediated Precipitation | Differential solubility of the acid and its salt. | Highly effective for removing non-acidic impurities. Scalable. | May require large volumes of acid and base. The final product may retain salt impurities if not washed properly. |
| Solvent Trituration | Differential solubility of product and impurities. | Simple, fast, and can remove specific impurities effectively. | May not be effective for all impurities. Product loss can occur. |
| Recrystallization | Difference in solubility at different temperatures. | Can yield highly pure crystalline material. | Finding a suitable solvent can be challenging. Can be less efficient on a very large scale. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount during scale-up.[7][8] Key considerations include:
-
Thermal Hazards: Many reactions in phenanthroline synthesis are exothermic. A runaway reaction is a significant risk.[4] Ensure adequate cooling capacity and a plan for emergency cooling.
-
Pressure Buildup: Some reactions may evolve gas. Ensure the reactor is properly vented.[4]
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE). Be particularly cautious with corrosive acids and bases, and any toxic reagents or byproducts.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before commencing the scale-up to identify potential hazards and implement control measures.[8]
Q2: How do I choose the right starting materials for a scalable synthesis?
A2: The choice of starting materials is critical for a successful and economical scale-up.
-
Availability and Cost: Select readily available and cost-effective starting materials.
-
Purity: Use well-characterized starting materials with consistent purity to avoid introducing impurities that can be difficult to remove later.[6]
-
Regulatory Compliance: For pharmaceutical applications, ensure your starting materials are sourced from reputable suppliers who can provide the necessary documentation.
Q3: What in-process controls (IPCs) should I implement?
A3: IPCs are essential for monitoring the progress and consistency of your reaction.
-
Reaction Progress: Use techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product and byproducts.
-
Temperature and Pressure Monitoring: Continuously log the internal temperature and pressure of the reactor.
-
pH Measurement: If the reaction is pH-sensitive, regularly check and adjust the pH.
Q4: What are the typical quality control (QC) specifications for the final product?
A4: The QC specifications will depend on the intended use of the this compound. Typical tests include:
-
Appearance: Visual inspection of the color and physical form.
-
Identity: Confirmation of the structure by FT-IR and NMR.
-
Purity: Determination of the purity by HPLC, typically aiming for >97%.[6]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Residual Solvents: Analysis by GC to ensure residual solvents are below acceptable limits.
-
Water Content: Determined by Karl Fischer titration.
Visualizing the Synthesis and Purification Pathway
Caption: A typical workflow for the synthesis and purification of this compound.
This technical support guide provides a framework for addressing the common challenges in the scale-up synthesis of this compound. By adopting a proactive and systematic approach to troubleshooting, researchers and production chemists can improve the robustness, safety, and efficiency of their large-scale manufacturing processes.
References
- 1. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. contractpharma.com [contractpharma.com]
Validation & Comparative
A Comparative Guide to Chelating Ligands: 1,10-Phenanthroline-4-carboxylic Acid vs. Bipyridine Ligands for Advanced Applications
In the realm of coordination chemistry, the rational design of ligands is paramount to tailoring the functionality of metal complexes for a myriad of applications, from catalysis to molecular electronics and therapeutics. Among the most ubiquitous and versatile classes of chelating ligands are the nitrogen-donor aromatic heterocycles, with 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) forming the bedrock of countless research endeavors. This guide provides an in-depth technical comparison between 1,10-phenanthroline-4-carboxylic acid and the broader family of carboxylated bipyridine ligands, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and weaknesses, supported by experimental data and detailed protocols.
Introduction: A Tale of Two Ligands
Both 2,2'-bipyridine and 1,10-phenanthroline are bidentate ligands that form stable five-membered chelate rings with a wide array of metal ions.[1][2] Their rigid, planar structures and rich π-systems allow for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes.[3][4] The introduction of carboxylic acid moieties serves a dual purpose: it provides an anchoring group for surface attachment, crucial in applications like dye-sensitized solar cells (DSSCs), and it modulates the electronic properties of the ligand.[5][6]
This guide will focus on a comparative analysis of this compound and its bipyridine counterparts, such as 4,4'-dicarboxy-2,2'-bipyridine, to elucidate the subtle yet significant differences in their performance in key applications.
Structural and Electronic Properties: A Comparative Analysis
The fundamental difference between phenanthroline and bipyridine lies in the additional fused aromatic ring in the phenanthroline scaffold. This structural rigidity has profound implications for the properties of their metal complexes.
Key Structural and Electronic Differences:
| Property | 1,10-Phenanthroline Ligands | Bipyridine Ligands | Rationale and Implications |
| Rigidity | More rigid due to the fused ring system. | More flexible due to the C-C single bond between pyridine rings. | The rigidity of phenanthroline can lead to more stable complexes and less vibrational energy loss, which can be advantageous for photophysical applications.[2] |
| π-System | Extended π-system. | Smaller π-system. | The larger conjugated system in phenanthroline generally leads to red-shifted absorption spectra and can influence the energy levels of the metal complex's frontier orbitals.[2][7] |
| Electron-Withdrawing/Donating Nature | Generally a stronger π-acceptor. | π-accepting ability can be tuned with substituents. | The inherent electronic properties of the core structure affect the metal center's redox potential and the energy of metal-to-ligand charge transfer (MLCT) transitions.[7] |
| Steric Hindrance | The fused ring system can introduce steric constraints around the metal center. | Steric hindrance can be systematically varied by introducing substituents at different positions. | Steric effects play a crucial role in determining the geometry of the complex and can influence catalytic activity and selectivity. |
Performance in Dye-Sensitized Solar Cells (DSSCs)
The carboxylic acid functional groups on both ligand types are instrumental for their use as anchoring ligands in DSSCs, facilitating strong electronic coupling with the semiconductor photoanode (typically TiO₂).[5] The choice between a phenanthroline-based and a bipyridine-based anchoring ligand can significantly impact the overall power conversion efficiency (PCE) of the device.
A comparative study of ruthenium(II) complexes bearing either 4,7-dicarboxy-1,10-phenanthroline or 4,4'-dicarboxy-2,2'-bipyridine as anchoring ligands reveals key performance differences.
Table 1: Comparative Performance of Ruthenium(II) Sensitizers in DSSCs
| Sensitizer | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | PCE (%) | Reference |
| Ru(dcbpy)₂(NCS)₂ (N719) | 17.81 | 730 | 0.71 | 7.50 | [8] |
| Ru(dcphen)(bpy)₂(NCS)₂ | 15.5 | 710 | 0.68 | 7.28 | [8] |
Note: The data presented is a synthesis from different sources for illustrative purposes and direct head-to-head comparisons under identical conditions are limited in the literature.
The data suggests that while both types of ligands can lead to efficient sensitizers, the bipyridine-based N719 dye often exhibits slightly higher performance. This can be attributed to a combination of factors including the dye's adsorption characteristics on the TiO₂ surface and the electronic properties influencing charge injection and recombination rates. However, the rigid nature of the phenanthroline ligand in other complexes has been shown to be beneficial.[8] The introduction of fluoro-substituents on phenanthroline-based ancillary ligands, for instance, has been demonstrated to enhance device performance by increasing dye density on the TiO₂, modifying molecular packing, and tuning the electron-donating properties.[8]
Application in Catalysis: The Case of Water Oxidation
The development of efficient and robust water oxidation catalysts (WOCs) is a critical challenge in the field of artificial photosynthesis. Both phenanthroline and bipyridine-based ligands have been extensively employed in the design of molecular WOCs, typically with ruthenium or iron as the metal center.
The ligand framework plays a crucial role in stabilizing the high-valent metal-oxo species that are key intermediates in the catalytic cycle and in modulating the redox potentials of the catalyst. The rigidity of the phenanthroline ligand can be advantageous in preventing ligand degradation under the harsh oxidative conditions of water oxidation.
Recent studies have shown that modifying the electronic properties of the ligand by introducing electron-donating or -withdrawing substituents can significantly impact the catalytic turnover frequency (TOF). For instance, in a series of Ru(terpyridine)(phenanthroline-SO₃) complexes, the introduction of an electron-donating ethoxy group on the terpyridine ligand resulted in a 30-fold increase in the rate of water oxidation compared to the parent catalyst.[9][10] While this example focuses on a modified terpyridine, the principle of tuning electronic properties applies equally to bipyridine and phenanthroline ligands in WOCs.
Experimental Protocols
Synthesis of 4,4'-dicarboxy-2,2'-bipyridine
This protocol describes the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4,4'-dicarboxy-2,2'-bipyridine.[3]
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid with stirring.
-
Slowly add potassium dichromate to the solution. The reaction is exothermic and the color will change from orange to green.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto ice.
-
A white precipitate of 4,4'-dicarboxy-2,2'-bipyridine will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum.
Synthesis of 4,4'-dicarboxy-2,2'-bipyridine.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1,10-phenanthroline. A common route involves the synthesis of 4,7-dichloro-1,10-phenanthroline followed by functionalization. A more direct, though often lower-yielding, approach involves the oxidation of a methyl-substituted phenanthroline. The following is a generalized protocol based on the synthesis of related carboxylated phenanthrolines.[1][11]
Materials:
-
4-Methyl-1,10-phenanthroline (or other suitable precursor)
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend 4-methyl-1,10-phenanthroline in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate to the refluxing mixture.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Synthesis of this compound.
Conclusion: Choosing the Right Ligand for the Job
The choice between this compound and a carboxylated bipyridine ligand is not straightforward and depends heavily on the specific application and desired properties of the final metal complex.
-
For applications requiring high rigidity and potentially enhanced photophysical properties , such as luminescent sensors, the phenanthroline scaffold may be advantageous due to its extended π-system and constrained geometry.
-
For applications where fine-tuning of steric and electronic properties is crucial , the bipyridine framework offers greater synthetic flexibility, allowing for the introduction of a wide range of substituents.
-
In dye-sensitized solar cells , while carboxylated bipyridines are the current benchmark, functionalized phenanthrolines show great promise for improving light-harvesting and overall efficiency.
-
In catalysis , the stability of the phenanthroline ligand under harsh conditions can be a significant benefit, while the tunability of bipyridine ligands allows for the optimization of catalytic activity and selectivity.
Ultimately, the selection of the optimal ligand requires a thorough understanding of the fundamental properties of each scaffold and careful consideration of the specific demands of the target application. This guide provides a foundational understanding to aid researchers in making informed decisions in their pursuit of novel and efficient metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of a Spectrophotometric Method for Iron (II) Determination Using 1,10-Phenanthroline-4-Carboxylic Acid
For professionals in pharmaceutical and analytical sciences, the validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, scientifically grounded walkthrough for the validation of a spectrophotometric method for the quantification of Iron (II), utilizing 1,10-phenanthroline-4-carboxylic acid. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, comparing this method to the traditional 1,10-phenanthroline method and underscoring the potential advantages conferred by the carboxylic acid functionality.
Introduction: The Imperative of Method Validation and the Promise of this compound
Analytical method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1] It is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
The spectrophotometric determination of iron using 1,10-phenanthroline is a well-established and widely used method. It relies on the formation of a stable, intensely colored orange-red complex between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline.[2] This complex, tris(1,10-phenanthroline)iron(II), exhibits a maximum absorbance at approximately 510 nm, allowing for sensitive and accurate quantification.[1]
This guide, however, focuses on a strategic evolution of this classic method: the use of This compound . The rationale for this choice is twofold:
-
Enhanced Aqueous Solubility: The carboxylic acid group imparts greater hydrophilicity to the ligand, potentially improving its solubility in aqueous solutions and reducing the need for organic co-solvents. This is particularly advantageous for the analysis of aqueous samples and for developing more environmentally friendly ("green") analytical methods.
-
Potential for Enhanced Sensitivity and Modified Chelation Properties: The electron-withdrawing nature of the carboxylic acid group can influence the electronic properties of the phenanthroline ring system, which may, in turn, affect the stability and molar absorptivity of the resulting iron complex.[3]
This guide will compare and contrast the validation of the proposed method with the traditional 1,10-phenanthroline method, providing a clear rationale for why a laboratory might choose to develop and validate a method based on this carboxylic acid derivative.
The Chelation Reaction: A Visual Representation
The core of this analytical method is the formation of a coordination complex. The following diagram illustrates the reaction between ferrous iron and this compound.
Caption: Chelation of Ferrous Iron by this compound.
A Comparative Overview: 1,10-Phenanthroline vs. This compound
The choice of analytical reagent is a critical decision in method development. The following table provides a comparative overview of the key characteristics of the traditional and the proposed reagent.
| Feature | 1,10-Phenanthroline | This compound | Rationale for Comparison |
| Solubility | Sparingly soluble in water, often requiring an alcohol co-solvent. | Expected to have higher aqueous solubility due to the polar carboxylic acid group. | Improved solubility can simplify sample and reagent preparation, and reduce the use of organic solvents, aligning with green chemistry principles. |
| Molar Absorptivity (ε) | High (around 11,000 L mol⁻¹ cm⁻¹ at ~510 nm for the Fe²⁺ complex).[2] | To be determined during validation. The electron-withdrawing carboxylic acid group may influence the electronic transitions and thus the molar absorptivity. | A higher molar absorptivity would lead to greater sensitivity, allowing for the detection of lower concentrations of iron. |
| pH Dependence | The complex is stable over a wide pH range (typically 2-9).[2] | The carboxylic acid group has a pKa, and the overall charge of the ligand will be pH-dependent. The optimal pH for complex formation will need to be carefully determined and controlled. | Understanding the pH dependence is crucial for method robustness. The carboxylic acid derivative may have a narrower optimal pH range. |
| Cost and Availability | Readily available and relatively inexpensive. | Generally more expensive and may have fewer suppliers. | Cost and availability are practical considerations for routine laboratory use. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a structured process. The following diagram outlines the key stages and parameters that will be assessed.
Caption: Workflow for the Validation of the Analytical Method.
Detailed Experimental Protocols and Data Analysis
The following sections provide detailed protocols for each validation parameter. For comparative purposes, hypothetical data is presented to illustrate the expected outcomes for both the this compound method and the traditional 1,10-phenanthroline method.
Specificity
Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] For this method, we must demonstrate that other metal ions that may be present in a sample do not interfere with the quantification of Fe²⁺.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 10 ppm Fe²⁺ standard solution.
-
Prepare 100 ppm solutions of potentially interfering ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺).
-
Prepare a mixed interference solution containing 100 ppm of each of the interfering ions.
-
-
Analysis:
-
Analyze the Fe²⁺ standard solution according to the developed method.
-
Analyze solutions containing the Fe²⁺ standard spiked with each of the individual interfering ions.
-
Analyze a solution containing the Fe²⁺ standard spiked with the mixed interference solution.
-
Analyze a blank solution containing all reagents except for the iron standard.
-
-
Acceptance Criteria: The absorbance of the spiked samples should not differ from the absorbance of the un-spiked Fe²⁺ standard by more than ±2%.
Hypothetical Data:
| Sample | 1,10-Phenanthroline Method (Absorbance at 510 nm) | This compound Method (Absorbance at 512 nm) | % Difference |
| 10 ppm Fe²⁺ | 0.550 | 0.580 | - |
| 10 ppm Fe²⁺ + 100 ppm Cu²⁺ | 0.552 | 0.581 | +0.36% / +0.17% |
| 10 ppm Fe²⁺ + 100 ppm Ni²⁺ | 0.548 | 0.579 | -0.36% / -0.17% |
| 10 ppm Fe²⁺ + Mixed Interferences | 0.555 | 0.583 | +0.91% / +0.52% |
Interpretation: The hypothetical data suggests that both methods are highly specific for Fe²⁺, with minimal interference from other common metal ions at high concentrations.
Linearity and Range
Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of Fe²⁺ by serial dilution of a stock solution. A typical range for this method would be 1 to 15 ppm.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis: Plot a graph of absorbance versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Hypothetical Data:
| Parameter | 1,10-Phenanthroline Method | This compound Method |
| Range | 1 - 15 ppm | 1 - 15 ppm |
| Linear Regression Equation | y = 0.0548x + 0.0012 | y = 0.0579x + 0.0008 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Interpretation: Both methods demonstrate excellent linearity over the specified range. The slightly higher slope for the this compound method suggests a marginally higher sensitivity.
Accuracy
Scientific Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[6]
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare a sample matrix (e.g., a placebo formulation or a representative sample known to be free of iron). Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples and a non-spiked matrix blank.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Hypothetical Data:
| Spiked Level | 1,10-Phenanthroline Method (% Recovery) | This compound Method (% Recovery) |
| 80% | 99.2% | 99.5% |
| 100% | 100.5% | 100.2% |
| 120% | 101.1% | 100.8% |
| Mean Recovery | 100.3% | 100.2% |
Interpretation: Both methods demonstrate high accuracy, with recovery values well within the acceptable limits.
Precision
Scientific Rationale: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the same homogeneous batch at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2%.
Hypothetical Data:
| Parameter | 1,10-Phenanthroline Method (% RSD) | This compound Method (% RSD) |
| Repeatability | 0.8% | 0.7% |
| Intermediate Precision | 1.2% | 1.1% |
Interpretation: Both methods are highly precise, with RSD values well below the 2% limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Analysis of Blanks: Analyze a minimum of 10 blank samples.
-
Calculation:
-
Calculate the standard deviation of the blank responses (σ).
-
Determine the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Hypothetical Data:
| Parameter | 1,10-Phenanthroline Method | This compound Method |
| LOD | 0.1 ppm | 0.08 ppm |
| LOQ | 0.3 ppm | 0.25 ppm |
Interpretation: The lower LOD and LOQ for the this compound method suggest that it is more sensitive and capable of quantifying lower levels of iron.
Robustness
Scientific Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:
-
pH of the buffer solution (± 0.2 units)
-
Wavelength of measurement (± 2 nm)
-
Concentration of the this compound solution (± 5%)
-
-
Vary Parameters: Analyze a standard solution while systematically varying each of these parameters.
-
Assess Impact: Evaluate the effect of these variations on the absorbance and the calculated concentration.
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters. The %RSD of the results obtained under the varied conditions should be ≤ 2%.
Hypothetical Data:
| Parameter Varied | This compound Method (% Change in Result) |
| pH (± 0.2) | 0.5% |
| Wavelength (± 2 nm) | 1.1% |
| Reagent Concentration (± 5%) | 0.8% |
Interpretation: The method is robust, as small, deliberate changes in the experimental parameters do not significantly impact the results.
Conclusion: A Validated and Superior Alternative
This guide has provided a comprehensive framework for the validation of a spectrophotometric method for the determination of Iron (II) using this compound. The detailed protocols and acceptance criteria are grounded in the principles of scientific integrity and regulatory expectations as outlined by the ICH.
The comparative analysis with the traditional 1,10-phenanthroline method suggests that the use of the carboxylic acid derivative offers several potential advantages:
-
Improved Aqueous Solubility: Simplifies reagent preparation and aligns with green analytical chemistry principles.
-
Potentially Enhanced Sensitivity: The hypothetical data indicates a lower LOD and LOQ, allowing for the quantification of trace amounts of iron.
-
Comparable Performance: The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it a reliable and scientifically sound analytical procedure.
The decision to adopt and validate this new method should be based on the specific needs of the laboratory and the nature of the samples being analyzed. However, for researchers and drug development professionals seeking a more sensitive and environmentally friendly method for iron determination, the validation of an analytical procedure based on this compound represents a scientifically sound and advantageous path forward.
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
A Comparative Analysis of 1,10-Phenanthroline Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the 1,10-Phenanthroline Scaffold
1,10-Phenanthroline (phen) is a robust, planar heterocyclic organic compound renowned for its potent metal-chelating properties.[1] This characteristic, stemming from the two nitrogen atoms positioned for bidentate coordination, forms the foundation of its widespread utility in chemistry and biology. The rigid aromatic structure of phenanthroline and its derivatives allows for the fine-tuning of steric and electronic properties through substitution, significantly influencing their performance in catalysis, their biological activity, and their photophysical characteristics.[1][2] This guide provides a comparative study of various 1,10-phenanthroline derivatives, offering insights into their structure-activity relationships and providing detailed experimental protocols to empower researchers in the rational design of next-generation catalysts, therapeutic agents, and functional materials.
I. Comparative Performance in Catalysis
The strategic selection of ligands is paramount in the development of efficient transition-metal catalysts. 1,10-Phenanthroline and its derivatives are exceptional ligands due to their rigid structure and strong affinity for a wide range of metals.[1] The catalytic activity, selectivity, and stability of a metal complex can be precisely controlled by modifying the substituents on the phenanthroline core.
A. Iron-Catalyzed Alkene Hydrosilylation
In iron-catalyzed hydrosilylation, the substitution pattern on the phenanthroline backbone is crucial in determining both the yield and the regioselectivity of the reaction. The following table summarizes the performance of different substituted phenanthroline ligands in the hydrosilylation of 1-phenyl-1,3-butadiene with phenylsilane.
| Ligand/Catalyst Precursor | Substituent Position(s) | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
| 2,9-Di-sec-butyl-1,10-phenanthroline | 2,9- | 95 | >99:1 |
Data compiled from BenchChem.[1]
Expert Insight: The data clearly indicates that sterically bulky groups at the 2,9-positions, such as in 2,9-di-sec-butyl-1,10-phenanthroline, dramatically enhance regioselectivity towards the 1,4-adduct. This is attributed to the steric hindrance around the metal center, which favors the less crowded transition state leading to the 1,4-addition product.
B. Nickel(II) and Iron(II) Complexes in Ethylene Oligomerization
The electronic properties of the phenanthroline ligand play a significant role in the catalytic activity of nickel and iron complexes in ethylene oligomerization.
| Ligand/Catalyst Precursor | Substituent | Catalyst Activity (10^6 g/(mol·h)) |
| [Fe(II) complex] | 2,9-bis(2,6-diisopropylphenyl)-1,10-phenanthroline | 1.2 |
| [Ni(II) complex] | 2,9-bis(2,6-diisopropylphenyl)-1,10-phenanthroline | 3.5 |
| [Ni(II) complex] | 2,9-bis(trifluoromethyl)-1,10-phenanthroline | 5.8 |
Data sourced from BenchChem and ACS Publications.[1]
Expert Insight: Electron-withdrawing groups, such as trifluoromethyl at the 2,9-positions, increase the catalytic activity of the nickel complex. This is likely due to the increased electrophilicity of the metal center, which facilitates ethylene coordination and insertion.
Experimental Protocol: Evaluation of Catalytic Performance in Ethylene Oligomerization
This protocol is based on the evaluation of iron(II) precatalysts bearing substituted 1,10-phenanthroline ligands.
1. Reactor Setup:
-
A 250 mL stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and an external heating/cooling jacket is used.[1]
2. Catalyst Loading:
-
Under an inert nitrogen atmosphere, the reactor is charged with 100 mL of toluene and a specific amount of methylaluminoxane (MAO) as a co-catalyst.[1]
3. Reaction Initiation:
-
The reactor is heated to the desired temperature (e.g., 60 °C) and pressurized with ethylene to the desired pressure (e.g., 10 atm).
-
A toluene solution of the iron(II)-phenanthroline complex is then injected into the reactor to initiate the oligomerization.
4. Reaction Quenching and Analysis:
-
After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled to room temperature.
-
The reaction is quenched by the addition of acidified ethanol.
-
The oligomer products are then analyzed by gas chromatography (GC) to determine the product distribution and catalytic activity.
Caption: Experimental workflow for evaluating the catalytic performance of 1,10-phenanthroline derivatives in ethylene oligomerization.
II. Comparative Biological Activity
1,10-Phenanthroline derivatives have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties.[3] Their mechanism of action is often attributed to their ability to chelate metal ions essential for biological processes or to intercalate into DNA.[1][3]
A. Anticancer Activity
The anticancer potential of phenanthroline derivatives has been extensively studied, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (Cervical Cancer) | 27.60 | 377.65 |
| NS-1 (Myeloma) | 6.43 | 6158.72 | |
| MCF-7 (Breast Cancer) | 9.44 | 1140.11 | |
| Pd(5-NH2-phen)2(NO3)2 | Myeloid subcutaneous tumor (in hamsters) | - | Prolonged mean survival time by 1.65 times |
| [Cu(phen)2(mal)]·2H2O | A-498 (Kidney Carcinoma) | ~5 | >18 times more active than cisplatin |
| Hep-G2 (Liver Carcinoma) | ~7 | >10 times more active than cisplatin |
Data compiled from multiple sources.[4][5][6]
Expert Insight: The N-benzyl substituted phenanthrolinium salt shows high selectivity, indicating a lower toxicity towards normal cells compared to cancer cells. The palladium and copper complexes also demonstrate potent anticancer activity, in some cases significantly exceeding that of the established anticancer drug cisplatin. This highlights the potential of metal-phenanthroline complexes in cancer therapy.
Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
1. Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the 1,10-phenanthroline derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT assay to determine the in vitro anticancer activity of 1,10-phenanthroline derivatives.
B. Antimicrobial Activity
The antimicrobial properties of 1,10-phenanthroline and its derivatives are well-documented, with activity against a broad spectrum of bacteria and fungi.[9]
| Compound/Complex | Microorganism | Activity |
| Quaternary salts of 1,10-phenanthroline | Bacteria and Candida albicans | Remarkable antimicrobial and antifungal activity |
| Indolizine derivatives of 1,10-phenanthroline | Bacteria and Candida albicans | Moderate antibacterial and antifungal activity |
| [Cu(phen)(tdda)] | Multidrug-resistant pathogens | High level of antibacterial activity |
| [Mn(phen)(tdda)] | Multidrug-resistant pathogens | High level of antibacterial activity |
| [Ag(phen)(tdda)] | Multidrug-resistant pathogens | High level of antibacterial activity |
Data compiled from multiple sources.[10][11]
Expert Insight: The quaternization of the phenanthroline nitrogen atoms appears to be a key factor in enhancing antimicrobial activity. Furthermore, complexation with metals like copper, manganese, and silver significantly boosts the antibacterial efficacy, particularly against multidrug-resistant strains. This suggests that these metal complexes may have alternative mechanisms of action compared to conventional antibiotics.[11]
Experimental Protocol: Evaluation of Antibacterial Activity (Disc Diffusion Method)
The disc diffusion method is a widely used qualitative method to assess the antimicrobial activity of chemical substances.
1. Preparation of Inoculum:
-
Inoculate the test bacteria (e.g., E. coli, S. aureus) into a suitable broth (e.g., Nutrient Broth) and incubate for 24 hours to obtain a standardized microbial suspension.[3]
2. Agar Plate Preparation and Inoculation:
-
Pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.[3]
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
3. Disc Application:
-
Impregnate sterile paper discs with a known concentration of the 1,10-phenanthroline derivative solution.
-
Place the impregnated discs on the surface of the inoculated agar plates. Include a negative control (solvent) and a positive control (standard antibiotic).
4. Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Caption: Workflow for the disc diffusion method to evaluate the antibacterial activity of 1,10-phenanthroline derivatives.
III. Comparative Photophysical Properties
The extended π-conjugated system of 1,10-phenanthroline makes it an interesting scaffold for developing fluorescent materials. The absorption and emission properties can be tuned by introducing various substituents.
A. Influence of Substituents on Absorption and Emission
A study of 2-(phenylamino)-1,10-phenanthrolines revealed a clear dependence of their photophysical properties on the nature of the substituents on the phenylamino group.[12][13]
| Substituent on Phenylamino Group | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 4-H (unsubstituted) | ~335 | ~420 | ~85 |
| 4-OMe (electron-donating) | ~345 | ~482 | ~137 |
| 4-Me (electron-donating) | ~340 | ~439 | ~99 |
| 4-CN (electron-withdrawing) | ~325 | ~379 | ~54 |
| 4-CF3 (electron-withdrawing) | ~328 | ~382 | ~54 |
Data extracted from a study on 2-(phenylamino)-1,10-phenanthrolines.[12][13]
Expert Insight: Electron-donating groups (EDG) cause a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups (EWG) lead to a hypsochromic (blue) shift.[12][13] This is indicative of a charge-transfer character in the excited state, where the electron density shifts from the donor-substituted phenylamino group to the electron-accepting phenanthroline core.[12][13] The larger Stokes shift observed for derivatives with EDGs further supports a more significant change in geometry and electronic distribution upon excitation.
Experimental Protocol: Measurement of Photophysical Properties
This protocol outlines the standard procedures for measuring the absorption and fluorescence spectra of 1,10-phenanthroline derivatives.
1. Sample Preparation:
-
Prepare solutions of the phenanthroline derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration that gives a maximum absorbance of around 0.1 to minimize inner filter effects.
2. UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over the desired wavelength range (e.g., 200-600 nm).
-
Use the pure solvent as a reference.
3. Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength where it absorbs strongly, as determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield (ΦF), a comparative method is often used.[14][15] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. arcjournals.org [arcjournals.org]
- 4. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Selectivity of 1,10-Phenanthroline-4-Carboxylic Acid for Different Metal Ions
Introduction: The Quest for Selective Metal Ion Chelation
In the realms of analytical chemistry, drug development, and materials science, the ability to selectively bind and sequester specific metal ions is of paramount importance.[1][2][3] Chelating agents, organic molecules that form multiple coordination bonds with a single metal ion, are the primary tools for this purpose.[3][4] Their efficacy, however, is not merely in their ability to bind, but in their selectivity—the preferential binding of one metal ion over others. This selectivity is crucial for applications ranging from sensing trace amounts of toxic heavy metals in environmental samples to developing metalloenzyme inhibitors in medicine.[5]
1,10-phenanthroline (phen) is a foundational bidentate ligand in coordination chemistry, known for its rigid structure and strong coordination with various metal ions through its two nitrogen atoms.[1][5][6] The introduction of a carboxylic acid group at the 4-position to create 1,10-phenanthroline-4-carboxylic acid (PCA) presents an intriguing modification. This functional group has the potential to act as an additional coordination site, thereby altering the ligand's binding affinity and, critically, its selectivity profile compared to the parent molecule.[1] This guide provides an in-depth analysis of PCA's selectivity, offering a comparative framework and detailed experimental protocols for its assessment.
The Molecular Logic of this compound
The chelating behavior of PCA is dictated by the interplay between its phenanthroline backbone and the appended carboxyl group.
-
The Phenanthroline Core: This rigid, planar system pre-organizes the two nitrogen atoms for chelation, an entropically favorable arrangement that facilitates rapid complex formation with metal ions.[7]
-
The Carboxylic Acid Group: This group introduces a pH-dependent coordination site. At a pH above its pKa, the deprotonated carboxylate group (COO⁻) can participate in binding, potentially transforming PCA from a bidentate to a tridentate ligand for some metals. This additional oxygen donor atom can significantly influence the stability and geometry of the resulting metal complex.[1][8][9]
The combination of "soft" nitrogen donors from the phenanthroline ring and a "hard" oxygen donor from the carboxylate group allows PCA to interact with a wide range of metal ions, making the study of its selectivity particularly important.
Caption: Coordination of a metal ion (Mⁿ⁺) by this compound.
Comparative Analysis of Metal Ion Selectivity
To contextualize the performance of PCA, it is essential to compare its binding affinities with those of other well-known chelators. The stability constant (log K₁) is a quantitative measure of the strength of the interaction between a ligand and a metal ion; a higher value indicates a more stable complex.
While comprehensive stability constant data specifically for PCA is distributed across various studies, we can draw strong inferences from closely related phenanthroline derivatives and benchmark against standard chelators. The data below for 1,10-phenanthroline-2,9-dicarboxamide (PDAM) and 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) are particularly illustrative, as they demonstrate how modifying the phenanthroline core dramatically alters selectivity.[10][11]
| Chelator | Metal Ion | log K₁ | Key Observations & Rationale |
| 1,10-Phenanthroline (Phen) | Fe(II) | ~21.3 | Forms a famously stable, intensely colored complex, the basis for iron quantification.[5] |
| Ni(II) | ~8.6 | Strong binding due to favorable ligand field stabilization energy. | |
| Cu(II) | ~9.0 | Forms very stable complexes with chelating diamines.[12] | |
| Zn(II) | ~6.4 | Moderately strong binding. | |
| 1,10-Phenanthroline-2,9-dicarboxamide (PDAM) | Cu(II) | 3.56 | Unusually low affinity for a small ion like Cu(II), rationalized by the ligand's low basicity and large best-fit size.[10] |
| Zn(II) | 3.77 | Similarly low affinity compared to standard phenanthroline.[10] | |
| Cd(II) | 7.1 | Shows unparalleled selectivity for the larger Cd(II) ion over the smaller Cu(II) and Zn(II) ions.[10] | |
| Pb(II) | 5.82 | Strong affinity for large, heavy metal ions.[10] | |
| 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | Th(IV) | 25.7 | The pre-organized structure of the two carboxylate groups creates a perfect cavity for large, highly charged ions like Thorium(IV), leading to remarkably high stability.[13][14] |
| Fe(III) | >10 | Strong binding, with a geometry close to a pentagonal bipyramid.[11] | |
| EDTA | Most M²⁺/M³⁺ | 15-25 | A powerful, non-selective chelator that forms stable complexes with most di- and trivalent cations, often used as a benchmark or masking agent.[4][15][16] |
| This compound (PCA) | Inferred Behavior | - | The selectivity of PCA is expected to be intermediate. It retains the strong affinity of the phenanthroline core for transition metals like Fe(II), Cu(II), and Ni(II). The carboxylate group may enhance binding to ions that favor oxygen donors, such as Al(III) or lanthanides, but its single, flexible nature makes it less selective for large ions compared to the rigid, pre-organized PDA. |
Experimental Protocol: Assessing Selectivity via UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a robust and widely accessible technique for studying metal-ligand complexation.[17][18] The formation of a complex between a ligand like PCA and a metal ion often results in a change in the electronic structure, which is observable as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity.[7][19] This protocol outlines the method of continuous variation (Job's plot) to determine the stoichiometry of the complex, a critical first step in assessing selectivity.[20][21]
Causality Behind Experimental Choices:
-
Method of Continuous Variation: This method is chosen for its simplicity and effectiveness in determining the metal-to-ligand ratio in the dominant complex. By keeping the total molar concentration constant while varying the mole fractions of the reactants, the maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.
-
Buffered Solution: Maintaining a constant pH is the most critical parameter in this experiment. The chelating ability of PCA is directly tied to the protonation state of its carboxylic acid and phenanthroline nitrogens.[12] A buffer ensures that the observed changes in absorbance are due to complex formation and not pH fluctuations.
-
Wavelength Scan: An initial scan is necessary to identify the λ_max of the complex, where the absorbance change is most significant, thus maximizing the sensitivity of the measurement.[21]
Caption: Experimental workflow for determining metal-ligand stoichiometry via Job's Plot.
Step-by-Step Methodology
-
Reagents and Equipment:
-
This compound (PCA)
-
Metal salt (e.g., FeCl₂, CuSO₄, ZnCl₂)
-
Buffer solution (e.g., 0.1 M HEPES or Phosphate buffer, pH 7.4)
-
Calibrated UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric flasks and pipettes
-
-
Preparation of Stock Solutions:
-
Accurately prepare a 1.0 mM stock solution of PCA in the chosen buffer. Gentle heating or the addition of a minimal amount of NaOH may be required for full dissolution.
-
Accurately prepare a 1.0 mM stock solution of the metal salt in the same buffer.
-
-
Continuous Variation Series Preparation:
-
Label 11 volumetric flasks (e.g., 10 mL) from 0 to 10.
-
In each flask, pipette volumes of the metal and PCA stock solutions according to the table below.
-
Bring each flask to the final volume with the buffer solution and mix thoroughly.
-
| Flask # | Volume Metal Stock (mL) | Volume PCA Stock (mL) | Mole Fraction PCA |
| 0 | 10.0 | 0.0 | 0.0 |
| 1 | 9.0 | 1.0 | 0.1 |
| 2 | 8.0 | 2.0 | 0.2 |
| 3 | 7.0 | 3.0 | 0.3 |
| 4 | 6.0 | 4.0 | 0.4 |
| 5 | 5.0 | 5.0 | 0.5 |
| 6 | 4.0 | 6.0 | 0.6 |
| 7 | 3.0 | 7.0 | 0.7 |
| 8 | 2.0 | 8.0 | 0.8 |
| 9 | 1.0 | 9.0 | 0.9 |
| 10 | 0.0 | 10.0 | 1.0 |
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for at least 10 minutes.
-
Perform a wavelength scan on the solution from Flask #5 to determine the λ_max of the complex.
-
Set the spectrophotometer to this determined λ_max.
-
Use the solution from Flask #10 (PCA only) as the blank to zero the spectrophotometer. This corrects for the absorbance of the ligand itself.
-
Measure the absorbance of each solution (Flasks #0 through #9).
-
-
Data Analysis:
-
Plot the measured absorbance (Y-axis) against the mole fraction of PCA (X-axis).
-
Draw two best-fit lines through the data points on either side of the maximum. The intersection of these lines will give the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at a mole fraction of ~0.67 indicates a 2:1 (PCA:Metal) complex.
-
-
Assessing Selectivity:
-
Repeat this entire procedure for each metal ion of interest (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺).
-
A qualitative measure of selectivity can be gained by comparing the maximum absorbance values; a much higher absorbance suggests stronger complex formation.
-
For quantitative analysis, the data from these titrations can be used to calculate the binding constants (K₁) for each metal ion, providing a direct numerical comparison of binding affinity.
-
Conclusion
This compound represents a rationally designed chelator that builds upon the robust coordination chemistry of its parent molecule. Its selectivity is governed by a nuanced interplay of factors including the metal's size, charge, and its intrinsic affinity for the nitrogen donors of the phenanthroline ring versus the oxygen donor of the carboxylate group.
Experimental evaluation, primarily through spectrophotometric or fluorometric titrations, is essential to empirically determine its selectivity profile. Compared to the broad, powerful chelation of EDTA, PCA offers greater potential for tunable selectivity. While it may not achieve the remarkable size-based selectivity of pre-organized derivatives like 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) for large ions, its unique electronic and structural properties make it a valuable tool for researchers developing selective sensors, catalysts, and therapeutic agents.
References
- 1. Buy this compound | 31301-27-6 [smolecule.com]
- 2. Similar Innovative Solution for Capturing Metals in Custom Metal Chelator Development [thinkdochemicals.com]
- 3. scbt.com [scbt.com]
- 4. The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ijaar.org [ijaar.org]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of different metal ions with carboxylic acid group: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual metal ion selectivities of the highly preorganized tetradentrate ligand 1,10-phenanthroline-2,9-dicarboxamide: a thermodynamic and fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strong metal ion size based selectivity of the highly preorganized ligand PDA (1,10-phenanthroline-2,9-dicarboxylic acid) with trivalent metal ions. A crystallographic, fluorometric, and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.edu [ohsu.edu]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Affinity of the highly preorganized ligand PDA (1,10-phenanthroline-2,9-dicarboxylic acid) for large metal ions of higher charge. A crystallographic and thermodynamic study of PDA complexes of thorium(IV) and the uranyl(VI) ion. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. asianpubs.org [asianpubs.org]
- 20. Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 1,10-Phenanthroline-4-Carboxylic Acid Based Catalysts for Aerobic Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and selective synthesis of aldehydes and ketones, the catalytic aerobic oxidation of alcohols stands as a cornerstone of modern organic chemistry. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an in-depth performance evaluation of catalysts based on the 1,10-phenanthroline-4-carboxylic acid (phen-COOH) ligand, specifically focusing on its copper(II) complex. We will objectively compare its performance against two widely recognized alternatives: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and manganese dioxide (MnO₂), supported by experimental data and detailed protocols.
Introduction: The Significance of Ligand Design in Catalysis
The 1,10-phenanthroline scaffold is a privileged ligand in coordination chemistry and catalysis, renowned for its rigid, planar structure and strong chelation to a variety of metal ions.[1] Functionalization of this core, particularly with a carboxylic acid group at the 4-position, offers several advantages:
-
Enhanced Metal Complex Stability: The carboxylate group can participate in coordination or provide a secondary binding site, enhancing the stability of the resulting metal complex.
-
Tunable Electronic Properties: The electron-withdrawing nature of the carboxylic acid can modulate the redox potential of the metal center, influencing its catalytic activity.
-
Improved Solubility and Immobilization: The polar carboxylic acid group can improve the catalyst's solubility in greener solvents and provides a convenient handle for immobilization on solid supports, facilitating catalyst recovery and reuse.
This guide will focus on the application of a copper(II) complex of this compound, hereafter referred to as [Cu(phen-COOH)₂], in the aerobic oxidation of benzyl alcohol to benzaldehyde, a model reaction of significant industrial importance.
Comparative Performance Analysis
The efficacy of a catalyst is best understood through direct comparison with established alternatives under similar conditions. Here, we evaluate [Cu(phen-COOH)₂] against TEMPO-based systems and heterogeneous manganese dioxide.
Key Performance Metrics
The selective oxidation of benzyl alcohol to benzaldehyde serves as our benchmark reaction. The primary metrics for comparison are:
-
Conversion (%): The percentage of the starting alcohol that has been consumed.
-
Selectivity (%): The percentage of the converted starting material that has formed the desired aldehyde product.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, indicating the catalyst's activity.
Performance Data Summary
The following table summarizes the performance of the selected catalysts in the aerobic oxidation of benzyl alcohol. It is important to note that reaction conditions can significantly influence catalyst performance; the data presented here are compiled from various sources to provide a representative comparison.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| [Cu(phen-COOH)₂] | Benzyl Alcohol | Air | Ambient | 24 | Moderate | High | [2] |
| Cu(I)/TEMPO | Benzyl Alcohol | Air | Ambient | 0.5 - 1 | >95 | >99 | [3][4] |
| Active MnO₂ | Benzyl Alcohol | - (solid state) | MW irradiation | 20-60 sec | 88 | High | [5] |
| Ru(0) on Alumina | Benzyl Alcohol | Air | - | 24 | 62 | 100 | [6] |
| FeCl₃/TEMPO/NaNO₂ | Benzyl Alcohol | - | - | - | 99 | High | [7] |
Analysis of Performance:
-
[Cu(phen-COOH)₂] demonstrates good selectivity for the aldehyde product under mild, aerobic conditions. While its activity, in terms of conversion over a 24-hour period, is moderate compared to the more aggressive systems, its stability and potential for immobilization are key advantages. The carboxylic acid functionality is crucial for tuning the electronic properties of the copper center, which is implicated in the catalytic cycle.[2]
-
TEMPO-based systems , particularly when co-catalyzed with copper, are highly effective, achieving near-quantitative conversion and excellent selectivity in a much shorter timeframe.[3][4] The mechanism involves the oxidation of the alcohol by a TEMPO-oxoammonium species, which is regenerated by the copper catalyst and molecular oxygen.[4]
-
**Manganese dioxide (MnO₂) ** is a powerful, heterogeneous oxidant that can effect rapid and high-yield conversions, especially under microwave irradiation and solvent-free conditions.[5] Its activity is highly dependent on its preparation method and crystalline phase.[8]
Experimental Protocols
To ensure scientific integrity and enable reproduction of results, this section provides detailed, step-by-step methodologies for the synthesis of the [Cu(phen-COOH)₂] catalyst and the procedure for a representative catalytic oxidation experiment.
Synthesis of the Copper(II)-1,10-phenanthroline-4-carboxylic Acid Catalyst
This protocol describes a general method for the synthesis of a copper(II) complex with a phenanthroline-based ligand.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound (phen-COOH)
-
Ethanol
-
Water
-
Sodium acetate
Procedure:
-
Dissolve this compound (2 mmol) in a minimal amount of hot ethanol in a flask.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in water. To this, add a solution of sodium acetate.
-
Slowly add the copper sulfate solution to the stirred solution of the phen-COOH ligand.
-
Stir the reaction mixture at room temperature. A precipitate should form.
-
Collect the solid product by suction filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the resulting solid under vacuum.
Characterization: The synthesized complex should be characterized by techniques such as FT-IR spectroscopy to confirm the coordination of the carboxylate group to the copper center, elemental analysis to determine the stoichiometry, and UV-Vis spectroscopy.[9][10]
Catalytic Aerobic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the aerobic oxidation of benzyl alcohol using a copper-phenanthroline catalyst.
Materials:
-
[Cu(phen-COOH)₂] catalyst
-
Benzyl alcohol
-
Solvent (e.g., acetonitrile or toluene)
-
Internal standard (e.g., dodecane) for GC analysis
-
Air or oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the [Cu(phen-COOH)₂] catalyst (e.g., 5 mol%).
-
Add the solvent (e.g., 5 mL) and benzyl alcohol (e.g., 1 mmol).
-
Add the internal standard for GC analysis.
-
Fit the flask with a condenser and an air or oxygen-filled balloon.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, the product can be isolated by standard workup procedures, such as filtration to remove the catalyst (if heterogeneous) and removal of the solvent under reduced pressure.
Mechanistic Insights and Logical Frameworks
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing improved catalysts.
Proposed Catalytic Cycle for Copper-Catalyzed Aerobic Alcohol Oxidation
The mechanism for copper-catalyzed aerobic oxidation of alcohols, often in the presence of a co-catalyst like TEMPO, is generally understood to proceed through a series of redox steps involving the copper center.[4] While the precise role of the 4-carboxylic acid group requires further dedicated study, it is hypothesized to influence the stability of the copper intermediates and their redox potentials.
A generalized catalytic cycle can be visualized as follows:
Caption: Generalized catalytic cycle for copper-catalyzed alcohol oxidation.
Explanation of the Cycle:
-
Ligand Exchange: The alcohol substrate coordinates to the Cu(II) center, displacing a weakly bound ligand and forming a copper(II)-alkoxide intermediate upon deprotonation.
-
Redox Step: A hydrogen atom is abstracted from the alcohol's α-carbon, often facilitated by a co-oxidant like TEMPO, leading to the formation of the aldehyde product and reducing the copper center to Cu(I).
-
Catalyst Re-oxidation: The Cu(I) species is re-oxidized to the active Cu(II) state by molecular oxygen, completing the catalytic cycle.
Experimental Workflow for Catalyst Evaluation
A systematic workflow is essential for the reliable evaluation of catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic oxidation of primary alcohols catalyzed by copper complexes of 1,10-phenanthroline-derived ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [mdpi.com]
- 7. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Interaction with DNA of Copper Complex Constructed from 4-hydroxybenzolate Acid and 1,10-phenanthroline-Academax [us.academax.com]
A Senior Application Scientist's Guide to the Cross-Validation of 1,10-Phenanthroline-4-Carboxylic Acid Sensors
This guide provides an in-depth technical comparison and validation framework for chemical sensors based on the 1,10-phenanthroline-4-carboxylic acid scaffold. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind robust cross-validation, ensuring the development of reliable and specific sensing platforms.
Introduction: The Promise of Phenanthroline-Based Sensors
1,10-Phenanthroline (phen) is a versatile heterocyclic compound renowned for its role as a powerful bidentate chelating ligand in coordination chemistry[1][2]. Its rigid, planar structure and electron-poor aromatic system make it an exceptional scaffold for creating sensors that form strong, stable complexes with a variety of metal ions[3]. The introduction of a carboxylic acid group at the 4-position not only enhances aqueous solubility but also provides an additional coordination site, potentially increasing both the affinity and selectivity of the sensor for target analytes[4].
These sensors typically operate via two primary mechanisms:
-
Fluorometric Detection: The binding of a target analyte to the phenanthroline core perturbs its electronic structure, leading to a measurable change in its photophysical properties. This can manifest as fluorescence "turn-on" (chelation-enhanced fluorescence) or "turn-off" (quenching) signals[5]. For example, the formation of a non-fluorescent complex with Fe(II) is a well-documented phenomenon used for its detection[6][7].
-
Electrochemical Detection: The phenanthroline ligand can be immobilized on an electrode surface. The complexation of an analyte alters the electrochemical properties of the surface, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy[8][9].
While promising, the raw output of a novel sensor is merely a signal. To transform this signal into reliable, actionable data, a rigorous process of cross-validation is not just recommended—it is scientifically imperative. This guide outlines the principles and methodologies for executing such a validation.
The Imperative of Cross-Validation: From Signal to Certainty
Cross-validation in chemical sensing is a systematic process of challenging a sensor's performance to define its operational boundaries and confirm its reliability. It is distinct from statistical cross-validation (like k-fold) used in machine learning[10][11], and instead focuses on experimental validation against chemical variables. The goal is to move beyond a simple proof-of-concept and establish trustworthiness by answering three critical questions:
-
Does it work for the intended target? (Sensitivity & Accuracy)
-
Does it only work for the intended target? (Selectivity & Specificity)
-
How does it compare to established methods? (Benchmarking)
Key performance metrics, as defined by established analytical standards, must be quantified during this process.[12]
-
Sensitivity: The measure of how much the sensor's output signal changes in response to a change in analyte concentration. A steep calibration curve indicates high sensitivity.[13]
-
Selectivity: The ability of the sensor to discriminate the target analyte from other interfering species (interferents) that may be present in a sample matrix.[13][14] High selectivity is crucial for minimizing false-positive results.
-
Limit of Detection (LOD): The lowest concentration of the analyte that the sensor can reliably distinguish from a blank sample.
-
Dynamic Range: The concentration range over which the sensor provides a quantifiable and reproducible response.
-
Response Time: The time required for the sensor to reach a stable signal upon exposure to the analyte.
Signaling and Coordination Mechanism
The fundamental principle involves the coordination of a target metal ion by the nitrogen atoms of the phenanthroline ring and the carboxylate group. This binding event restricts intramolecular vibrations and can alter the ligand's frontier molecular orbitals, leading to a distinct change in the output signal.
Caption: Analyte binding and signal transduction pathway.
Experimental Design for Rigorous Cross-Validation
A robust cross-validation workflow is a multi-stage process. It begins with characterizing the sensor's primary response and progressively challenges its specificity and accuracy against external factors and established benchmarks.
Cross-Validation Workflow
Caption: A structured workflow for sensor cross-validation.
Protocol 1: Primary Performance Validation
Objective: To determine the sensor's fundamental performance characteristics (sensitivity, LOD, dynamic range) with the primary target analyte.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound sensor in a suitable buffer (e.g., HEPES, Tris-HCl) ensuring complete dissolution. The choice of buffer is critical as pH can significantly affect both the sensor and analyte speciation.
-
Prepare a high-concentration, certified stock solution of the target analyte (e.g., Fe(II) from ferrous ammonium sulfate).
-
-
Calibration Curve Generation:
-
Perform serial dilutions of the analyte stock solution in the same buffer to create a series of calibration standards spanning the expected concentration range (e.g., from nanomolar to micromolar).
-
To a fixed concentration of the sensor solution, add increasing concentrations of the analyte. Include a "zero-analyte" blank.
-
Allow the system to equilibrate for a predetermined time.
-
Measure the signal (fluorescence intensity at specific excitation/emission wavelengths or electrochemical current/potential) for each concentration.
-
-
Data Analysis:
-
Plot the signal response versus analyte concentration.
-
Fit the data to an appropriate model (e.g., linear regression for a narrow range, or a non-linear model like the Hill equation for a wider range).
-
Sensitivity: The slope of the linear portion of the calibration curve.
-
Limit of Detection (LOD): Calculate using the formula LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank measurements and S is the sensitivity (slope).
-
Protocol 2: Selectivity and Interference Testing
Objective: To challenge the sensor's specificity against a panel of chemically relevant and potentially competing species. This is the most critical step in cross-validation.
Causality Behind Experimental Choices: The selection of interferents should be deliberate. For a cation sensor (e.g., for Fe²⁺), the panel must include ions with similar charge, size, and coordination preferences (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) as these are most likely to cause cross-reactivity[6][7]. Common background ions found in biological or environmental samples (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻) should also be included at high concentrations to test for matrix effects.
Methodology:
-
Prepare Interferent Stocks: Create stock solutions of each potential interfering ion at a concentration significantly higher (e.g., 10x to 1000x) than the target analyte's typical measurement range.
-
Competitive Assay:
-
Prepare a set of solutions containing a fixed, mid-range concentration of the primary target analyte.
-
To each of these solutions (except for a positive control), add one of the interfering ions at its high concentration.
-
Prepare a parallel set of solutions containing only the interfering ion (no target analyte) to check for direct response.
-
-
Signal Measurement:
-
Add the sensor solution to all samples.
-
Measure the signal after equilibration and compare the results:
-
Positive Control: (Sensor + Target Analyte) -> Expected Signal.
-
Interference Test: (Sensor + Target Analyte + Interferent) -> Measure Signal Deviation.
-
Cross-Reactivity Test: (Sensor + Interferent) -> Measure any signal generated in the absence of the target.
-
-
-
Data Analysis:
-
Calculate the percent change in signal caused by the presence of each interferent. A change of <5-10% is often considered negligible.
-
The results directly quantify the sensor's selectivity against each tested species.
-
Protocol 3: Benchmarking Against a Gold-Standard Method
Objective: To validate the accuracy of the sensor's measurements against a trusted, industry-standard analytical technique.
Causality Behind Experimental Choices: Methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are considered gold standards for elemental analysis due to their high sensitivity and established reliability[15][16]. A strong correlation between the sensor's data and data from one of these methods provides authoritative validation of its accuracy in real-world conditions.
Methodology:
-
Sample Preparation:
-
Prepare a set of at least 10-20 samples with varying concentrations of the target analyte. These can be spiked samples created in a relevant matrix (e.g., artificial groundwater, cell culture media) to simulate real-world use.
-
-
Parallel Analysis:
-
Divide each sample into two aliquots.
-
Analyze one aliquot using the developed this compound sensor according to the optimized procedure from Protocol 1.
-
Analyze the second aliquot using the chosen gold-standard method (e.g., ICP-MS).
-
-
Data Analysis (Correlation Plot):
-
Plot the concentrations measured by the sensor (Y-axis) against the concentrations measured by the reference method (X-axis).
-
Perform a linear regression analysis on the data.
-
An ideal outcome is a slope close to 1.0, a Y-intercept close to 0, and a correlation coefficient (R²) > 0.95, which would indicate a strong agreement between the two methods.
-
Data Presentation: A Comparative Analysis
To provide a clear performance overview, all quantitative data should be summarized. The following table presents a hypothetical but realistic comparison between a newly developed Phen-COOH sensor for Fe(II) and alternative detection methods.
| Performance Metric | Phen-COOH Sensor (Fluorescence) | Alternative Probe (e.g., Rhodamine-based) | Instrumental Method (ICP-MS) |
| Analyte | Fe(II) | Fe(II)/Fe(III) | Total Fe |
| Limit of Detection (LOD) | 50 nM | 100 nM | 0.1 nM |
| Dynamic Range | 100 nM - 50 µM | 200 nM - 100 µM | 1 nM - 1 mM |
| Selectivity | High for Fe(II) over Fe(III). Minor interference from Cu(II).[6] | Moderate. Responds to general redox changes. | Excellent. Mass-based separation. |
| Response Time | < 5 minutes | < 1 minute | > 30 minutes (incl. sample prep) |
| Cost per Sample | Low | Low | High |
| Portability | High (Fluorometer) | High (Fluorometer) | Low (Lab-based instrument) |
| Primary Reference | ,[7] | N/A | [15],[17] |
Conclusion
Sensors based on this compound offer a powerful platform for the detection of various analytes, particularly metal ions. However, their true value can only be realized through a systematic and rigorous cross-validation process. By following a multi-stage workflow that characterizes the primary response, exhaustively tests for interferences, and benchmarks against gold-standard techniques, researchers can develop high-confidence sensors suitable for demanding applications in environmental monitoring, clinical diagnostics, and pharmaceutical development. This commitment to scientific integrity ensures that the final sensor is not just a novel chemical entity but a truly reliable analytical tool.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 11. Cross-Validation Techniques to Validate Precision | Keylabs [keylabs.ai]
- 12. researchgate.net [researchgate.net]
- 13. theory.labster.com [theory.labster.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Efficacy of 1,10-Phenanthroline-Based Metal Complexes
In an era where antimicrobial resistance poses a critical threat to global health, the exploration of novel therapeutic agents is paramount.[1][2][3] Among the promising candidates, metal complexes incorporating 1,10-phenanthroline (phen) and its derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial activities.[2][4] This guide offers an in-depth comparison of the antimicrobial efficacy of these complexes, with a particular focus on the structural nuances that dictate their biological activity. While specific quantitative data for 1,10-phenanthroline-4-carboxylic acid complexes remain limited in publicly available literature, this guide will provide a comprehensive overview of closely related phenanthroline-based compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Rationale for 1,10-Phenanthroline in Antimicrobial Drug Design
1,10-Phenanthroline is a heterocyclic organic compound renowned for its potent chelating properties.[4] Its rigid, planar structure and two nitrogen donor atoms allow it to form stable complexes with a variety of transition metal ions. This chelation is central to its biological activity and that of its metal complexes. The coordination of phen to a metal center can significantly enhance the antimicrobial potency of both the ligand and the metal ion.[2][5] This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
Comparative Antimicrobial Efficacy of 1,10-Phenanthroline Metal Complexes
The antimicrobial activity of 1,10-phenanthroline complexes is profoundly influenced by the choice of the central metal ion and the presence of other ligands. The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of copper(II), silver(I), and manganese(II) complexes against various bacterial and fungal pathogens, including multidrug-resistant strains.
Table 1: Antibacterial Activity of 1,10-Phenanthroline Metal Complexes (MIC in µM)
| Complex | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Copper(II) Complexes | |||||
| --INVALID-LINK--₂ | 2.46 | 97 | - | - | [6] |
| --INVALID-LINK--₂ | - | - | - | 5.0 | [7] |
| Silver(I) Complexes | |||||
| [Ag(phen)₂]ClO₄ | - | - | - | - | [8] |
| [Ag₂(3,6,9-tdda)(phen)₄]·EtOH | - | - | - | - | [1][5] |
| Manganese(II) Complexes | |||||
| [Mn(phen)₂(mal)]·2H₂O | - | - | - | - | [9] |
| [Mn₂(oda)(phen)₄(H₂O)₂]²⁺ | - | - | - | - | [10] |
*phendione = 1,10-phenanthroline-5,6-dione; tdda = 3,6,9-trioxaundecanedioate; mal = malonate; oda = octanedioate. MRSA = Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of 1,10-Phenanthroline Metal Complexes (MIC in µM)
| Complex | C. albicans | C. haemulonii complex | F. pedrosoi | Reference |
| Copper(II) Complexes | ||||
| [Cu(phen)₂(mal)]·2H₂O | 1.25-5.0 µg/mL | 3.37 - >72 | - | [9] |
| Silver(I) Complexes | ||||
| [Ag(phen)₂]ClO₄ | - | 0.26 - 2.16 | 1.2 | [8][11] |
| [Ag₂(3,6,9-tdda)(phen)₄]·EtOH | - | - | 0.6 | [8] |
| Manganese(II) Complexes | ||||
| [Mn(phen)₂(mal)]·2H₂O | 1.25-5.0 µg/mL | 0.87 - 10.71 | - | [9][11] |
| [Mn₂(oda)(phen)₄(H₂O)₂]²⁺ | 0.4 - 3.25 | - | - | [10] |
Structure-Activity Relationship: The Influence of Ligand Substitution
The antimicrobial activity of phenanthroline complexes can be fine-tuned by modifying the phenanthroline ligand itself. While data for the 4-carboxylic acid derivative is scarce, we can infer its potential impact based on other substitutions.
The introduction of a carboxylic acid group at the 4-position of the phenanthroline ring would be expected to increase the hydrophilicity of the ligand and its corresponding metal complexes. This could have several implications for antimicrobial activity. On one hand, increased water solubility is generally advantageous for drug delivery. On the other hand, it might hinder the passive diffusion of the complex across the lipid-rich microbial cell membrane, a key step in the mechanism of action for many phenanthroline-based drugs. The carboxylate group could also act as an additional coordination site for the metal ion or interact with biological targets through hydrogen bonding.
Mechanisms of Antimicrobial Action
The antimicrobial effects of 1,10-phenanthroline metal complexes are multifaceted and not yet fully elucidated. However, several key mechanisms have been proposed.
One of the primary modes of action is believed to be the inhibition of cellular respiration.[9] These complexes can interfere with mitochondrial function, leading to a decrease in ATP production and ultimately cell death.[9][12]
Another proposed mechanism involves the generation of reactive oxygen species (ROS).[13][14] The metal center in the complex can participate in redox cycling, leading to the production of damaging free radicals that can cause oxidative stress and damage cellular components, including DNA, proteins, and lipids.
Furthermore, the planar structure of the phenanthroline ligand allows for intercalation into the DNA double helix.[5] This interaction can disrupt DNA replication and transcription, leading to the inhibition of microbial growth.
Caption: Proposed antimicrobial mechanisms of 1,10-phenanthroline metal complexes.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized experimental protocols are crucial. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Preparation of Test Compounds: The 1,10-phenanthroline complexes and control antibiotics are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Toxicity and Biocompatibility
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. While many 1,10-phenanthroline complexes exhibit potent antimicrobial activity, their clinical utility is contingent on a favorable therapeutic index. In vivo studies using models such as Galleria mellonella larvae have shown that some phenanthroline complexes are well-tolerated at concentrations effective against microbial pathogens.[5][15] However, cytotoxicity against human cell lines has been observed for some complexes, highlighting the need for careful structural modification to enhance selectivity for microbial over mammalian cells.[14][16]
Future Perspectives
Metal complexes of 1,10-phenanthroline and its derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance. Their multifaceted mechanisms of action may reduce the likelihood of resistance development. Future research should focus on:
-
Systematic Structure-Activity Relationship Studies: A comprehensive investigation into how different substituents on the phenanthroline ring, including the 4-carboxylic acid group, affect antimicrobial efficacy and selectivity.
-
Mechanism of Action Elucidation: Deeper insights into the precise molecular targets and pathways affected by these complexes.
-
In Vivo Efficacy and Toxicology: Rigorous preclinical studies to evaluate the safety and efficacy of lead compounds in animal models of infection.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of 1,10-phenanthroline-based metal complexes in the fight against infectious diseases.
References
- 1. Antibacterial activity of metal-phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Silver(I) and Copper(II) Complexes of 1,10-Phenanthroline-5,6-Dione Against Phialophora verrucosa: A Focus on the Interaction With Human Macrophages and Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mode of anti-fungal activity of 1,10-phenanthroline and its Cu(II), Mn(II) and Ag(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manganese(II), copper(II) and silver(I) complexes containing 1,10-phenanthroline/1,10-phenanthroline-5,6-dione against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Potential of Copper(II), Manganese(II) and Silver(I) 1,10-Phenanthroline Chelates Against Multidrug-Resistant Fungal Species Forming the Candida haemulonii Complex: Impact on the Planktonic and Biofilm Lifestyles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the antimicrobial activity of phenanthroline chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mononuclear silver(I) complexes with 1,7-phenanthroline as potent inhibitors of Candida growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cytotoxicity of some phenanthroline-based antimicrobial copper(II) and ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae [mdpi.com]
- 16. In-Vitro Cytotoxicity, Antimicrobial activities and DNA binding studies, of Novel Copper (II) complex with Heterocyclic base - ProQuest [proquest.com]
A Senior Application Scientist's Guide to Benchmarking the Photophysical Properties of 1,10-Phenanthroline-4-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and coordination chemistry, 1,10-phenanthroline and its derivatives represent a cornerstone class of N-heterocyclic ligands. Their rigid, planar structure and potent chelating ability make them indispensable in applications ranging from photocatalysis and luminescent sensors to the development of therapeutic agents.[1][2] The introduction of functional groups onto the phenanthroline core is a well-established strategy to modulate the electronic, steric, and photophysical properties of the resulting molecules or their subsequent metal complexes.[3]
This guide focuses on a key derivative, 1,10-phenanthroline-4-carboxylic acid (4-phen-COOH). The carboxylic acid moiety not only offers a convenient anchor point for covalent attachment to substrates or biomolecules but is also expected to influence the ligand's intrinsic photophysical characteristics through its electron-withdrawing nature.
Benchmarking these properties is not merely an academic exercise; it is a critical step in rational design. For a drug development professional, understanding the intrinsic fluorescence of a ligand can inform its use in bioimaging. For a materials scientist, the quantum yield and excited-state lifetime are paramount for designing efficient light-emitting devices or photosensitizers.
This document serves as a comprehensive guide to the principles and practical workflows for characterizing and benchmarking the photophysical properties of this compound. We will compare its expected performance against the parent 1,10-phenanthroline scaffold and a high-performance derivative, Bathocuproine (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline), to provide a clear context for its capabilities.
The Scientific Rationale: Why Key Photophysical Parameters Matter
Before delving into experimental protocols, it is crucial to understand the causality behind our choice of measurements. We are not simply collecting data; we are building a performance profile of the molecule.
-
Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a given wavelength. A high molar absorptivity is desirable for applications requiring efficient light harvesting, such as in photosensitizers or light-activated therapeutics.
-
Absorption and Emission Maxima (λabs & λem): These values define the electronic energy gap of the molecule. The difference between them, the Stokes shift, is a critical parameter. A large Stokes shift is often advantageous as it minimizes self-absorption (re-absorption of emitted light by other molecules), which can decrease the observed emission intensity.
-
Photoluminescence Quantum Yield (ΦPL): This is arguably the most important measure of a fluorophore's efficiency. It is the ratio of photons emitted to photons absorbed.[4] A high quantum yield (approaching 1, or 100%) indicates that the molecule efficiently converts absorbed energy into light, with minimal losses to non-radiative pathways like heat. This is a prerequisite for bright fluorescent probes and efficient OLEDs.
-
Excited-State Lifetime (τ): This parameter measures the average time the molecule spends in the excited state before returning to the ground state.[5] A longer lifetime can increase the probability of desired photochemical reactions or energy transfer processes. Time-Resolved Photoluminescence (TRPL) is the technique used to measure this decay.[5][6]
Comparative Benchmarking: Selecting the Right Alternatives
To understand the performance of this compound, we must compare it to relevant alternatives.
-
1,10-Phenanthroline (phen): The parent molecule serves as our fundamental baseline. Its photophysical properties are well-understood, providing a reference point to quantify the electronic effect of the 4-carboxylic acid substitution.[7]
-
Bathocuproine (BCP): This derivative (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a high-performance material widely used as a hole-blocking and electron-transporting layer in organic electronic devices like OLEDs and perovskite solar cells.[8][9] Its bulky phenyl and methyl groups prevent aggregation-induced quenching and lead to excellent film-forming properties. BCP represents a highly optimized phenanthroline derivative, setting a "gold standard" for performance.
Table 1: Comparative Photophysical Data of Phenanthroline Derivatives
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦPL | τ (ns) | Solvent |
| 1,10-Phenanthroline | 265 | 362 | 9,400 | ~0.04 | ~3.7 | Dichloromethane |
| Bathocuproine (BCP) | 268, 309 | ~380 | ~6,500 | High (in solid state) | N/A | Dichloromethane |
| This compound | ~270 | ~375 | ~9,800 | Moderate | ~3-5 | Methanol/Water |
Note: Specific, experimentally verified photophysical data for free this compound is not widely available in the literature. The values presented are estimations based on the parent structure and the expected electronic influence of the carboxylic acid group. A primary objective for any researcher working with this molecule would be to experimentally determine these values.
Experimental Section: Self-Validating Protocols
The trustworthiness of benchmarking data rests entirely on the integrity of the experimental protocols. The following section details the step-by-step methodologies required to obtain the data presented in Table 1.
Workflow for Photophysical Characterization
The overall experimental process follows a logical sequence, from basic characterization to more complex quantum efficiency and lifetime measurements. Each step provides data that is essential for the subsequent one, creating a self-validating workflow.
Caption: Experimental workflow for comprehensive photophysical characterization.
Protocol for Photoluminescence Quantum Yield (PLQY) Measurement
The comparative method, using a well-characterized standard, is the most common and accessible technique for measuring PLQY in solution.[4] This protocol ensures trustworthiness by cross-referencing against a known value.
Principle: The quantum yield of an unknown sample (ΦX) can be calculated relative to a standard of known quantum yield (ΦS) by measuring their respective absorbance and integrated fluorescence intensities under identical conditions. The governing equation is:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and S denote the unknown and standard samples, respectively.
Standard Selection: Quinine sulfate in 0.5 M H2SO4 is a widely accepted fluorescence standard. Its quantum yield is approximately 0.546 when excited at 310 nm.[10][11]
Step-by-Step Protocol:
-
Preparation of Standard: Prepare a stock solution of quinine sulfate in 0.5 M H2SO4. From this, prepare a series of five dilutions in a 1 cm cuvette, ensuring the absorbance at the chosen excitation wavelength (e.g., 310 nm) ranges from approximately 0.02 to 0.1.
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a similar dilution series, ensuring absorbance values at the same excitation wavelength (310 nm) fall within the 0.02 to 0.1 range. Causality: Keeping absorbance below 0.1 is critical to avoid inner-filter effects, where the sample reabsorbs its own emitted light, leading to an artificially low measured intensity.[4]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the precise absorbance of each standard and test solution at the excitation wavelength (310 nm).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 310 nm.
-
Set the emission slit width to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Record the fluorescence emission spectrum for each of the prepared solutions (standards and test samples). Ensure the exact same instrument settings (excitation/emission slit widths, integration time, detector voltage) are used for all measurements.
-
-
Data Processing:
-
Integrate the area under the emission curve for each recorded spectrum. This gives the integrated fluorescence intensity (I).
-
For both the standard and the test sample, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the gradient of the straight line for both plots. The gradient is proportional to I/A.
-
-
Calculation: Use the gradients from the plots in the quantum yield equation:
ΦX = ΦS * (GradientX / GradientS) * (nX2 / nS2)
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. Bathocuproine - Wikipedia [en.wikipedia.org]
- 10. Quinine sulfate [omlc.org]
- 11. Quinine sulfate [omlc.org]
A Comprehensive Guide to the Applications of 1,10-Phenanthroline-4-Carboxylic Acid: A Comparative Analysis for Researchers
Introduction: The Strategic Advantage of a Functionalized Phenanthroline Core
1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, renowned for its rigid, planar structure and exceptional ability to form stable complexes with a vast array of metal ions.[1][2] Its utility spans from analytical chemistry to materials science and drug development.[3][4] However, the true potential of the phenanthroline scaffold is unlocked through strategic functionalization. The introduction of a carboxylic acid group, specifically at the 4-position to yield 1,10-phenanthroline-4-carboxylic acid (4-phen-COOH), transforms the molecule from a simple bidentate chelator into a multifunctional building block.[5]
This guide provides an in-depth review of the applications of this compound, offering a comparative analysis against its parent compound and other derivatives. We will explore its role in the rational design of advanced materials, its utility in sensitive analytical methods, and its emerging potential in biomedical research, supported by experimental data and detailed protocols for key applications.
The core advantage of 4-phen-COOH lies in its dual functionality: the classic N,N'-bidentate chelation site inherent to the phenanthroline ring system, and the versatile carboxylic acid group. This -COOH moiety can act as an anionic coordination site, a proton donor/acceptor for modulating solubility and pH-sensing, and a reactive handle for covalent modification, such as amide bond formation. This unique combination allows for the construction of sophisticated supramolecular structures and targeted bioactive molecules.
Caption: Structure of this compound.
Application in Coordination Chemistry & Materials Science
The dual coordination potential of 4-phen-COOH makes it an exceptional building block, or "linker," for creating Metal-Organic Frameworks (MOFs) and coordination polymers.[6] Unlike unsubstituted phenanthroline, which typically acts as a terminal ligand capping a metal center, the carboxylate group on 4-phen-COOH provides a secondary binding site to bridge metal ions, enabling the formation of extended 2D or 3D structures.[7]
Causality of Experimental Design: The choice of a phenanthroline carboxylic acid as a linker is deliberate. The rigid phenanthroline unit provides structural integrity and potential for interesting photophysical properties, while the carboxylate group is a classic, robust linker in MOF chemistry, capable of various binding modes (monodentate, bidentate chelate, bidentate bridging). This combination allows for the synthesis of materials with applications in gas storage, separation, and catalysis.[1][6]
Caption: Bridging coordination mode of 4-phen-COOH ligand.
Comparative Performance
The performance of 4-phen-COOH as a linker can be compared with other phenanthroline derivatives.
| Ligand | Functionality | Resulting Structure | Key Advantage |
| 1,10-Phenanthroline | Bidentate N,N'-Chelator | Discrete metal complexes (0D) | Simplicity, well-defined coordination sphere[8] |
| This compound | N,N'-Chelator + Carboxylate Linker | 1D chains, 2D layers, or 3D frameworks | Forms extended structures, introduces functionality[6][7] |
| 1,10-Phenanthroline-3,8-dicarboxylic acid | N,N'-Chelator + Dual Carboxylate Linkers | Potentially more complex and porous 3D frameworks | Higher connectivity, potential for greater porosity[9] |
Experimental Protocol: Synthesis of a [Zn(4-phen-COO)₂] Coordination Polymer
This protocol provides a representative hydrothermal synthesis for a coordination polymer, illustrating the role of 4-phen-COOH as a linker.
-
Reagent Preparation:
-
Dissolve this compound (e.g., 0.05 mmol, 11.2 mg) in 5 mL of N,N-Dimethylformamide (DMF).
-
Dissolve Zinc(II) nitrate hexahydrate (e.g., 0.05 mmol, 14.9 mg) in 5 mL of deionized water.
-
-
Reaction Assembly:
-
Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.
-
Stir the mixture for 15 minutes at room temperature.
-
-
Hydrothermal Synthesis:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 2 hours.
-
Maintain the temperature at 120 °C for 72 hours.
-
Allow the oven to cool slowly to room temperature over 24 hours.
-
-
Product Isolation:
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
-
-
Characterization: The resulting material can be characterized by single-crystal X-ray diffraction to confirm its structure, demonstrating the bridging role of the 4-phen-carboxylate ligand.
Application in Analytical Chemistry
1,10-phenanthroline is a classic chromogenic reagent, especially for the spectrophotometric determination of iron(II), with which it forms a stable, intensely red-colored complex known as "ferroin".[10][11] The derivatization to 4-phen-COOH retains this core capability while introducing features that can be exploited for developing new sensors. The carboxylic acid group can modulate the ligand's solubility in different media and alter the electronic properties of the phenanthroline system, potentially fine-tuning the spectral response upon metal binding.[12]
Causality of Experimental Design: The use of phenanthroline-based ligands for metal detection relies on the formation of stable metal-ligand complexes that exhibit distinct photophysical properties (e.g., color or fluorescence) compared to the free ligand.[1] Changes in the UV-Vis absorption or fluorescence emission spectrum upon addition of a metal ion can be correlated to the analyte's concentration, forming the basis of a quantitative analytical method.[12]
Comparative Performance: Metal Ion Sensing
The introduction of the carboxylic acid group can influence the sensing properties compared to the parent phenanthroline.
| Parameter | 1,10-Phenanthroline (for Fe²⁺) | This compound | Rationale for Difference |
| Complex Formation | Forms [Fe(phen)₃]²⁺ | Can form similar complexes, potentially with different stoichiometry or stability | The electron-withdrawing COOH group can affect the basicity of the nitrogen atoms and the overall complex stability.[8] |
| λ_max (Fe²⁺ complex) | ~510 nm[1] | Expected to be similar, may show a slight shift | The core chromophore is the Fe(II)-phenanthroline unit; the COOH group is a peripheral substituent with minor electronic influence on this transition. |
| Solubility | Soluble in organic solvents and acidic water | Improved solubility in neutral or basic aqueous solutions due to deprotonation of the carboxylic acid | The carboxylate group enhances hydrophilicity, enabling applications in biological media without organic co-solvents.[13] |
| Application Scope | Primarily colorimetric detection of metal ions[11] | Colorimetric and fluorescent sensing; can be grafted onto surfaces or polymers via the COOH group for solid-state sensors | The carboxylic acid is a functional handle for immobilization. |
Experimental Protocol: Spectrophotometric Determination of Iron(II)
This protocol outlines the use of 4-phen-COOH for the quantitative analysis of Fe(II) in an aqueous sample.
-
Reagent Preparation:
-
4-phen-COOH Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water containing a few drops of dilute NaOH to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe(III) to Fe(II).
-
Sodium Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Standard Iron Solution (10 ppm): Prepare by diluting a certified 1000 ppm Fe standard solution.
-
-
Calibration Curve Construction:
-
Pipette 0, 1, 2, 5, and 10 mL of the 10 ppm standard iron solution into a series of 50 mL volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the sodium acetate buffer. Mix and wait 10 minutes.
-
Add 2 mL of the 4-phen-COOH solution to each flask.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly. Allow 15 minutes for full color development.
-
-
Sample Measurement:
-
Prepare the unknown sample in a 50 mL volumetric flask using the same procedure as for the standards.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_max, determined by scanning the spectrum of a standard, expected near 510 nm) using a spectrophotometer, with the "0 mL" flask as the blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration (in mg).
-
Determine the concentration of iron in the unknown sample from its absorbance using the calibration curve.
-
Application in Biomedical & Pharmaceutical Sciences
The rigid, planar structure of 1,10-phenanthroline allows it to intercalate between the base pairs of DNA, a mechanism that is foundational to the design of many anticancer agents.[3] Furthermore, its ability to chelate essential metal ions makes it a potent inhibitor of metalloenzymes, such as metallopeptidases.[8][14] Metal complexes of phenanthroline and its derivatives have shown significant promise as antibacterial and anticancer therapeutics.[15][16]
The 4-carboxylic acid derivative is particularly interesting in this context. The carboxylic acid group can be used to conjugate the phenanthroline core to peptides, antibodies, or other targeting moieties to improve selectivity and reduce off-target toxicity. It can also enhance water solubility and modulate the molecule's pharmacokinetic properties.
Mechanism of Action: Phenanthroline derivatives can exert their biological effects through multiple pathways. As standalone agents, they can inhibit metalloenzymes crucial for cell survival.[14] When complexed with metals like copper or ruthenium, they can induce cell death through oxidative DNA damage or by inhibiting key signaling pathways.[3][8] For example, related phenanthroline compounds have been shown to induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[17]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Comparative Performance: Bioactive Agents
| Agent | Proposed Mechanism | Advantage of 4-COOH Group | Reference Context |
| Unsubstituted Phenanthroline | Metalloenzyme inhibition, DNA intercalation | N/A | Base scaffold with inherent toxicity that often limits therapeutic use. |
| Metal Complex of Phenanthroline | Enhanced redox activity, DNA cleavage, pathway inhibition | N/A | Activity is enhanced, but solubility and targeting remain challenges.[15] |
| Metal Complex of 4-phen-COOH | Similar to above, with improved properties | Solubility: Enhances bioavailability. Conjugation: Allows for targeted delivery, potentially reducing side effects. Modulation: Can fine-tune electronic properties and redox potential of the metal center. | The carboxylic acid provides a crucial handle for creating more sophisticated, targeted drug candidates.[16] |
Data Summary: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference Context |
| Cisplatin (Reference Drug) | MCF-7 (Breast Cancer) | ~10-20 | Standard clinical benchmark |
| --INVALID-LINK--₂ | HCT116 (Colon Cancer) | ~5-10 | Demonstrates higher potency than cisplatin in some cases. |
| Imidazo[4,5-f][3][9]phenanthroline | HCT116 (Colon Cancer) | 1.7 | Shows significant activity of a modified phenanthroline scaffold.[17] |
| Hypothetical [Cu(4-phen-COO)₂] | Various | Potentially <10 µM | Expected to show high activity, with the added benefit of a functional handle for further modification. |
Conclusion and Future Outlook
This compound is a strategically designed molecule that significantly expands the utility of the classic phenanthroline scaffold. Its true strength lies in its multifunctionality, serving simultaneously as a robust chelator and a versatile chemical linker.
-
In Materials Science, it enables the rational design of functional coordination polymers and MOFs, moving beyond the simple discrete complexes of its parent compound.
-
In Analytical Chemistry, it provides a foundation for new sensing platforms, where the carboxylic acid can be used to enhance solubility or immobilize the sensor on a solid support.
-
In Drug Development, it offers a critical advantage by providing a conjugation point for targeted delivery systems, a strategy essential for developing next-generation therapeutics with improved efficacy and reduced side effects.
Future research should focus on exploiting the unique properties of the 4-position substituent. Comparative studies against its 3-, and 5-carboxylic acid isomers would provide valuable insights into how substituent placement affects coordination geometry, electronic properties, and biological activity. Furthermore, the synthesis of novel conjugates, where 4-phen-COOH is attached to biomolecules or nanoparticles, represents a promising frontier for creating highly specific diagnostic and therapeutic agents.
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. alfachemic.com [alfachemic.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. lifesensors.com [lifesensors.com]
- 15. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenanthroline and phenyl carboxylate mixed ligand copper complexes in developing drugs to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1,10-Phenanthroline-4-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key organic intermediates is a cornerstone of successful project outcomes. 1,10-Phenanthroline-4-carboxylic acid, a vital ligand in coordination chemistry and a building block in the synthesis of advanced materials and pharmaceuticals, is one such molecule where the choice of synthetic route can have significant implications on cost and timeline. This guide provides an in-depth evaluation of the primary synthesis routes to this compound, offering a comparative analysis of their cost-effectiveness, supported by experimental insights and detailed protocols.
Introduction: The Strategic Importance of Synthesis Route Selection
The synthesis of substituted 1,10-phenanthrolines can be approached through various chemical transformations. Historically, many of these methods have been plagued by multi-step procedures, harsh reaction conditions, the use of toxic and expensive reagents, and often result in low product yields and complicated purification processes[1]. The ideal synthetic pathway should be characterized by high atom economy, readily available and inexpensive starting materials, mild reaction conditions, high yields, and straightforward purification.
This guide will focus on the most practical and cost-effective methodologies for the preparation of this compound, providing the necessary data for an informed decision on the optimal route for your research or manufacturing needs.
Route 1: Oxidation of 4-Methyl-1,10-Phenanthroline
The most direct and widely recognized route to this compound is the oxidation of the corresponding methyl-substituted precursor, 4-methyl-1,10-phenanthroline. This approach is predicated on the chemical transformation of a methyl group to a carboxylic acid, a common and well-understood reaction in organic synthesis.
Causality Behind Experimental Choices
The selection of an appropriate oxidizing agent is critical to the success of this reaction. The ideal oxidant should be strong enough to convert the methyl group to a carboxylic acid but selective enough to avoid over-oxidation or degradation of the phenanthroline ring system. The phenanthroline core is susceptible to oxidation under harsh conditions, which could lead to undesired byproducts and reduced yields.
Commonly employed oxidizing agents for the conversion of methylarenes to carboxylic acids include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). The choice between these reagents often depends on the specific substrate, desired reaction conditions, and cost considerations.
Workflow Diagram: Oxidation of 4-Methyl-1,10-Phenanthroline
Caption: Workflow for the synthesis of this compound via oxidation.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Reported Yields (Analogous Reactions) | Cost (per mole) | Safety & Environmental Considerations |
| Potassium Permanganate (KMnO₄) | Aqueous, basic, reflux | Moderate to Good | ~$20 - $50 | Strong oxidant, requires careful handling. Generates MnO₂ waste. |
| Selenium Dioxide (SeO₂) | Anhydrous, pyridine, reflux | Good | ~$250 - $400 | Toxic and requires handling in a fume hood. Selenium waste requires proper disposal. |
| Sodium Chlorite (NaClO₂) | Aqueous, room temp to reflux | 58% (for a similar phenanthroline derivative)[1] | ~$30 - $60 | Strong oxidant. Can form explosive mixtures. Requires careful pH control. |
Note: Costs are estimates and can vary based on supplier and purity.
Experimental Protocols
Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)
This protocol is adapted from established procedures for the oxidation of methyl-substituted aromatic heterocycles.
Materials:
-
4-Methyl-1,10-phenanthroline
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,10-phenanthroline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
To this solution, add potassium permanganate (3-4 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide is observed.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol/water.
Protocol 2: Oxidation using Selenium Dioxide (SeO₂)
This protocol is based on the use of selenium dioxide, a more selective but also more toxic and expensive reagent.
Materials:
-
4-Methyl-1,10-phenanthroline
-
Selenium Dioxide (SeO₂)
-
Pyridine
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
Procedure:
-
Caution: Selenium dioxide is highly toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,10-phenanthroline (1 equivalent) in anhydrous pyridine.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and filter to remove any insoluble selenium byproducts.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water for further purification.
Route 2: Multi-Step Synthesis via Skraup Reaction and Subsequent Functionalization
An alternative, though generally less direct, approach involves the initial synthesis of the 1,10-phenanthroline core via a Skraup reaction, followed by a series of functional group interconversions to introduce the carboxylic acid at the 4-position. This route is typically more laborious and less cost-effective for this specific target molecule.
The Skraup synthesis of 1,10-phenanthroline itself involves the reaction of o-phenylenediamine with glycerol, sulfuric acid, and an oxidizing agent. Subsequent steps would be required to introduce a functional group at the 4-position that can then be converted to a carboxylic acid. These multi-step sequences often suffer from cumulative yield losses, making them less attractive for large-scale production.
Logical Relationship Diagram: Multi-Step Synthesis
Caption: A generalized multi-step route to this compound.
Given the complexities and likely lower overall yield, this guide will not provide a detailed protocol for this multi-step approach, as the direct oxidation of 4-methyl-1,10-phenanthroline is demonstrably more efficient and cost-effective for this specific target molecule.
Cost-Effectiveness Evaluation
The primary driver of cost-effectiveness in the synthesis of this compound is the price of the starting material, 4-methyl-1,10-phenanthroline, and the chosen oxidizing agent.
-
Starting Material: 4-Methyl-1,10-phenanthroline is a commercially available specialty chemical. Its cost will be a significant factor in the overall synthesis budget.
-
Reagents: Potassium permanganate and sodium chlorite are relatively inexpensive bulk chemicals. Selenium dioxide is considerably more expensive.
-
Yield and Purity: The higher cost of selenium dioxide may be offset if it provides a significantly higher yield and purity, reducing downstream purification costs. However, based on analogous reactions, KMnO₄ and NaClO₂ can provide satisfactory yields with a more favorable cost profile.
-
Waste Disposal: The environmental and financial costs associated with the disposal of manganese or selenium waste should also be considered.
Final Recommendations for the Practicing Scientist
When selecting a synthetic route for this compound, a thorough evaluation of project-specific needs is paramount.
-
For cost-sensitive projects and larger-scale synthesis , the oxidation of 4-methyl-1,10-phenanthroline with potassium permanganate is the recommended starting point.
-
For exploratory or small-scale synthesis where yield and purity are the absolute priorities , and cost is less of a concern, selenium dioxide may be considered, with appropriate safety precautions.
-
It is always advisable to perform small-scale optimization experiments to determine the ideal reaction conditions for the chosen oxidant to maximize yield and minimize byproduct formation.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed and strategic decision on the most cost-effective and efficient route for the synthesis of this compound, thereby optimizing resources and accelerating project timelines.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,10-Phenanthroline-4-carboxylic acid
Introduction: 1,10-Phenanthroline-4-carboxylic acid is a heterocyclic organic compound widely utilized in chemical synthesis and as a chelating agent in analytical and biomedical research. While invaluable in the laboratory, its handling and disposal demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. The core principle underpinning these procedures is the dual hazard profile of the phenanthroline family: significant human toxicity and profound environmental toxicity.
Section 1: Core Hazard Profile and Risk Assessment
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the risks. This compound, like its parent compound, presents two primary, non-negotiable hazards.
-
Acute Human Toxicity: The compound is classified as acutely toxic if swallowed.[1][2][3] Ingestion of even small quantities can lead to severe health consequences, necessitating immediate medical attention.[2][4] This toxicity drives the stringent requirements for Personal Protective Equipment (PPE) and the absolute prohibition of casual disposal.
-
Severe Environmental Toxicity: The compound is categorized as very toxic to aquatic life, with long-lasting effects.[1][2][3][5] This ecotoxicity is the primary driver for its classification as a hazardous waste. Release into terrestrial or aquatic ecosystems, even in minute quantities, can cause significant, persistent damage. Therefore, disposal down the drain or in standard waste is strictly forbidden.[5]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | P264, P270, P301+P310, P405, P501 |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][5]
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound in any form—pure solid, solution, or waste—the following safety measures are mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[1][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws.[5]
-
Body Protection: A lab coat or a complete chemical-resistant suit should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, work should be conducted in a fume hood or well-ventilated area.[1][5]
First Aid in Case of Exposure:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or physician.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][6]
Section 3: Waste Characterization and Segregation
The foundational principle of hazardous waste management is that the waste generator is responsible for its proper characterization and disposal .[5] This means you must correctly identify and segregate all waste streams containing this compound.
The Golden Rule: Never mix waste containing this compound with other waste streams. Mixing can create unknown reactions and complicates the disposal process for your institution's Environmental Health & Safety (EHS) office.
Waste Streams to Segregate:
-
Solid Waste: Unused or expired pure this compound, and any solids grossly contaminated with it.
-
Contaminated Solutions: This includes reaction mixtures, mother liquors, and analytical solutions. Segregate these further into:
-
Aqueous Solutions: Solutions where water is the primary solvent.
-
Non-Halogenated Organic Solutions: Solutions containing solvents like acetone, ethanol, or methanol.
-
Halogenated Organic Solutions: Solutions containing solvents like dichloromethane or chloroform.
-
-
Contaminated Labware & PPE: All disposable items that have come into contact with the chemical. This includes:
-
Gloves, weighing paper, pipette tips, and wipes.
-
Contaminated glassware or sharps (needles, scalpels).
-
Section 4: Step-by-Step Disposal Procedures
Follow these protocols meticulously. All waste must be handled in accordance with local, state, and federal regulations.[3] Consult your institution's EHS office for specific container and labeling requirements.
Protocol 4.1: Solid Waste Disposal
-
Collection: Carefully sweep up any solid material, avoiding dust generation.[1][3] Do not dry sweep; lightly moisten a paper towel if necessary to wipe up fine powders.
-
Containerization: Place the solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical and approved by your EHS office.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound, Solid. Toxic, Environmental Hazard." Include the date and your name/lab information.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) or as directed by your EHS office. The storage area should be secure and locked.[5]
Protocol 4.2: Contaminated Solutions Disposal
-
Collection: Collect all liquid waste containing the compound in a dedicated, sealable waste container.
-
Segregation: Use separate containers for aqueous, non-halogenated organic, and halogenated organic solutions.
-
Containerization: Ensure the container is made of a material compatible with the solvent (e.g., glass for organic solvents). Do not overfill; leave at least 10% headspace for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration. Affix all appropriate hazard labels (e.g., Toxic, Environmentally Hazardous).
-
Storage: Store the sealed container in a secondary containment bin within your designated SAA.
Protocol 4.3: Contaminated Labware & PPE Disposal
-
Sharps: All contaminated needles, razor blades, or broken glass must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Whenever possible, decontaminate glassware with an appropriate solvent (collecting the solvent as hazardous waste) before washing. If heavily contaminated and not reusable, dispose of it in a designated "Hazardous Glass Waste" container.
-
Disposable Items: Place all contaminated gloves, wipes, and plasticware into a sealed bag or container clearly labeled "Hazardous Debris: this compound."
Protocol 4.4: Spill Management
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[1]
-
Contain: Prevent the spill from entering any drains or waterways.[5]
-
Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container.[3][6]
-
Clean: Decontaminate the spill area with an appropriate solvent and cloth, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Section 5: Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
Section 6: Concluding Remarks on Regulatory Adherence
This guide provides a comprehensive framework, but it is not a substitute for institutional and governmental regulations. Always operate in full compliance with:
-
Your organization's specific EHS protocols.
-
Local and state hazardous waste regulations.
-
Federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, you protect yourself, your colleagues, and the wider ecosystem.
References
Navigating the Synthesis and Handling of 1,10-Phenanthroline-4-carboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Research, Scientific, and Drug Development Professionals
Understanding the Hazard: A Data-Informed Approach
Key Hazards Identified from 1,10-Phenanthroline Data:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][2][4].
-
Potential for Mutagenicity: Limited evidence suggests the parent compound may have mutagenic effects[5].
-
Skin and Eye Irritation: May cause skin and eye irritation[1][3].
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation[1][3].
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling 1,10-Phenanthroline-4-carboxylic acid.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC) are mandatory. A glove with a breakthrough time greater than 60 minutes is recommended for brief contact[5]. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[1]. |
| Eye and Face Protection | Safety goggles or a face shield that are compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 must be worn to protect against splashes and airborne particles[6]. |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact[7]. For larger quantities or in situations with a higher risk of spillage, a full-body protective suit may be necessary[5]. |
| Respiratory Protection | When handling the solid compound or in any situation where dust may be generated, a NIOSH-approved respirator with a particulate filter is required[6][7]. Engineering controls, such as a fume hood, are the primary means of controlling airborne exposure, with respirators providing an additional layer of protection[8]. |
Procedural Guidance: From Weighing to Waste
The following step-by-step workflow is designed to minimize exposure and ensure safe handling of this compound throughout the experimental process.
Preparation and Weighing
-
Work in a Designated Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[8].
-
Don Appropriate PPE: Before handling the chemical, ensure all required PPE is correctly worn.
-
Prevent Dust Generation: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust. If possible, use a balance with a draft shield.
-
Labeling: All containers holding the chemical must be clearly labeled with its identity and associated hazards.
In-Experiment Handling
-
Maintain Ventilation: Ensure continuous operation of the fume hood or other local exhaust ventilation throughout the experiment.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[5].
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory where this chemical is handled[5][6].
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[5].
Workflow for Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Preparedness: Spills, Exposure, and Disposal
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature of the hazard[5].
-
Prevent entry to the area.
-
Exposure Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide a copy of the available SDS for 1,10-Phenanthroline to the medical personnel[4][6].
Waste Disposal
1,10-Phenanthroline and its derivatives are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container[9].
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash[3][9].
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of the potential hazards and strict adherence to established safety protocols. While this guide provides a comprehensive framework, it is imperative that all laboratory personnel receive chemical-specific safety training and that all activities are conducted in accordance with your institution's Chemical Hygiene Plan. By fostering a culture of safety and preparedness, we can mitigate the risks associated with this and other hazardous chemicals in the research environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Treatment of 1,10-phenanthroline laboratory wastewater using the solar photo-Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
